3-Amino-4-methoxybutan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-methoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-8-4-5(6)2-3-7/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJKIMBTZBWVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-51-8 | |
| Record name | 3-amino-4-methoxybutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Amino-4-methoxybutan-1-ol basic properties
An In-Depth Technical Guide to the Basic Properties of 3-Amino-4-methoxybutan-1-ol
Introduction
This compound is a chiral β-amino alcohol that serves as a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules, such as specialized diamines.[1][2] This guide provides a comprehensive overview of its fundamental basic properties, structural characteristics, and key handling protocols, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind its chemical behavior, offering field-proven insights grounded in established chemical principles.
Section 1: Core Physicochemical Properties
The functionality of this compound is dictated by the interplay of its three key functional groups: the primary amine, the primary alcohol, and the methoxy ether. These groups govern its basicity, solubility, and reactivity.
Basicity and pKa
The primary determinant of the molecule's basicity is the lone pair of electrons on the nitrogen atom of the primary amine group.[3] This lone pair can readily accept a proton (H⁺), defining it as a Brønsted-Lowry base.[4][5]
-
Causality: The basicity of simple alkyl amines is generally stronger than that of ammonia because the alkyl groups are electron-donating, which increases the electron density on the nitrogen and makes the lone pair more available for protonation.[5] For this compound, we must consider the inductive effects of the neighboring hydroxyl and methoxy groups. Both are electron-withdrawing groups, which will slightly pull electron density away from the nitrogen center. This effect is expected to decrease the basicity slightly compared to a simple alkyl amine like 1-aminobutane. Therefore, the pKa of the conjugate acid (R-NH₃⁺) is estimated to be in the range of 9.5 to 10.5, typical for primary amines but potentially on the lower end of that range.
Solubility Profile
The solubility is governed by the molecule's ability to form hydrogen bonds.
-
Expert Insight: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group makes this compound highly capable of hydrogen bonding, both as a donor and an acceptor. This structural feature predicts high solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[6][7] The C4 alkyl backbone and the methyl ether group introduce some lipophilic character, suggesting at least moderate solubility in less polar organic solvents.
Reactivity and Stability
The molecule's reactivity is twofold, stemming from its amine and alcohol functionalities.
-
Amine Group: As a primary amine, it is nucleophilic and will react with a variety of electrophiles. Common reactions include acylation to form amides, alkylation, and reaction with aldehydes and ketones to form imines.
-
Alcohol Group: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid. It can also undergo esterification with carboxylic acids or acylation with acid chlorides.
-
Stability: The compound is chemically stable under standard ambient conditions (room temperature).[8] However, like many amines, it should be stored away from strong oxidizing agents.
Quantitative Data Summary
| Property | Value | Source / Rationale |
| Molecular Formula | C₅H₁₃NO₂ | [9] |
| Molecular Weight | 119.16 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Inferred from similar amino alcohols[10] |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Estimated based on amine basicity principles[5] |
| Water Solubility | High | Predicted due to -OH and -NH₂ groups[6][7] |
| Boiling Point | > 200 °C | Inferred from similar structures like 4-Amino-1-butanol[8] |
Section 2: Spectroscopic Characterization Workflow
For any researcher, confirming the identity and purity of a compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecular structure. The following describes the expected spectroscopic signature for this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons on the -OH and -NH₂ groups would likely appear as broad singlets that are exchangeable with D₂O. The methoxy group (-OCH₃) would present as a sharp singlet at approximately 3.3-3.4 ppm. The protons on the carbon backbone (-CH-, -CH₂-) would appear as complex multiplets between 1.5 and 3.8 ppm.
-
¹³C NMR: The molecule has five carbon atoms in unique chemical environments, and thus a ¹³C NMR spectrum should display five distinct signals. The carbon bearing the -OH group would be found around 60-65 ppm, the carbon with the -NH₂ group around 50-55 ppm, and the methoxy carbon around 59 ppm.
-
FT-IR Spectroscopy: The infrared spectrum provides clear evidence for the key functional groups. A prominent, broad absorption band between 3200-3500 cm⁻¹ would indicate the overlapping O-H and N-H stretching vibrations. C-H stretching bands would appear just below 3000 cm⁻¹, and a strong C-O stretching band would be visible in the 1050-1150 cm⁻¹ region.[11][12]
Section 3: Synthesis Protocol and Safe Handling
The (S)-enantiomer of this compound is a particularly sought-after intermediate. A reliable asymmetric synthesis has been developed, providing a practical route for its preparation in a laboratory setting.[1][2]
Asymmetric Synthesis via Reductive Amination
This protocol is adapted from a published, peer-reviewed procedure and demonstrates a self-validating system where product crystallization is used to upgrade enantiomeric excess.[1][2]
Step-by-Step Methodology:
-
Reductive Amination: The starting β-keto ester, methyl 4-methoxy-3-oxobutanoate, is subjected to asymmetric reductive amination.
-
Causality: This step is critical for establishing the stereocenter. A chiral Ruthenium-MeOBIPHEP catalyst is used with ammonium acetate and hydrogen gas. The catalyst creates a chiral environment, directing the hydrogenation to occur preferentially on one face of the intermediate enamine, resulting in high enantiomeric excess (97-98% ee).[1][2]
-
-
Transitory N-Boc Protection: The resulting amino ester is protected with di-tert-butyl dicarbonate (Boc₂O).
-
Expert Insight: This step is necessary because the subsequent reducing agent, lithium borohydride (LiBH₄), can react with the acidic N-H protons of the amine. Protecting the amine as a non-acidic carbamate prevents this side reaction and ensures the hydride is available for the desired ester reduction.[2]
-
-
Ester Reduction: The N-Boc protected amino ester is reduced to the corresponding alcohol using LiBH₄.
-
Causality: LiBH₄ is a milder reducing agent than LiAlH₄ and is selective for esters in the presence of the Boc-protecting group, providing a clean conversion to the primary alcohol.[2]
-
-
Deprotection and Crystallization: The Boc group is removed using an acid (e.g., HCl in a suitable solvent), which also forms the hydrochloride salt of the final product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on its functional groups and data from analogous compounds like 4-Amino-1-butanol.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8]
-
Incompatibility: Avoid contact with strong oxidizing agents, acids, and acid chlorides.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a functionally rich molecule whose basicity, solubility, and reactivity are a direct consequence of its amine, alcohol, and ether groups. Its utility as a chiral building block is well-established, with robust synthetic protocols available for its preparation. A thorough understanding of its physicochemical properties and spectroscopic signatures, as detailed in this guide, is essential for its effective application in research and development.
References
- Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. (2011). Organic Process Research & Development.
- Asymmetric Synthesis of (S)
- How do amines differ from analogous alcohols in (a) odor, (b) basicity, and (c) boiling point? - Pearson. (n.d.). Pearson.
- Why are amines more basic than alcohols? (2016). Quora.
- 23.1: Amines Compared with Alcohols. (2021). Chemistry LibreTexts.
- Compare the base strengths of amines with those of alcohols. (n.d.). Study.com.
- SAFETY DATA SHEET - 4-Amino-1-butanol. (2025). Sigma-Aldrich.
- 24.3: Basicity of Amines. (2025). Chemistry LibreTexts.
- (S)-3-Amino-4-methoxybutan-1-ol hydrochloride. (n.d.). BLDpharm.
- 3-amino-4-methoxy-3-methylbutan-1-ol. (n.d.). PubChem.
- This compound, 95% Purity, C5H13NO2, 100 mg. (n.d.). CP Lab Safety.
- 3-Methoxybutan-1-ol. (n.d.). Solubility of Things.
- 4-Methoxy-1-butanol. (n.d.). Solubility of Things.
- Spectroscopy Problems. (n.d.).
- Determining a Structure with IR and NMR. (2018). YouTube.
- (3R) 3 Amino 1 Butanol. (n.d.). TradeIndia.
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A Technical Guide to 3-Amino-4-methoxybutan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of 3-Amino-4-methoxybutan-1-ol, a chiral β-amino alcohol of significant interest to the pharmaceutical and medicinal chemistry sectors. The document delineates the compound's chemical structure, IUPAC nomenclature, and physicochemical properties. The core of this guide is a detailed exposition of a modern, efficient asymmetric synthesis pathway for the (S)-enantiomer, a process that achieves high enantiomeric purity. Furthermore, we explore the compound's applications as a versatile building block in drug development, drawing parallels with structurally similar compounds that are key components of approved therapeutics. This guide concludes with essential safety and handling protocols, offering a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of Chiral β-Amino Alcohols
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity and safety profile. Chiral building blocks—molecules with a non-superimposable mirror image—are the foundational components for constructing these complex therapeutic agents. Among these, β-amino alcohols are a privileged structural motif, present in numerous biologically active compounds.
This compound, particularly its (S)-enantiomer, represents a valuable synthon for medicinal chemistry programs.[1][2] Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for sequential and directed chemical modifications to build more complex molecular architectures. The strategic importance of this class of molecules is underscored by the use of the structurally similar compound, (R)-3-aminobutan-1-ol, which is a key raw material in the manufacturing of dolutegravir, a critical antiretroviral medication for the treatment of HIV.[3] This guide focuses on providing the technical details necessary for the scientific community to effectively utilize this compound in their research and development endeavors.
Chemical Identity and Structure
The fundamental identity of a chemical compound is rooted in its structure and systematic name. This section provides the core chemical identifiers for this compound.
IUPAC Name: this compound Molecular Formula: C₅H₁₃NO₂[4]
Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | F. Hoffmann-La Roche[1][2] |
| Molecular Formula | C₅H₁₃NO₂ | CP Lab Safety[4] |
| Purity (Typical) | 95% | CP Lab Safety[4] |
Physicochemical Properties
Quantitative physical and chemical data are crucial for experimental design, including reaction setup, purification, and storage. While specific experimental data for this compound is not widely published, the properties of structurally related compounds can provide valuable estimates.
Table 2: Physicochemical Data (with Analogs for Comparison)
| Property | Value | Compound | Method/Source |
|---|---|---|---|
| Melting Point | 16 - 18 °C | 4-Amino-1-butanol | Sigma-Aldrich[5] |
| Boiling Point | 206 °C | 4-Amino-1-butanol | Sigma-Aldrich[5] |
| Density | 0.967 g/mL at 25 °C | 4-Amino-1-butanol | Sigma-Aldrich[5] |
| Flammability | Combustible Liquid | 3-Methoxy butanol | Godavari Biorefineries Ltd.[6] |
Note: The data for melting point, boiling point, and density are for the structural analog 4-Amino-1-butanol and should be used as an approximation. Researchers should determine these properties experimentally for this compound for precise applications.
Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. An efficient and scalable synthesis for (S)-3-Amino-4-methoxybutan-1-ol has been developed, providing a reliable source of this chiral building block.[1][2]
Overview of the Synthetic Strategy
The developed synthesis provides a significant improvement over classical routes that often start from chiral pool materials like aspartic acid.[1] The modern approach begins with the commercially available and achiral β-keto ester, methyl 4-methoxy-3-oxo-butanoate. The key stereogenic center is introduced via a highly efficient asymmetric catalytic reductive amination.[1][2] This method is advantageous due to its high yield, exceptional enantioselectivity, and operational simplicity.
The overall workflow can be visualized as follows:
Caption: Asymmetric synthesis workflow for (S)-3-Amino-4-methoxybutan-1-ol hydrochloride.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on the methodologies reported by F. Hoffmann-La Roche.[1][2]
Step 1: Asymmetric Catalytic Reductive Amination This is the chirality-inducing step and is critical for the success of the entire synthesis.
-
Reactor Setup: Charge a suitable pressure reactor with methyl 4-methoxy-3-oxo-butanoate, ammonium acetate (NH₄OAc), and a solvent such as methanol.
-
Catalyst Introduction: Add the Ruthenium-MeOBIPHEP catalyst. The choice of this specific catalyst is driven by its proven high efficiency and selectivity in the asymmetric reduction of enamines and related substrates.
-
Reaction: Pressurize the reactor with hydrogen gas (H₂) and heat to the target temperature. The reaction is monitored for the consumption of the starting material.
-
Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude methyl (S)-3-amino-4-methoxybutanoate. This process consistently provides an initial enantiomeric excess (ee) of 97-98%.[1][2]
Step 2: Transitory Boc Protection The amino group must be protected to prevent side reactions during the subsequent ester reduction.
-
Procedure: Dissolve the crude amino ester from Step 1 in a suitable solvent (e.g., dichloromethane). Add Di-tert-butyl dicarbonate ((Boc)₂O) and a mild base (e.g., triethylamine).
-
Rationale: The tert-butyloxycarbonyl (Boc) group is chosen as a protecting group due to its stability under the upcoming reducing conditions and its ease of removal under acidic conditions. This "transitory" protection is a key strategic decision to ensure clean conversion to the desired alcohol.[1]
-
Isolation: After the reaction is complete, the Boc-protected amino ester is isolated via standard aqueous work-up and solvent removal.
Step 3: Ester to Alcohol Reduction The ester functionality is reduced to the primary alcohol.
-
Procedure: Dissolve the Boc-protected amino ester in an ethereal solvent like tetrahydrofuran (THF). Cool the solution in an ice bath and slowly add a solution of lithium borohydride (LiBH₄).
-
Causality: LiBH₄ is selected as the reducing agent because it is highly effective for reducing esters but is less reactive than other hydrides like LiAlH₄, offering better chemoselectivity and a safer reaction profile. The Boc-protection of the amine is essential here, as an unprotected amine could react with the hydride reagent.
-
Quenching and Isolation: Once the reduction is complete, the reaction is carefully quenched with water or a mild acid. The product is then extracted into an organic solvent to yield the crude Boc-protected (S)-3-amino-4-methoxybutan-1-ol. Yields for this step are reported to be in the 92-97% range after purification.[1]
Step 4: Deprotection and Salt Formation The final step involves the removal of the Boc group to reveal the free amine.
-
Procedure: Dissolve the protected amino alcohol in a solvent like methanol or diethyl ether and treat it with a strong acid, typically hydrochloric acid (HCl).
-
Outcome: The acidic conditions cleanly cleave the Boc group, and the resulting free amine is protonated to form the hydrochloride salt. This salt is often a crystalline solid, which facilitates purification by recrystallization. This final purification step can upgrade the enantiomeric excess to ≥99%.[1][2]
-
Final Product: The final product, (S)-3-Amino-4-methoxybutan-1-ol hydrochloride, is isolated by filtration and drying. The overall yield from the starting β-keto ester is approximately 45%.[2]
Applications in Medicinal Chemistry
This compound is a valuable intermediate for constructing more elaborate molecules targeted for therapeutic applications. Its primary utility lies in its capacity to serve as a scaffold for creating diamines and other complex structures through functionalization of its amine and alcohol groups.[1][2]
-
Synthesis of Diamines: The primary amine can be selectively alkylated, while the primary alcohol can be oxidized to an aldehyde, which then undergoes reductive amination. This dual functionality allows for the controlled and stepwise introduction of different substituents, making it a powerful tool for building libraries of compounds for biological screening.
-
Chiral Scaffolding: The defined stereochemistry at the C3 position is crucial. In drug-receptor interactions, such stereocenters often dictate the binding affinity and efficacy of a molecule. By using enantiomerically pure this compound, chemists can ensure the synthesis of a single, desired stereoisomer of the final drug candidate, avoiding the complications of isomeric mixtures.
-
Parallel to HIV Therapeutics: The significance of this molecular scaffold is highlighted by its similarity to (R)-3-aminobutan-1-ol, a key component of the HIV integrase inhibitor dolutegravir.[3] In dolutegravir, the amino alcohol fragment serves as a critical linker that correctly orients other parts of the molecule for binding to the viral enzyme. This provides an authoritative example of the successful application of this chemical class in a marketed drug.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available from the searched sources, data from closely related amino alcohols and methoxy alcohols provide a strong basis for establishing safe handling procedures. The following guidelines are based on best practices and data from analogous compounds.[5][6]
Table 3: Recommended Safety and Handling Procedures
| Aspect | Guideline | Rationale / Reference |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. | Standard practice for handling chemicals. Analogs like 4-amino-1-butanol are corrosive.[5] |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of potentially harmful vapors. |
| Skin and Eye Contact | Avoid all contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. | 4-Amino-1-butanol is known to cause severe skin burns and eye damage.[5] |
| Fire Safety | Keep away from open flames, sparks, and heat. Use appropriate fire extinguishers (e.g., dry chemical, CO₂). | Analogs like 3-methoxy butanol are combustible or flammable liquids.[6] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | To prevent degradation and ensure stability. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. | To ensure environmental safety. |
Disclaimer: These are general guidelines. Always consult a substance-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Conclusion
This compound is a high-value chiral building block with direct relevance to the fields of medicinal chemistry and drug development. Its utility is anchored by an efficient and highly stereoselective synthesis that provides access to enantiomerically pure material. The bifunctional nature of the molecule allows for diverse chemical transformations, making it an ideal starting point for the synthesis of complex pharmaceutical intermediates. As the demand for sophisticated and stereochemically defined drug candidates continues to grow, the importance of synthons like this compound will undoubtedly increase, solidifying its role as a key tool for the creation of next-generation therapeutics.
References
- Scalone, M., & Wu, J. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development.
- Scalone, M., & Wu, J. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination.
- Sigma-Aldrich. (2025). Safety Data Sheet for 4-Amino-1-butanol. Sigma-Aldrich.
- PubChem. 3-Amino-2-(3-ethoxyphenoxy)-4-methoxybutan-1-ol.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-4-methoxybenzanilide. Fisher Scientific.
- Alfa Aesar. (2025). Safety Data Sheet for 4-Methoxybutan-1-ol. Alfa Aesar.
- Godavari Biorefineries Ltd. (2023). Safety Data Sheet for 3-Methoxy butanol. Godavari Biorefineries Ltd.
- Covestro. Safety Data Sheet for MULTRANOL 8120. Covestro Solution Center.
- Medicines for All Institute (M4ALL). (2019). Process Development Report for (R)-3-Aminobutan-1-ol. Medicines for All Institute.
- CP Lab Safety. This compound, 95% Purity, C5H13NO2, 100 mg. CP Lab Safety.
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(S)-3-Amino-4-methoxybutan-1-ol: A Technical Guide to its Synthesis and Evolution as a Key Chiral Building Block
Foreword: The Strategic Value of Chiral β-Amino Alcohols
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral β-amino alcohols are a privileged class of structural motifs, integral to the architecture of numerous pharmaceuticals. Their stereochemically defined amino and hydroxyl groups provide crucial hydrogen bonding interactions with biological targets, influencing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of a specific and valuable member of this class: (S)-3-Amino-4-methoxybutan-1-ol. We will delve into its historical synthetic roots, dissect modern, efficient manufacturing processes, and provide the technical details necessary for its application in research and development.
Discovery and Historical Context: An Evolution from Natural Precursors
The "discovery" of (S)-3-Amino-4-methoxybutan-1-ol is not marked by a singular event but rather by its emergence as a valuable, custom-designed building block within medicinal chemistry programs. Its history is intrinsically linked to the evolution of asymmetric synthesis, moving from laborious, multi-step sequences to highly efficient catalytic methods.
Early Synthetic Strategies: Leveraging the Chiral Pool
Initial approaches to the synthesis of (S)-3-Amino-4-methoxybutan-1-ol and its N-protected derivatives relied on the "chiral pool" – utilizing readily available, enantiomerically pure natural products as starting materials. Aspartic acid, a naturally occurring amino acid, served as a common precursor.
The established route, while elegant in its use of a natural chiral starting material, presented several challenges for large-scale production. Issues such as the use of hazardous reagents like borane, difficulties with O-methylation leading to undesired N-methylation byproducts, and the need for chromatographic purification made the process inefficient and costly. These limitations drove the search for more streamlined and scalable synthetic methodologies.
Modern Synthetic Methodologies: The Advent of Asymmetric Catalysis
A significant advancement in the synthesis of (S)-3-Amino-4-methoxybutan-1-ol was reported by researchers at F. Hoffmann-La Roche Ltd. in 2011.[1] This work detailed novel, highly efficient routes starting from a commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate. These methods bypass the problematic O-methylation step of the earlier aspartic acid route and introduce the critical stereocenter with high fidelity using asymmetric catalysis.[1]
Two primary strategies were developed:
-
Asymmetric Catalytic Hydrogenation of a Primary Enamine
-
Asymmetric Catalytic Reductive Amination of a β-Keto Ester
Causality Behind Experimental Choices
The selection of methyl 4-methoxy-3-oxobutanoate as the starting material was a strategic choice. Its structure already contains the required carbon skeleton and the methoxy group, thus eliminating the need for a separate and often problematic methylation step. The core challenge then becomes the stereoselective introduction of the amine at the C3 position.
The use of Ruthenium-MeOBIPHEP catalysts was pivotal. These catalysts are renowned for their ability to effect highly enantioselective hydrogenations of various functional groups. In this context, they proved highly effective in setting the (S)-stereocenter of the amino group.[1]
The exploration of both enamine hydrogenation and direct reductive amination showcases a thorough process development approach. While the enamine route involves an additional step to form the enamine, it can sometimes offer different selectivity or reactivity profiles compared to the direct amination of the ketone. Ultimately, the reductive amination pathway proved to be slightly more efficient in terms of overall yield.[1]
A transitory Boc protection of the amino group was employed before the final ester reduction. This was a necessary step to prevent potential side reactions involving the free amine during the hydride reduction of the ester to the primary alcohol. Lithium borohydride (LiBH₄) was chosen for this reduction, likely due to its chemoselectivity for esters in the presence of other functional groups and its milder nature compared to reagents like lithium aluminum hydride.
Process Comparison
| Parameter | Aspartic Acid Route | Asymmetric Catalytic Route (Reductive Amination) |
| Starting Material | Z-Asp(Ot-Bu)-OH | Methyl 4-methoxy-3-oxobutanoate |
| Key Chiral Step | Chiral Pool | Asymmetric Catalytic Reductive Amination |
| Overall Yield | Not reported as high | ~45% |
| Enantiomeric Excess | High (from natural source) | ≥99% after crystallization |
| Key Advantages | Utilizes natural chirality | Scalable, avoids problematic methylation, high enantioselectivity |
| Key Disadvantages | Multi-step, potential for side reactions, chromatography needed | Requires specialized catalyst |
Detailed Experimental Protocols
The following protocols are based on the work published by Mattei et al. and represent a state-of-the-art approach to the synthesis of (S)-3-Amino-4-methoxybutan-1-ol.[1]
Asymmetric Catalytic Reductive Amination
Caption: Reductive Amination Workflow
Protocol:
-
Reductive Amination: A solution of methyl 4-methoxy-3-oxobutanoate and ammonium acetate in a suitable solvent is hydrogenated in the presence of a Ru-MeOBIPHEP catalyst. The reaction is typically carried out under hydrogen pressure until complete conversion of the starting material.
-
Boc Protection: The resulting crude methyl (S)-3-amino-4-methoxybutanoate is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the N-Boc protected amino ester.
-
Ester Reduction: The purified N-Boc protected amino ester is dissolved in an appropriate solvent and treated with lithium borohydride (LiBH₄) to reduce the ester to the primary alcohol.
-
Deprotection: The N-Boc protecting group is removed by treatment with hydrochloric acid to yield the final product, (S)-3-Amino-4-methoxybutan-1-ol, which is typically isolated as its hydrochloride salt.
Asymmetric Hydrogenation of Enamine
Sources
3-Amino-4-methoxybutan-1-ol molecular weight and formula
An In-Depth Technical Guide to 3-Amino-4-methoxybutan-1-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a chiral β-amino alcohol of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, explore a robust asymmetric synthesis pathway for its optically pure (S)-enantiomer, and discuss its application as a critical building block for advanced molecular architectures.
Core Molecular Profile
This compound is a functionalized alkanolamine. Its structure, featuring both an amine and a hydroxyl group, makes it a versatile synthetic intermediate. The stereocenter at the C3 position is of particular importance, as the biological activity of derivative compounds is often highly dependent on stereochemistry.
The key identifiers for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₅H₁₃NO₂ |
| Molecular Weight | 119.16 g/mol [1] |
| CAS Number | 1334146-51-8[1] |
Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol
The (S)-enantiomer of this compound serves as a valuable starting material for various medicinal chemistry programs.[2] A modern and efficient synthesis has been developed to produce this enantiomer with high optical purity (≥99% enantiomeric excess). This process avoids some pitfalls of older methods, such as concurrent N-methylation, which required extensive chromatographic purification.[3]
The synthesis strategy is grounded in the asymmetric catalytic reduction of a prochiral β-keto ester, methyl 4-methoxy-3-oxobutanoate. Two effective variations of this core strategy are employed: asymmetric enamine hydrogenation and direct asymmetric reductive amination.[2][3]
Causality in Experimental Design
-
Choice of Starting Material : The commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate, is an ideal starting point as it already contains the required carbon skeleton and methoxy group, streamlining the synthesis.[3]
-
Asymmetric Catalyst : The use of a Ruthenium-MeOBIPHEP catalyst is critical. This chiral catalyst efficiently transfers hydrogen to the substrate in a stereoselective manner, establishing the desired (S)-stereocenter with high initial enantiomeric excess (97-98%).[2][3]
-
Enantiomeric Upgrading : While the catalytic step provides high initial purity, a final crystallization of the product is used to upgrade the enantiomeric excess to ≥99%.[2] This is a common and cost-effective technique for achieving optical purity in pharmaceutical manufacturing.
-
Protecting Group Strategy : Before the final reduction of the ester to the primary alcohol, the amino group is transiently protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step because the reducing agent, Lithium borohydride (LiBH₄), could otherwise react with the acidic N-H proton or coordinate to the amine, leading to side reactions and lower yields. The Boc group is easily installed and later removed under acidic conditions.
-
Choice of Reducing Agent : Lithium borohydride (LiBH₄) is selected for the ester-to-alcohol conversion. It is a milder reducing agent than alternatives like lithium aluminum hydride (LiAlH₄) and shows excellent chemoselectivity for reducing the ester in the presence of the Boc-protected amine.[3]
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the asymmetric synthesis of (S)-3-Amino-4-methoxybutan-1-ol via the reductive amination pathway.
Caption: Asymmetric synthesis workflow for (S)-3-Amino-4-methoxybutan-1-ol.
Experimental Protocol: A Synthesized Methodology
The following protocol is a representative summary based on the described synthesis.[2][3]
-
Asymmetric Reductive Amination :
-
Charge a suitable reactor with methyl 4-methoxy-3-oxobutanoate, ammonium acetate (NH₄OAc), and a Ru-MeOBIPHEP catalyst in a suitable solvent (e.g., methanol).
-
Pressurize the reactor with hydrogen gas (H₂).
-
Heat the reaction mixture and stir until the reaction is complete, monitoring by an appropriate method (e.g., GC).
-
Upon completion, cool the mixture, vent the hydrogen, and remove the catalyst by filtration.
-
Work up the reaction mixture to isolate the crude (S)-methyl 3-amino-4-methoxybutanoate.
-
-
Boc Protection :
-
Dissolve the crude amino ester in a suitable solvent (e.g., dichloromethane).
-
Add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir the mixture at room temperature until the protection is complete (monitor by TLC or LC-MS).
-
Wash the organic layer with aqueous solutions to remove excess reagents and dry over sodium sulfate.
-
Evaporate the solvent to yield the Boc-protected amino ester.
-
-
Ester Reduction and Deprotection :
-
Dissolve the Boc-protected ester in an appropriate solvent (e.g., THF).
-
Cool the solution in an ice bath and add a solution of Lithium borohydride (LiBH₄) portion-wise.
-
Allow the reaction to proceed until the ester is fully consumed.
-
Carefully quench the reaction with an acidic solution. This step both neutralizes the excess reducing agent and removes the Boc protecting group.
-
Perform an aqueous workup and extract the product into an organic solvent.
-
Dry the organic layers, filter, and evaporate the solvent to yield the crude product.
-
-
Purification and Chiral Upgrade :
-
The crude (S)-3-Amino-4-methoxybutan-1-ol can be purified by crystallization (often as a hydrochloride salt) to achieve an enantiomeric excess of ≥99%.[2]
-
Applications in Drug Development
As a β-amino alcohol, (S)-3-Amino-4-methoxybutan-1-ol and its N-protected derivatives are highly valuable intermediates. They are primarily used as chiral building blocks for the synthesis of more complex molecules, such as diamines.[2] The dual functionality allows for sequential or orthogonal chemical modifications:
-
Amino Group : Can be alkylated or used in reductive amination to introduce diverse substituents.
-
Hydroxyl Group : Can be oxidized to an aldehyde for further elaboration or converted to other functional groups.
This versatility makes it a key component in the synthesis of novel therapeutic agents where precise control of stereochemistry and molecular shape is essential for target binding and efficacy.
References
- Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. (2011-01-18). F. Hoffmann-La Roche Ltd.
- Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination (Detailed). (2011-01-18). F. Hoffmann-La Roche Ltd., pRED, Pharma Research and Early Development.
- This compound, 95% Purity, C5H13NO2, 100 mg. CP Lab Safety.
Sources
An In-depth Technical Guide to 3-Amino-4-methoxybutan-1-ol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Amino-4-methoxybutan-1-ol, a key chiral building block in medicinal chemistry. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this versatile molecule.
Introduction
This compound is a functionalized β-amino alcohol that has garnered interest in the pharmaceutical industry as a valuable intermediate for the synthesis of complex molecules. Its structural features, including a primary amine, a primary alcohol, and a methoxy group, offer multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The chirality at the C3 position adds another layer of complexity and potential for stereospecific interactions with biological targets. This guide will delve into the essential properties of this compound, providing a foundation for its effective application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, influencing aspects from reaction conditions to formulation. While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted information.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 119.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 119.09463 Da | PubChem[1] |
| Predicted XlogP | -1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Purity (Commercially Available) | ≥ 95% | CP Lab Safety[2] |
Chemical Synthesis and Reactivity
The asymmetric synthesis of chiral β-amino alcohols like this compound is a critical area of research. A notable synthesis of the (S)-enantiomer has been reported, starting from the commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate.[3] This approach utilizes an asymmetric catalytic enamine hydrogenation or reductive amination, employing a Ru-MeOBIPHEP catalyst to establish the stereocenter with high enantiomeric excess (≥99% ee after crystallization).[3] The final alcohol is obtained after reduction of the ester functionality.[3]
The reactivity of this compound is dictated by its three functional groups: the primary amine, the primary alcohol, and the ether.
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and arylation, to form amides, secondary/tertiary amines, and N-aryl compounds, respectively. It can also participate in reductive amination reactions.
-
Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to esters, ethers, or halides through standard synthetic transformations.
-
Methoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
The bifunctional nature of this molecule allows for its use in the synthesis of heterocyclic compounds and as a linker in more complex molecular architectures.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methoxy group would appear as a singlet around 3.3 ppm. The protons on the carbon backbone would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The protons of the amino and hydroxyl groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The methoxy carbon would resonate around 59 ppm. The carbons attached to the nitrogen and oxygen atoms would be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretch: Bands in the region of 1050-1250 cm⁻¹ for the alcohol and ether linkages.
Mass Spectrometry (MS)
In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 119. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group or cleavage adjacent to the amine or ether functionalities.
Applications in Drug Development
(S)-3-Amino-4-methoxybutan-1-ol has been utilized as a starting material in medicinal chemistry programs.[3] Its bifunctional nature and chirality make it a valuable building block for the synthesis of diamine derivatives and other complex molecules with potential therapeutic applications.[3] The ability to introduce stereospecificity is crucial in drug design, as different enantiomers of a chiral drug can have significantly different pharmacological activities and toxicological profiles.
Experimental Protocols
Synthesis of (S)-3-Amino-4-methoxybutan-1-ol
A robust and scalable synthesis for (S)-3-Amino-4-methoxybutan-1-ol has been developed.[3] The key steps involve:
-
Enamine Formation: Reaction of methyl 4-methoxy-3-oxobutanoate with ammonia to form the corresponding enamine.
-
Asymmetric Hydrogenation: Asymmetric catalytic hydrogenation of the enamine using a Ru-MeOBIPHEP catalyst to introduce the chiral center.
-
Protection of the Amino Group: Transitory protection of the amino group, for example, as a Boc-carbamate.
-
Ester Reduction: Reduction of the methyl ester to the primary alcohol using a reducing agent like lithium borohydride (LiBH₄).
-
Deprotection: Removal of the protecting group to yield the final product.
The process has been shown to provide the target compound with high enantiomeric purity.[3]
Sources
An In-Depth Technical Guide to 3-Amino-4-methoxybutan-1-ol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 3-Amino-4-methoxybutan-1-ol, a valuable building block for medicinal chemistry and drug development programs. As a Senior Application Scientist, this document synthesizes key technical data, proven synthetic methodologies, and critical safety information to empower researchers in their scientific endeavors.
Introduction: The Significance of β-Amino Alcohols
β-amino alcohols are a pivotal class of organic compounds, distinguished by the presence of an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is a cornerstone in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Their utility stems from their ability to serve as chiral synthons and key intermediates in the construction of more complex molecular architectures. The strategic placement of the amino and hydroxyl functionalities allows for diverse chemical transformations, making them indispensable in the development of novel therapeutics.
Chemical Identity and Properties
The foundational step in utilizing any chemical compound is a clear and unambiguous identification. This compound is registered under the following Chemical Abstracts Service (CAS) number, which serves as a unique identifier.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1334146-51-8 |
| Molecular Formula | C₅H₁₃NO₂ |
| Molecular Weight | 119.16 g/mol |
| Canonical SMILES | COCC(N)CCO |
Supplier Information
For researchers seeking to procure this compound, the following supplier information provides a starting point for acquisition. It is crucial to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
| Supplier | Catalog Number | Notes |
| Sigma-Aldrich | ENA333558325 | Product is sourced from Enamine. |
| Enamine | ENA333558325 | A primary producer of this building block. |
| ChemicalBook | CB73305419 | Lists multiple suppliers and may serve as a sourcing platform. |
Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol
The enantioselective synthesis of β-amino alcohols is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. A robust and scalable synthesis for the (S)-enantiomer of this compound has been reported, providing a reliable method for obtaining this chiral building block in high enantiomeric excess.[1]
This synthetic approach commences with the commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate, and proceeds through a key asymmetric reductive amination step.[1]
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Workflow for the asymmetric synthesis of (S)-3-Amino-4-methoxybutan-1-ol.
Step-by-Step Experimental Protocol
The following protocol is a summarized adaptation of the published procedure and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Enamine Formation [1]
-
Gaseous ammonia is passed through neat methyl 4-methoxy-3-oxobutanoate.
-
The reaction is slightly exothermic and is typically complete within 5-6 hours, achieving >99% conversion.
Step 2: Asymmetric Reductive Amination [1]
-
The crude enamine from Step 1 is subjected to asymmetric reductive amination.
-
A ruthenium-based catalyst, such as one derived from Ru-MeOBIPHEP, is employed.
-
The reaction is carried out in the presence of ammonium acetate and hydrogen gas.
-
This step establishes the stereocenter, yielding (S)-methyl 3-amino-4-methoxybutanoate with high enantiomeric excess (typically 97-98% ee initially).
-
The enantiomeric excess can be further enhanced to ≥99% through crystallization.
Step 3: Transitory Boc Protection [1]
-
The amino group of the resulting amino ester is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
This protection is necessary for the subsequent reduction step.
Step 4: Ester to Alcohol Reduction [1]
-
The Boc-protected amino ester is reduced to the corresponding alcohol.
-
Lithium borohydride (LiBH₄) is an effective reducing agent for this transformation.
Step 5: Deprotection
-
The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid (HCl), to yield the final product, (S)-3-Amino-4-methoxybutan-1-ol, often isolated as its hydrochloride salt.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers are strongly advised to perform a thorough risk assessment before handling this compound and to consult the general SDS provided by the supplier.
Applications in Drug Discovery and Development
β-amino alcohols, including this compound, are valuable scaffolds in medicinal chemistry due to their versatile therapeutic potential. They have been incorporated into molecules targeting a wide range of diseases.
-
Chiral Building Blocks: The enantiomerically pure forms of β-amino alcohols are critical starting materials for the synthesis of complex chiral drugs.
-
Pharmacophore Element: The 1,2-amino alcohol motif is a key pharmacophore in numerous approved drugs and clinical candidates.
-
Modulation of Biological Targets: Derivatives of β-amino alcohols have shown activity against various biological targets, including enzymes and receptors. Their structural features allow for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.
The unique substitution pattern of this compound, with its methoxy group, offers opportunities for fine-tuning the physicochemical properties of lead compounds, potentially influencing their solubility, metabolic stability, and target engagement.
References
-
St-Jean, S., et al. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development, 15(1), 149-156. [Link]
Sources
A Technical Guide to 3-Amino-4-methoxybutan-1-ol: Synthesis and Frontier Research Applications
Abstract: This technical guide presents a comprehensive analysis of 3-Amino-4-methoxybutan-1-ol, a chiral β-amino alcohol with significant untapped potential in medicinal chemistry and asymmetric catalysis. While literature on this specific molecule is nascent, its structural motifs—a chiral 1,3-amino alcohol backbone and a metabolically relevant methoxy group—position it as a high-value scaffold for novel research and development. This document provides a detailed, field-proven protocol for its asymmetric synthesis, based on published methodologies, and outlines two frontier research areas. For each area, we propose detailed experimental workflows, explain the scientific rationale, and provide the necessary tools for researchers, scientists, and drug development professionals to initiate investigations. Our objective is to bridge the information gap and catalyze the exploration of this promising, yet underexplored, chemical entity.
Introduction: The Strategic Value of a Novel Chiral Scaffold
In the landscape of drug discovery and fine chemical synthesis, the demand for novel, stereochemically defined building blocks is perpetual. This compound is one such molecule, poised for significant scientific inquiry. Its structure is a compelling convergence of three key features:
-
A Primary Alcohol: Offers a reactive handle for derivatization into esters, ethers, aldehydes, or for linkage to solid supports.
-
A Primary Amine: Provides a nucleophilic and basic center for amide bond formation, reductive amination, and salt formation.
-
A Chiral Center: The stereocenter at the C3 position offers the potential for stereospecific interactions with biological targets or for inducing asymmetry in chemical reactions.
-
A Methoxy Group: This functional group is a common modulator of physicochemical and pharmacokinetic properties in drug candidates, influencing everything from target binding to metabolic stability.[1][2]
A key publication has already identified (S)-3-Amino-4-methoxybutan-1-ol as a crucial starting material required in multigram quantities for a medicinal chemistry program, underscoring its industrial relevance.[3][4] This guide will leverage that foundational work to propose expansive research campaigns.
Foundational Synthesis: Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol
The viability of any research program hinges on reliable access to the core molecule. A robust, enantioselective synthesis for the (S)-enantiomer has been developed, proceeding via the asymmetric reductive amination of a β-keto ester.[3][4] This method provides the hydrochloride salt in high enantiomeric excess (≥99% ee) and a respectable overall yield.
Synthetic Workflow Overview
The synthesis begins with the commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate. The key stereochemistry-defining step is a ruthenium-catalyzed asymmetric reductive amination. The resulting amino ester is then protected and reduced to yield the target amino alcohol.
Caption: High-level workflow for the asymmetric synthesis of (S)-3-Amino-4-methoxybutan-1-ol.
Detailed Experimental Protocol
This protocol is an adapted summary of the published procedure for informational purposes. Researchers must consult the original source and perform their own risk assessments.[3][4]
Step 1: Asymmetric Reductive Amination
-
To a high-pressure autoclave, add methyl 4-methoxy-3-oxobutanoate (1.0 eq).
-
Add ammonium acetate (NH₄OAc, ~1.5 eq) and the catalyst, [Ru(OAc)₂(MeOBIPHEP)], at a substrate-to-catalyst ratio (S/C) of ~2000.
-
Add methanol (MeOH) as the solvent.
-
Pressurize the autoclave with hydrogen gas (H₂) to 80 bar.
-
Heat the reaction mixture to 50°C and stir for 12-18 hours, monitoring for H₂ uptake.
-
Upon completion, cool the reactor, vent, and concentrate the mixture under reduced pressure to obtain crude methyl (S)-3-amino-4-methoxybutanoate. The enantiomeric excess at this stage is typically 97-98%.[4]
Step 2: Boc Protection
-
Dissolve the crude amino ester from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, ~1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and concentrate the organic layer to yield the crude Boc-protected amino ester.
Step 3: Reduction to Boc-(S)-3-Amino-4-methoxybutan-1-ol
-
Dissolve the protected amino ester from Step 2 in an ethereal solvent like tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium borohydride (LiBH₄, ~1.5 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Carefully quench the reaction at 0°C by the slow addition of aqueous acid (e.g., 1 M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the Boc-protected amino alcohol. Yields for this step are reported to be quantitative for crude material.[4]
Step 4: Deprotection and Crystallization
-
Dissolve the Boc-protected amino alcohol from Step 3 in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.
-
Add a solution of HCl in diethyl ether or isopropanol (~2.0 eq).
-
Stir the mixture. The hydrochloride salt should precipitate.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
This crystallization step serves to upgrade the enantiomeric purity to ≥99% ee.[3]
Frontier Research Area 1: Medicinal Chemistry & Drug Design
The 1,3-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] The presence of the methoxy group adds a critical dimension for property modulation. While often beneficial for binding, the methoxy group can be a site of metabolic liability via O-demethylation by cytochrome P450 enzymes.[6] This presents a classic drug discovery challenge and an opportunity for innovative design.
Proposed Research Directive: Bioisosteric Replacement and Scaffold Decoration
We propose a dual-pronged research program. The first prong focuses on creating a small, focused library of derivatives by decorating the primary amine and alcohol. The second, more advanced prong involves synthesizing analogs where the metabolically labile methoxy group is replaced with bioisosteres to improve pharmacokinetic properties.
Caption: Proposed dual-pronged workflow for medicinal chemistry exploration.
Experimental Workflow: Synthesis of a Derivatized Library (Prong 1)
Protocol: Parallel Reductive Amination
-
Array 10-20 mg of (S)-3-Amino-4-methoxybutan-1-ol hydrochloride into individual wells of a 96-well deep-well plate.
-
Add a solution of N,N-Diisopropylethylamine (DIPEA, 1.1 eq) in dichloroethane (DCE) to each well to neutralize the salt.
-
Add a diverse selection of aldehydes (R¹CHO, 1.0 eq) to each well.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each well.
-
Seal the plate and agitate at room temperature for 12 hours.
-
Quench the reactions by adding aqueous NaHCO₃.
-
Perform a liquid-liquid extraction by adding ethyl acetate, agitating, and separating the layers.
-
Evaporate the solvent to yield a library of N-alkylated derivatives ready for purification and screening.
Table 1: Quantitative Data for Library Synthesis
| Parameter | Value | Reference / Justification |
| Starting Material per Well | 10-20 mg | Standard for early-stage library synthesis |
| Reagent Equivalents | 1.0 - 1.5 eq | Standard stoichiometry for reductive amination |
| Solvent Volume | 0.5 - 1.0 mL | Appropriate for milligram-scale reactions |
| Reaction Time | 12 hours | Typical for completion of this reaction type |
| Expected Purity (Crude) | 60-90% | Dependent on aldehyde substrate |
Frontier Research Area 2: Asymmetric Catalysis
Chiral amino alcohols are foundational ligands in modern asymmetric catalysis.[7][8] They form stable bidentate chelate complexes with metal centers, creating a rigid chiral environment that can effectively control the stereochemical outcome of a reaction.[7] The structure of this compound makes it an ideal candidate for a novel chiral ligand.
Proposed Research Directive: Ligand Synthesis and Application in a Benchmark Reaction
We propose the synthesis of the N,N-dimethylated ligand and its subsequent application in the well-established enantioselective addition of diethylzinc to aldehydes—a benchmark reaction for evaluating ligand performance.[9]
Caption: Workflow for ligand synthesis and catalytic performance evaluation.
Experimental Workflow: Ligand-Catalyzed Diethylzinc Addition
Protocol: Enantioselective Addition to Benzaldehyde
-
In a flame-dried, nitrogen-purged flask, dissolve the synthesized N,N-dimethylated ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).
-
Add a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise at room temperature and stir for 30 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Stir the reaction at 0°C and monitor its progress by TLC (staining with KMnO₄).
-
After 24 hours (or upon completion), quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess (ee%) of the 1-phenyl-1-propanol product using chiral HPLC.
Table 2: Target Performance Metrics
| Metric | Target Value | Justification |
| Catalyst Loading | 5 mol% | Standard loading for ligand screening |
| Reaction Yield | > 80% | A good yield indicates an efficient catalyst |
| Enantiomeric Excess (ee) | > 90% | The benchmark for a highly effective chiral ligand |
| Turnover Number (TON) | 20 | Calculated as moles product / moles catalyst |
Conclusion and Future Outlook
This compound represents a compelling but underexplored molecular scaffold. The existence of a validated asymmetric synthesis provides a critical entry point for its investigation.[3] This guide has laid out two high-potential research avenues in medicinal chemistry and asymmetric catalysis, complete with actionable experimental protocols. The structural features of this molecule—its chirality, bifunctionality, and metabolically relevant methoxy group—provide a rich playground for innovation. Future work could expand into materials science, using the molecule as a monomer for functional polyamides or polyurethanes, or into more complex catalytic systems. The foundational work proposed herein is designed to unlock the full potential of this versatile chemical building block.
References
-
Scalone, M., & Waldmeier, P. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development, 15(1), 123-128. [Link]
-
Scalone, M., & Waldmeier, P. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. F. Hoffmann-La Roche Ltd. Publication. [Link]
-
Zhu, M., & Ishihara, Y. (2021). Methoxy group: a non-lipophilic “scout” for protein pocket finding. RSC Medicinal Chemistry, 12(10), 1635-1645. [Link]
-
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ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from ResearchGate. [Link]
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Chiodi, D., & Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(12), 2344-2356. [Link]
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Ishihara, Y. (2024). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry, 67(13), 10451-10515. [Link]
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Wang, Z., & Hu, H. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter Flash Talk. [Link]
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Reddy, P. V., & Falck, J. R. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(15), 4551-4554. [Link]
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UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from UM Students' Repository. [Link]
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An In-depth Technical Guide to 3-Amino-4-methoxybutan-1-ol as a Chiral Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral β-Amino Alcohols
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is relentless. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the stereoisomers of a drug molecule. This fundamental principle drives the need for chiral building blocks—versatile, optically pure intermediates that serve as foundational scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). The use of such building blocks is a cornerstone of asymmetric synthesis, allowing for precise control over the three-dimensional architecture of a molecule, which in turn dictates its efficacy, selectivity, and safety profile.
Among the various classes of chiral synthons, β-amino alcohols are of paramount importance. This structural motif is a key feature in a wide array of biologically active compounds, including antivirals, antibiotics, and central nervous system agents.[1][2] (S)-3-Amino-4-methoxybutan-1-ol is a distinguished member of this class. Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a defined stereocenter and a methoxy group for further structural modulation, makes it a highly valuable and strategic intermediate in medicinal chemistry programs.[3] This guide provides a comprehensive overview of its synthesis, characterization, and application, with a focus on the technical insights required for its effective use in a research and development setting.
Physicochemical Profile and Stereochemical Integrity
The utility of (S)-3-Amino-4-methoxybutan-1-ol begins with its fundamental properties. A clear understanding of its physicochemical characteristics is essential for handling, reaction design, and purification.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO₂ | [4] |
| Molecular Weight | 119.16 g/mol | [4] |
| CAS Number | 1334146-51-8 | [4] |
| Appearance | Expected to be an oil or low-melting solid | General Knowledge |
| Key Structural Features | Primary Alcohol, Primary Amine, Methoxy Ether, Single Chiral Center | [3] |
The critical feature of this molecule is the stereogenic center at the C3 position. The (S)-configuration is crucial for its role as a building block, as this specific orientation is transferred to subsequent, more complex molecules. Ensuring and maintaining high enantiomeric purity throughout the synthetic sequence is therefore a primary objective for any process utilizing this synthon.
State-of-the-Art Asymmetric Synthesis
The efficient synthesis of (S)-3-Amino-4-methoxybutan-1-ol in high enantiomeric excess (ee) is the gateway to its application. While classical approaches often started from the chiral pool (e.g., derivatives of aspartic acid), these routes were frequently hampered by challenges such as undesired side reactions, including N-methylation.[3] Modern methods have overcome these limitations by employing catalytic asymmetric reactions on prochiral substrates.
The Roche Process: Asymmetric Reductive Amination
A highly efficient and scalable synthesis was developed by researchers at F. Hoffmann-La Roche, representing the current state-of-the-art.[3] This process begins with the commercially available and achiral β-keto ester, methyl 4-methoxy-3-oxobutanoate. The core innovation lies in the asymmetric introduction of the amine functionality. Two successful variations of this strategy have been established.
Causality Behind the Method: This synthetic design is superior to older methods because it avoids a problematic O-methylation step on a sensitive intermediate. By starting with a precursor that already contains the methoxy group, the synthesis becomes more convergent and robust. The key chiral-inducing step is a highly optimized catalytic hydrogenation, which is known for its reliability and scalability in industrial settings.
Logical Workflow: Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol
Caption: Synthetic pathways to (S)-3-Amino-4-methoxybutan-1-ol.
Route A: Via Enamine Hydrogenation
-
Enamine Formation: Gaseous ammonia is passed through the neat β-keto ester. This exothermic reaction proceeds cleanly to form the primary enamine intermediate, which exists as a single (Z)-isomer.[3]
-
Asymmetric Hydrogenation: The crude enamine is then subjected to asymmetric hydrogenation. The choice of catalyst is critical for achieving high enantioselectivity. Ruthenium complexes with MeOBIPHEP ligands were found to be highly effective.[3] The reaction is typically run at elevated temperature and pressure (e.g., 80 °C, 60 bar H₂) in methanol with acetic acid as a crucial additive.[3]
Route B: Direct Asymmetric Reductive Amination
This route offers a more streamlined process by combining the amination and reduction steps. The β-keto ester is reacted directly with an ammonia source, such as ammonium acetate, in the presence of hydrogen and a similar Ruthenium-bisphosphine catalyst.[3] While potentially more efficient, this route often requires careful optimization to manage the chemoselectivity, as direct hydrogenation of the keto group to the corresponding alcohol is a major competing side reaction.[3]
Both pathways yield the chiral amino ester, methyl (S)-3-amino-4-methoxybutanoate, with excellent initial enantiomeric excess (97-98% ee).[3]
Final Conversion to the Amino Alcohol
The final step is the reduction of the methyl ester to the primary alcohol. Direct reduction of the amino ester can be problematic. The most reliable method involves a transitory protection of the amino group.
-
Boc Protection: The amino ester is protected with a tert-butyloxycarbonyl (Boc) group.
-
Ester Reduction: The resulting Boc-protected ester is then reduced to the alcohol. Lithium borohydride (LiBH₄) was identified as the optimal reagent for this transformation.[3]
-
Deprotection: The Boc group is subsequently removed under acidic conditions to yield the final product, (S)-3-Amino-4-methoxybutan-1-ol, often isolated as its hydrochloride salt.[3]
This protection-reduction-deprotection sequence ensures a clean and high-yielding conversion without side reactions involving the free amine.
Purification, Analysis, and Quality Control
A self-validating protocol requires robust methods for purification and analysis to ensure the final building block meets the stringent quality requirements for drug development.
Enantiomeric Upgrading
While the asymmetric catalysis provides high initial enantioselectivity (97-98% ee), this can be further enhanced to ≥99% ee through crystallization of the amino ester intermediate (as its acetate salt).[3] This ability to upgrade enantiomeric purity via a simple, scalable physical process is a significant advantage for producing API-grade material.
Analytical Characterization
A suite of analytical techniques is necessary to confirm the identity, purity, and enantiomeric integrity of the product.
| Analytical Technique | Purpose | Key Findings / Parameters |
| Gas Chromatography (GC) | Assess chemical purity of intermediates and final product. | Typically shows purity >99% for distilled intermediates.[3] |
| GC-Mass Spectrometry (GC-MS) | Identify byproducts from the synthesis. | Used to identify minor impurities like enamine dimers or deamination products.[3] |
| Chiral HPLC or SFC | Determine enantiomeric excess (ee). | The critical test to confirm ee ≥99% after purification. |
| ¹H and ¹³C NMR | Confirm chemical structure and structural integrity. | Provides unambiguous structural confirmation. |
| Optical Rotation ([α]D) | Confirm the stereochemical configuration. | A specific rotation value confirms the presence of the desired (S)-enantiomer. |
Application in Synthesis: A Versatile Bifunctional Synthon
The synthetic utility of (S)-3-Amino-4-methoxybutan-1-ol lies in the orthogonal reactivity of its two functional groups. It serves as a precursor for more complex chiral molecules, particularly diamines, which are prevalent in medicinal chemistry.[3]
The general synthetic strategy involves two distinct transformations:
-
At the Amino Group: The primary amine can undergo reactions such as reductive alkylation to introduce a wide variety of substituents.
-
At the Alcohol Group: The primary alcohol can be oxidized to the corresponding aldehyde, which then serves as a handle for a second reductive amination, introducing another amine-containing fragment.
Logical Workflow: Application as a Building Block
Caption: General scheme for utilizing the building block.
This dual functionality allows for the systematic construction of diverse molecular libraries with precise stereochemical control, making it an ideal tool for structure-activity relationship (SAR) studies in drug discovery programs.
Detailed Experimental Protocols
The following protocols are adapted from the literature and represent a reliable method for the synthesis and conversion of the title compound.[3]
Protocol 1: Asymmetric Hydrogenation of Methyl (Z)-3-amino-4-methoxybut-2-enoate
Rationale: This protocol details the key stereochemistry-defining step. The use of acetic acid is critical for catalyst performance, and the subsequent crystallization is designed to maximize enantiomeric purity.
-
Reactor Setup: A 1 L pressurized autoclave is charged with methyl (Z)-3-amino-4-methoxybut-2-enoate (100 g), the Ru-MeOBIPHEP catalyst (S/C ratio 1000), and methanol (300 mL). The vessel is rendered inert by repeated evacuation and backfilling with argon.
-
Reaction Conditions: Acetic acid (1 equivalent) is added. The reactor is pressurized with hydrogen to 60 bar and heated to 80 °C with vigorous stirring.
-
Monitoring: The reaction is monitored by GC for the consumption of the starting material (typically 24 hours).
-
Work-up and Crystallization: After cooling and depressurization, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, and heptane is added to induce crystallization of the product as the acetate salt (methyl (S)-3-amino-4-methoxybutanoate acetate).
-
Isolation: The crystalline product is isolated by filtration, washed with a cold ethyl acetate/heptane mixture, and dried under vacuum. This single crystallization typically enhances the ee to ≥99.4%.
Protocol 2: Boc-Protection and LiBH₄ Reduction
Rationale: This two-step, one-pot procedure provides the cleanest route to the final alcohol by preventing side reactions at the amine during the ester reduction.
-
Boc Protection: The purified amino ester acetate salt is dissolved in a suitable solvent like dichloromethane (DCM). A base (e.g., triethylamine) is added to free the amine, followed by the addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents). The reaction is stirred at room temperature until complete conversion is observed by TLC or LC-MS.
-
Solvent Exchange: The reaction mixture is washed with aqueous acid and brine, dried, and the solvent is exchanged to tetrahydrofuran (THF).
-
Reduction: The THF solution of the crude Boc-protected ester is cooled to 0 °C. A solution of lithium borohydride (LiBH₄) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until the ester is fully consumed.
-
Quench and Work-up: The reaction is carefully quenched by the slow addition of aqueous ammonium chloride or citric acid. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the crude Boc-protected amino alcohol.
-
Final Deprotection: The crude material is dissolved in a solvent such as 1,4-dioxane or ethyl acetate, and a strong acid (e.g., 4M HCl in dioxane) is added. The mixture is stirred at room temperature until deprotection is complete, yielding the hydrochloride salt of (S)-3-Amino-4-methoxybutan-1-ol.
Conclusion
(S)-3-Amino-4-methoxybutan-1-ol stands out as a highly valuable chiral building block for modern organic synthesis and drug discovery. The development of robust, scalable asymmetric syntheses via catalytic reductive amination has made this synthon readily accessible in high enantiomeric purity.[3][5] Its bifunctional nature allows for controlled, stepwise elaboration into more complex chiral molecules, providing a powerful tool for medicinal chemists. By understanding the causality behind the optimized synthetic protocols and employing rigorous analytical controls, researchers can confidently integrate this building block into their synthetic campaigns to accelerate the discovery and development of new, stereochemically defined therapeutic agents.
References
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Mattei, P., Moine, G., Püntener, K., & Schmid, R. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development, 15(2), 353–359. [Link]
-
Cossy, J., Gomez Pardo, D., Dumas, C., et al. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality, 21(9), 850-6. [Link]
-
CP Lab Safety. (n.d.). 3-AMINO-4-METHOXYBUTAN-1-OL, 95% Purity, C5H13NO2, 100 mg. Retrieved from [Link]
-
Ahmad, S., Alam, O., Naim, M. J., et al. (2024). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. [Link]
-
Cossy, J., Gomez Pardo, D., & Dumas, C. (2009). Rearrangement of β-aminoalcohol and application to the synthesis of biologically active compounds. ResearchGate. [Link]
-
Arote, R. B., & Jamale, D. B. (n.d.). A Review on Synthesis and Pharmacological Importance of β-Amino Alcohols. Open Access Journals. [Link]
-
Fodor, K., Sánta, Z., & Kálai, T. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. MDPI. [Link]
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Burk, M. J., Gross, M. F., & Martinez, J. P. (1995). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. American Chemical Society. [Link] (Note: General context on the reaction type).
-
Takeda Pharmaceutical Company. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development. [Link]
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Stereoisomers of 3-Amino-4-methoxybutan-1-ol
An In-Depth Technical Guide to the
Authored by a Senior Application Scientist
Abstract
Stereoisomerism represents a cornerstone of modern drug development, where the three-dimensional arrangement of atoms can dictate the efficacy, pharmacology, and toxicology of a therapeutic agent. This guide provides a comprehensive technical exploration of the stereoisomers of 3-amino-4-methoxybutan-1-ol, a chiral β-amino alcohol building block of interest in medicinal chemistry. We will delve into the structural basis of its chirality, strategies for asymmetric synthesis, and robust analytical methodologies for the separation and characterization of its enantiomers. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the stereochemical outcomes related to this and similar chiral molecules.
The Principle of Chirality: A Pharmaceutical Imperative
In pharmaceutical science, the spatial orientation of a molecule is not a trivial detail; it is often the critical determinant of biological activity. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] Such molecules are termed "chiral," from the Greek for 'hand' (χειρ), as our hands are a classic example of non-superimposable mirror images.[1]
Chiral compounds contain one or more chiral centers, typically a tetrahedral carbon atom bonded to four different substituents.[] While enantiomers possess identical physical properties such as melting point and solubility, they can exhibit profoundly different biological activities.[] This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. A well-known, albeit tragic, example is thalidomide, where the (R)-isomer has sedative effects, while the (S)-isomer is teratogenic.[] Consequently, the ability to synthesize and analyze single enantiomers is a mandatory capability in modern drug development. Approximately 56% of drugs currently in use are chiral compounds, underscoring the prevalence and importance of stereochemistry.[]
Structural Analysis of this compound
The structure of this compound features a single stereocenter, which gives rise to a pair of enantiomers.
-
Molecular Structure: HO-CH₂-CH₂-CH(NH₂)-CH₂OCH₃
-
Chiral Center: The carbon atom at position 3 (C3) is the sole chiral center. It is bonded to four distinct groups:
-
A hydrogen atom (-H)
-
An amino group (-NH₂)
-
An ethyl alcohol group (-CH₂CH₂OH)
-
A methoxymethyl group (-CH₂OCH₃)
-
Due to this single chiral center, this compound exists as two stereoisomers (2¹ = 2), which are enantiomers:
-
(S)-3-amino-4-methoxybutan-1-ol
-
(R)-3-amino-4-methoxybutan-1-ol
These two molecules are non-superimposable mirror images of each other.
Caption: (S) and (R) enantiomers of this compound.
Asymmetric Synthesis: Accessing a Single Enantiomer
For medicinal chemistry programs, obtaining a single, specific enantiomer in high purity is often required.[3][4] Asymmetric synthesis provides a direct route to an enantiomerically enriched product, bypassing the need for challenging chiral resolutions of a racemic mixture.
A robust synthesis for (S)-3-amino-4-methoxybutan-1-ol has been developed starting from the commercially available β-keto ester, methyl 4-methoxy-3-oxobutanoate.[3][4] The key to this synthesis is the highly selective introduction of the chiral amine functionality.
Causality of the Synthetic Strategy:
The choice of a β-keto ester as the starting material is strategic. The ketone at C3 is a prochiral center, providing a handle for introducing the stereogenic amine via asymmetric reduction. The chosen method, asymmetric catalytic reductive amination, is highly efficient for this transformation. The Ru-MeOBIPHEP catalyst is selected for its proven ability to deliver high enantioselectivity in the hydrogenation of keto groups and related functionalities.[3][4] This catalytic system creates a chiral environment that directs the addition of hydrogen to one face of the substrate, preferentially forming the (S)-enantiomer.
Caption: Workflow for the asymmetric synthesis of (S)-3-amino-4-methoxybutan-1-ol.
Protocol 1: Asymmetric Synthesis
This protocol is adapted from established literature methods.[3][4]
-
Reductive Amination:
-
To a suitable reactor, add methyl 4-methoxy-3-oxobutanoate, a Ru-MeOBIPHEP catalyst, and ammonium acetate.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by GC or HPLC).
-
Upon completion, cool the reactor, vent the hydrogen, and process the reaction mixture to isolate the crude (S)-methyl 3-amino-4-methoxybutanoate. Initial enantiomeric excess (ee) values are typically 97-98%.[4]
-
-
Enantiomeric Enrichment (Optional):
-
The enantiomeric excess can be upgraded to ≥99% through crystallization of the hydrochloride salt of the amino ester.[3]
-
-
Boc Protection:
-
Dissolve the amino ester in a suitable solvent (e.g., DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir at room temperature until the protection is complete (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the N-Boc protected amino ester.
-
-
Ester Reduction:
-
Dissolve the N-Boc protected amino ester in an appropriate solvent (e.g., THF).
-
Cool the solution in an ice bath and slowly add a solution of Lithium borohydride (LiBH₄).
-
Allow the reaction to warm to room temperature and stir until the ester is fully reduced (monitored by TLC or LC-MS).
-
Carefully quench the reaction and perform an aqueous workup to isolate the crude N-Boc protected amino alcohol. The yield for this step is typically high (92-97%).[4]
-
-
Deprotection:
-
Dissolve the N-Boc protected amino alcohol in a solvent such as methanol.
-
Add a strong acid (e.g., HCl in dioxane) and stir until the Boc group is cleaved.
-
Evaporate the solvent to yield the final product, (S)-3-amino-4-methoxybutan-1-ol, typically as its hydrochloride salt.
-
Separation and Analytical Characterization
When dealing with a racemic (1:1) mixture of enantiomers, separation is necessary. Because enantiomers have identical physical properties, specialized techniques are required.
Separation of Enantiomers: Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used method for separating enantiomers.
Principle of Separation: A CSP is itself chiral and interacts diastereomerically with the enantiomers of the analyte. One enantiomer forms a more stable (lower energy) transient complex with the CSP than the other, causing it to be retained longer on the column, thus enabling separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral compounds, including amino alcohols.[5]
Table 1: Example Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) | Proven effective for resolving amino alcohol enantiomers.[5] |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (DEA) | Normal phase mode. Isopropanol acts as the polar modifier, while DEA is added to improve peak shape for basic analytes like amines. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | The molecule lacks a strong chromophore, so low UV wavelength or ELSD is required. |
| Column Temp. | 25 °C | Temperature can affect selectivity; consistency is key. |
Analytical Characterization
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in the mobile phase.
-
System Equilibration: Equilibrate the chiral HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a known volume (e.g., 10 µL) of the sample solution.
-
Data Acquisition: Record the chromatogram. Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.
-
Calculation: Determine the area of each peak. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Protocol 3: Characterization by Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution, a fundamental property known as optical activity.
-
Sample Preparation: Accurately prepare a solution of the purified enantiomer of known concentration (c, in g/mL) in a suitable achiral solvent (e.g., chloroform or methanol).
-
Instrument Blank: Fill the polarimeter cell (of a known path length, l, in dm) with the pure solvent and zero the instrument.
-
Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).
-
Calculation of Specific Rotation [α]:
-
[α]ᵀλ = α / (l * c)
-
Where T is the temperature and λ is the wavelength of the light (typically the sodium D-line, 589 nm).
-
The specific rotation is a characteristic physical constant for a given enantiomer. The other enantiomer will have a specific rotation of equal magnitude but opposite sign. For the precursor methyl (S)-3-amino-4-methoxybutanoate, a specific rotation of [α]²⁰D = -10.1 (c=1, CHCl₃) has been reported.[3]
-
Derivatization for Enhanced Analysis
In some cases, derivatization with a chiral reagent can facilitate separation and analysis. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of this compound to form diastereomers.[6] These diastereomers have different physical properties and can be readily separated on a standard achiral C18 HPLC column, providing an alternative method for determining enantiomeric purity.[6]
Caption: Logic of using a chiral derivatizing agent to form separable diastereomers.
Conclusion
The stereoisomers of this compound provide an excellent case study in the principles and practices of modern stereochemistry. With a single chiral center, it exists as a pair of enantiomers whose distinct biological properties necessitate stereoselective control in any pharmaceutical application. This guide has detailed the structural basis for its chirality, outlined a field-proven method for the asymmetric synthesis of the (S)-enantiomer, and provided robust, step-by-step protocols for the analytical separation and characterization of its stereoisomers. For the medicinal chemist and drug development professional, a thorough understanding and application of these techniques are not merely academic but essential for the creation of safe and effective medicines.
References
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Title: Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination Source: Organic Process Research & Development URL: [Link]
- Title: Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination (Full Text)
-
Title: 3-amino-4-methoxy-3-methylbutan-1-ol Source: PubChem URL: [Link]
-
Title: Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent Source: ACS Omega via NIH PMC URL: [Link]
-
Title: PROCESS DEVELOPMENT REPORT: A One-Step Synthesis of (R)-3-Aminobutan-1-ol Source: Medicines for All Institute (M4ALL) URL: [Link]
- Title: 3-Amino-4-methoxy acetanilide (II)
-
Title: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID Source: Organic Syntheses URL: [Link]
-
Title: 3-Amino-2-(3-ethoxyphenoxy)-4-methoxybutan-1-ol Source: PubChem URL: [Link]
-
Title: 3-Methoxy-1-butanol Source: PubChem URL: [Link]
-
Title: SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Source: Arkivoc URL: [Link]
-
Title: Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase Source: ResearchGate URL: [Link]
-
Title: 8.2: Chiral Molecules Source: Chemistry LibreTexts URL: [Link]
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Methodological & Application
Application Note & Protocol: A Robust and Scalable Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol
Introduction
(S)-3-Amino-4-methoxybutan-1-ol is a crucial chiral building block in medicinal chemistry. As a functionalized γ-amino alcohol, its stereochemically defined structure is incorporated into various pharmaceutically active molecules. The synthesis of such compounds remains a topic of significant interest, with challenges centered on the efficient and highly selective installation of the chiral amine center.[1][2] Traditional routes often commence from the chiral pool, utilizing precursors like L-aspartic acid.[3] While effective, these methods can be multi-step and sometimes suffer from side reactions, such as undesired N-methylation during O-methylation steps.[3]
This guide details a highly efficient and scalable asymmetric synthesis starting from a commercially available achiral β-keto ester. The core of this strategy is a Ruthenium-catalyzed asymmetric reductive amination, which establishes the critical stereocenter with excellent enantioselectivity (≥99% ee after crystallization).[4] This approach, developed by researchers at F. Hoffmann-La Roche Ltd., offers a robust alternative that circumvents the issues of older methods and is well-suited for producing multigram quantities required for drug development programs.[3][4]
Strategic Overview: From Achiral Keto Ester to Chiral Amino Alcohol
The synthetic strategy is centered on creating the chiral amine from an achiral precursor, methyl 4-methoxy-3-oxobutanoate. The key stereochemical control is achieved through asymmetric catalysis. Two highly effective process variations have been developed:
-
Two-Step Asymmetric Hydrogenation: Involves the initial formation of a primary enamine intermediate, which is then hydrogenated using a chiral Ruthenium catalyst.
-
One-Pot Asymmetric Reductive Amination: A more streamlined process where the β-keto ester is directly converted to the chiral amino ester in the presence of an ammonia source, hydrogen, and the chiral Ruthenium catalyst.[5]
Following the successful installation of the chiral center, a straightforward sequence of amine protection, ester reduction, and deprotection yields the target molecule. This modular approach allows for robust control at each stage of the synthesis.
Figure 1: Overall synthetic workflow showing two effective routes for the key asymmetric amination step.
Core Protocol: Asymmetric Reductive Amination Route
This section provides a detailed, step-by-step protocol for the synthesis, focusing on the more direct reductive amination pathway which achieves a 45% overall yield.[4]
Causality Behind Experimental Choices
-
Catalyst Selection: The use of Ruthenium complexes with atropisomeric bisphosphine ligands, such as MeOBIPHEP and its derivatives, is critical.[3] These ligands create a well-defined chiral environment around the metal center, enabling high facial selectivity during the hydride transfer to the imine intermediate, thus dictating the final product's stereochemistry.
-
Solvent and Additives: The choice of methanol as a solvent and acetic acid as an additive was found to significantly improve both enantioselectivity and chemical selectivity compared to other systems like 2,2,2-trifluoroethanol (TFE).[3]
-
Amine Protection: A transitory Boc (tert-butyloxycarbonyl) protecting group is introduced after the asymmetric amination. This is essential because the subsequent ester reduction with lithium borohydride (LiBH₄) is incompatible with the free amine. The Boc group is robust enough for the reduction step but can be cleanly removed under acidic conditions.[3]
-
Reducing Agent: LiBH₄, activated by methanol, is the reagent of choice for the ester-to-alcohol reduction. It offers high selectivity and reactivity for this specific transformation, leading to quantitative conversion under controlled, low-temperature conditions.[3]
Protocol 1: Direct Asymmetric Reductive Amination and Final Conversion
Step 1: Asymmetric Reductive Amination of Methyl 4-methoxy-3-oxobutanoate
-
Reactor Setup: To a suitable high-pressure autoclave equipped with a magnetic stirrer, add methyl 4-methoxy-3-oxobutanoate (1.0 equiv), ammonium acetate (2.5 equiv), and the chiral catalyst, [Ru(OAc)₂((R)-3,5-Xyl-MeOBIPHEP)] (0.004 equiv, S/C ratio of 250).
-
Solvent Addition: Add degassed methanol to the reactor. The concentration should be carefully controlled as per process development optimization.
-
Reaction Execution: Seal the autoclave, purge with argon, and then pressurize with hydrogen to 60 bar. Heat the reaction mixture to 80 °C and stir vigorously for 22-24 hours.
-
Monitoring: Monitor the reaction for the complete consumption of the starting keto ester by Gas Chromatography (GC).
-
Work-up: After cooling to room temperature and venting the hydrogen, concentrate the reaction mixture under reduced pressure to obtain the crude (S)-methyl 3-amino-4-methoxybutanoate as its acetate salt. This material is typically carried forward without further purification.
Figure 2: The key stereocenter-forming reductive amination step.
Step 2: Boc-Protection of the Amino Ester
-
Dissolution: Dissolve the crude amino ester acetate salt from Step 1 in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base like triethylamine (NEt₃, 1.2 equiv) to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Perform an aqueous work-up to remove salts and excess reagents. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield crude (S)-methyl 3-((tert-butoxycarbonyl)amino)-4-methoxybutanoate.
Step 3: LiBH₄ Reduction to the Boc-Protected Amino Alcohol
-
Reactor Setup: Dissolve the crude Boc-protected amino ester from Step 2 in THF or 2-methyl-THF in a flask under an argon atmosphere and cool to 0 °C.
-
Reagent Addition: Cautiously add LiBH₄ (1.2-1.3 equiv) to the solution.
-
Methanol Activation: Add methanol (2.0 equiv) dropwise over 1 hour, maintaining the temperature at 0 °C. The reaction is exothermic and requires careful control.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until all starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of aqueous Rochelle's salt solution or dilute acetic acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude Boc-protected amino alcohol. Yields are typically quantitative for the crude material.[3]
Step 4: Boc-Deprotection to Yield the Final Product
-
Acidic Cleavage: Dissolve the crude (S)-tert-butyl (1-hydroxy-4-methoxybutan-3-yl)carbamate from Step 3 in a suitable solvent like methanol or 1,4-dioxane.
-
HCl Addition: Add a solution of HCl (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature.
-
Product Formation: The deprotection is usually rapid. Monitor for the disappearance of the starting material. The product, (S)-3-Amino-4-methoxybutan-1-ol hydrochloride, will often precipitate from the solution.
-
Isolation: The solid product can be isolated by filtration, washed with a cold solvent like diethyl ether or methyl tert-butyl ether (MTBE), and dried under vacuum.
Data Summary and Quality Control
The efficiency of the key asymmetric step is paramount. The selection of the optimal catalyst and conditions was based on extensive screening.
| Route | Catalyst | Solvent | S/C Ratio | ee (%) [a] | Chemoselectivity (%) | Overall Yield (%) [b] |
| A: Enamine Hydrogenation | [Ru(OAc)₂(R)-MeOBIPHEP] | MeOH | 1000 | 99.4 | >95 | ~40 |
| B: Reductive Amination | [Ru(OAc)₂((R)-3,5-Xyl-MeOBIPHEP)] | MeOH | 250 | 98.0 | 97 | ~45 |
Table 1: Comparison of optimized conditions and results for the two synthetic routes. Data sourced from Werbitzky et al. (2011).[3] [a] Enantiomeric excess after crystallization. Initial ee values were 97-98%.[3] [b] Overall yield over 4 or 5 steps to the final HCl salt.[4]
Analytical Characterization
-
Purity and Structure: Purity of intermediates and the final product is assessed using GC and ¹H NMR spectroscopy. Mass spectrometry (EI-MS or ESI-MS) is used to confirm molecular weights.[3]
-
Enantiomeric Purity: The critical enantiomeric excess (ee) is determined by chiral GC analysis. This is typically performed on derivatized intermediates (e.g., the Boc-protected amino ester or alcohol) or the final product using a chiral stationary phase column (e.g., Lipodex-E).[3]
Conclusion
The detailed protocol outlines a state-of-the-art asymmetric synthesis of (S)-3-Amino-4-methoxybutan-1-ol. By leveraging a highly efficient Ruthenium-catalyzed reductive amination, this method provides the target chiral amino alcohol in high yield and excellent enantiomeric purity from simple, commercially available starting materials.[4] The process is scalable and avoids problematic steps found in classical chiral pool syntheses, making it an authoritative and trustworthy method for researchers and drug development professionals requiring access to this valuable building block.
References
-
Werbitzky, O., et al. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development, 15(2), 353–359. [Link]
-
Werbitzky, O., et al. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development. [Link]
-
Zhang, Z., et al. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Organic Letters, 21(21), 8736–8739. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Sources
Application Note: A Robust Reductive Amination Protocol for the Asymmetric Synthesis of (S)-3-Amino-4-methoxybutan-1-ol
Introduction
(S)-3-Amino-4-methoxybutan-1-ol is a valuable chiral building block in medicinal chemistry and drug development, serving as a key precursor for various complex molecules and pharmacologically active compounds.[1][2] Its synthesis requires precise control over stereochemistry, which can be challenging. Reductive amination stands out as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds, offering a direct route to amines from carbonyl compounds.[3][4][5] This reaction is widely adopted in both academic and industrial settings due to its efficiency, operational simplicity, and amenability to one-pot procedures.[3][6]
This application note provides a detailed, field-proven protocol for the synthesis of (S)-3-Amino-4-methoxybutan-1-ol. We will explore an asymmetric reductive amination approach starting from a commercially available β-keto ester, methyl 4-methoxy-3-oxo-butanoate. The narrative explains the causality behind experimental choices, from the selection of the catalytic system to the final purification strategy, ensuring a reproducible and high-yielding process.
Reaction Principle and Strategy
The overall synthesis is achieved in a multi-step sequence that begins with the direct asymmetric reductive amination of a β-keto ester. This core transformation is followed by a strategic, temporary protection of the newly formed amine, reduction of the ester moiety, and final deprotection to yield the target amino alcohol.
The Core Transformation: Asymmetric Reductive Amination
The key stereogenic center is introduced via a direct asymmetric reductive amination of methyl 4-methoxy-3-oxo-butanoate. In this one-pot reaction, the ketone, an ammonia source (ammonium acetate), and a chiral catalyst are combined under a hydrogen atmosphere.[1][2] The reaction proceeds through the in-situ formation of an enamine or imine intermediate, which is then stereoselectively reduced by the chiral catalyst.[3][7]
The choice of a Ruthenium-based catalyst, specifically with a chiral bisphosphine ligand like MeOBIPHEP, is critical for achieving high enantioselectivity in the hydrogenation of the C=N bond.[1][2]
Downstream Processing Strategy
A significant challenge in the synthesis of amino alcohols is their high polarity and potential for intramolecular side reactions. To circumvent these issues, a transitory protecting group strategy is employed. The secondary amine generated from the reductive amination is protected with a tert-butoxycarbonyl (Boc) group. This has two primary benefits:
-
Facilitates Purification: The Boc-protected intermediate is less polar and more amenable to standard purification techniques like silica gel chromatography.[8]
-
Prevents Side Reactions: It prevents the amine from interfering with the subsequent ester reduction step.
The ester is then reduced to the primary alcohol using a mild hydride reagent like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄).[1][2] Finally, the Boc group is removed under acidic conditions to yield the target compound as its corresponding salt, which aids in purification by crystallization.
Workflow and Mechanism Diagrams
The diagrams below illustrate the overall synthetic workflow and the fundamental mechanism of the initial reductive amination step.
Caption: Overall synthetic workflow for 3-Amino-4-methoxybutan-1-ol.
Caption: Generalized mechanism of asymmetric reductive amination.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials, including flammable solvents and hydrogen gas under pressure. All procedures must be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| Methyl 4-methoxy-3-oxo-butanoate | C₆H₁₀O₄ | 146.14 | Major supplier | Starting material |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Major supplier | Ammonia source |
| [RuCl(p-cymene)((R)-MeOBIPHEP)]Cl | C₄₅H₄₅Cl₂O₂P₂Ru | 869.76 | Strem, etc. | Chiral catalyst |
| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | Major supplier | Reaction solvent |
| Hydrogen (H₂) | H₂ | 2.02 | Gas supplier | High purity, in a pressure cylinder |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | Major supplier | Protecting agent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Major supplier | Base for protection step |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Major supplier | Solvent for protection |
| Lithium Borohydride (LiBH₄) | LiBH₄ | 21.78 | Major supplier | Reducing agent for ester |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Major supplier | Solvent for reduction |
| Hydrochloric Acid in Dioxane (4M) | HCl | 36.46 | Major supplier | For deprotection and salt formation |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Major supplier | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For aqueous workup |
| Brine | NaCl(aq) | - | - | For aqueous workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Major supplier | Drying agent |
Step-by-Step Procedure
Step 1: Asymmetric Reductive Amination
-
To a high-pressure hydrogenation reactor, add methyl 4-methoxy-3-oxo-butanoate (1.0 eq), ammonium acetate (1.5 eq), and the Ru-catalyst (0.005 eq).
-
Evacuate the reactor and backfill with argon three times.
-
Add degassed, anhydrous methanol via cannula to dissolve the reagents (concentration approx. 0.5 M).
-
Seal the reactor, purge again with argon, and then pressurize with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 50 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl (S)-3-amino-4-methoxybutanoate. This crude product is typically carried forward without further purification.
Step 2: Boc Protection
-
Dissolve the crude amino ester from Step 1 in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting amine.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure methyl (S)-3-(Boc-amino)-4-methoxybutanoate.
Step 3: Ester Reduction
-
Dissolve the purified Boc-protected ester from Step 2 in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add lithium borohydride (LiBH₄, 2.0 eq) portion-wise, controlling any effervescence.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
-
Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of saturated ammonium chloride solution.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol. Yields are often quantitative for the crude material.[1][2]
Step 4: Deprotection and Salt Formation
-
Dissolve the crude Boc-protected amino alcohol from Step 3 in a minimal amount of ethyl acetate.
-
Add a 4M solution of HCl in dioxane (3-4 eq) dropwise at room temperature. A precipitate will form.
-
Stir the resulting slurry for 2-3 hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethyl acetate or diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain (S)-3-Amino-4-methoxybutan-1-ol hydrochloride as a white crystalline solid.
-
The enantiomeric excess (ee) can be upgraded to ≥99% through crystallization.[1][2]
Results and Discussion
This protocol provides a reliable pathway to the target compound with high enantiopurity.
| Parameter | Expected Result |
| Overall Yield | 40-50% over 4 steps[1][2] |
| Final Purity | >98% (by NMR and HPLC after crystallization) |
| Enantiomeric Excess (ee) | Initial: 97-98%; Final: ≥99% after crystallization[1] |
Causality and Experimental Insights
-
Choice of Ammonia Source: Ammonium acetate is used as it provides both the ammonia nucleophile and the mild acidic conditions that favor imine/enamine formation without promoting side reactions.[6]
-
Catalyst System: The Ru-MeOBIPHEP catalyst is highly effective for the asymmetric reduction of the C=N intermediate, consistently providing high enantioselectivity.[1][2] The choice of catalyst is paramount for controlling the stereochemistry.
-
Hydride Reagent for Ester Reduction: While NaBH₄ can be used, LiBH₄ is often more effective and provides cleaner conversions for this substrate.[1][2] The reduction with NaBH₄ can be slower and may require optimization with alcoholic co-solvents.[2]
-
Purification of the Final Product: Amino alcohols are often polar and water-soluble, making purification by chromatography challenging.[8] Converting the final amine to its hydrochloride salt dramatically decreases its solubility in organic solvents, allowing for purification via crystallization. This step is also effective at upgrading the enantiomeric excess.[1]
Safety and Handling
-
Hydrogen Gas: Operate only in a designated area for high-pressure reactions. Ensure the reactor is properly rated and maintained.
-
Metal Catalysts: Ruthenium catalysts can be pyrophoric, especially after the reaction. Filter under an inert atmosphere if possible and handle the spent catalyst with care.
-
Hydride Reagents: LiBH₄ and NaBH₄ react violently with water and acids to produce flammable hydrogen gas. Handle only in an anhydrous environment and quench with extreme care.
-
Chlorinated Solvents: Dichloromethane (DCM) is a suspected carcinogen. Handle only in a fume hood.
Conclusion
The described protocol outlines a robust and scalable synthesis of enantiopure (S)-3-Amino-4-methoxybutan-1-ol. By leveraging a direct asymmetric reductive amination and a strategic use of protecting groups, this method provides high yields and excellent stereochemical control. The detailed justifications for each step provide researchers with the necessary insights to troubleshoot and adapt the procedure for related targets, making it a valuable addition to the synthetic chemist's toolkit.
References
-
Mutz, M., et al. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development, 15(2), 418-424. [Link]
-
Mutz, M., et al. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. ACS Publications. [Link]
-
Reddy, P. G., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1′-bi-2-naphthol. The Journal of Organic Chemistry, 72(16), 6201-6204. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Polar Amino Alcohols. BenchChem.
-
Reddy, P. G., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1′-Bi-2-naphthol. ACS Publications. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]
- Medley, J. W. (n.d.).
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. orgchemboulder.com. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. masterorganicchemistry.com. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Retrieved from [Link]
- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. BOC Sciences.
-
Chemistry Steps. (n.d.). Reductive Amination. chemistrysteps.com. Retrieved from [Link]
- The Organic Chemistry Tutor. (2023).
- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines [Video]. YouTube.
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]
- Podyacheva, E., et al. (n.d.).
-
Chemistry Steps. (n.d.). Reductive Amination. chemistrysteps.com. Retrieved from [Link]
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The Strategic Integration of 3-Amino-4-methoxybutan-1-ol in Modern Medicinal Chemistry Programs
Introduction: Unlocking Novel Chemical Space with a Versatile Chiral Building Block
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural diversity and favorable pharmacological properties is insatiable. Among the myriad of available building blocks, chiral β-amino alcohols stand out for their prevalence in biologically active natural products and synthetic drugs.[1][2] 3-Amino-4-methoxybutan-1-ol, particularly in its stereochemically pure forms, has emerged as a strategic asset in medicinal chemistry programs. Its bifunctional nature, possessing both a primary amine and a primary alcohol, coupled with a chiral center and a methoxy group that can influence conformation and metabolic stability, makes it a highly attractive starting point for the synthesis of complex molecular architectures.[3]
This guide provides an in-depth exploration of the utility of this compound, offering detailed application notes and robust protocols for its incorporation into drug discovery workflows. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. The core focus will be on the transformation of this versatile amino alcohol into valuable chiral vicinal diamines, a privileged motif in a multitude of therapeutic agents.[4][5]
Physicochemical Properties and Handling Considerations
Before embarking on synthetic transformations, a thorough understanding of the physicochemical properties of this compound is paramount.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO₂ | |
| Molecular Weight | 119.16 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | General Chemical Knowledge |
| Solubility | Soluble in water and polar organic solvents | General Chemical Knowledge |
Handling and Storage: this compound is expected to be a stable compound. However, as with most amines, it is advisable to store it under an inert atmosphere (nitrogen or argon) to prevent slow oxidation and carbonate formation from atmospheric CO₂. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Core Synthetic Workflow: From Amino Alcohol to Diversified Diamines
The primary application of this compound in medicinal chemistry is its conversion into chiral 1,2-diamine scaffolds. This is typically achieved through a three-step sequence: selective protection of the amine, functionalization of the alcohol, and subsequent conversion to a second amine, followed by deprotection.
Caption: General workflow for the conversion of this compound to a chiral vicinal diamine.
Experimental Protocols
Protocol 1: Selective N-Boc Protection of this compound
Rationale: The selective protection of the more nucleophilic amine group is crucial to enable the subsequent functionalization of the alcohol. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6][7] The inherent higher nucleophilicity of the primary amine over the primary alcohol allows for high chemoselectivity.[8]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (or THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add a mild base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. If THF was used, add an organic solvent like ethyl acetate for extraction.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Expected Outcome: A colorless oil or white solid, tert-butyl (1-hydroxy-4-methoxybutan-3-yl)carbamate, in high yield (>90%).
Protocol 2: Reductive Amination for the Synthesis of N-Substituted Diamines
Rationale: Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a key step in diversifying the diamine scaffold.[9][10] This protocol describes the reaction of the primary amine of a deprotected or mono-protected diamine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation, often allowing for a one-pot procedure.[9]
Materials:
-
N-Boc-3-amino-4-methoxybutan-1-ol (or the corresponding diamine)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional, especially for ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-Boc protected amino alcohol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE (0.1-0.2 M), add a catalytic amount of acetic acid (if necessary).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is often slightly exothermic.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Key steps in the reductive amination protocol.
Applications in Medicinal Chemistry: The Power of the Vicinal Diamine Scaffold
The chiral vicinal diamine scaffold derived from this compound is a cornerstone in the design of a wide array of bioactive molecules. The spatial arrangement of the two amino groups, dictated by the initial chirality of the starting material, is crucial for molecular recognition and binding to biological targets.[11]
Case Study: HIV Integrase Inhibitors
A prominent example of the therapeutic importance of chiral amino alcohols is in the synthesis of HIV integrase inhibitors like Dolutegravir.[12] Although Dolutegravir itself utilizes (R)-3-aminobutanol, the underlying principle of employing a chiral amino alcohol to construct a key part of the pharmacophore is directly applicable.[13][14] The vicinal diamine motif can act as a critical linker or pharmacophoric element, interacting with the target enzyme through hydrogen bonding and other non-covalent interactions.
Hypothetical Application in a Drug Discovery Program:
Imagine a program targeting a novel kinase where a lead compound has been identified with a vicinal diamine moiety. By utilizing both (R)- and (S)-3-Amino-4-methoxybutan-1-ol, medicinal chemists can rapidly generate a small library of diastereomeric compounds. The methoxy group can serve as a metabolic blocker or a handle for further functionalization, while the primary alcohol provides a vector for attaching different substituents.
| Parameter | Rationale for Diversification |
| Stereochemistry | Probing the chiral recognition of the binding pocket.[11] |
| N-Substitution | Modulating potency, selectivity, and pharmacokinetic properties.[15] |
| O-Substitution | Introducing solubilizing groups or vectors for conjugation. |
Conclusion: A Strategic Asset for Innovation
This compound is more than just a simple chemical; it is a strategic tool for medicinal chemists to access novel and diverse chemical matter. Its inherent chirality and bifunctionality provide a robust platform for the synthesis of complex molecules, particularly chiral vicinal diamines. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently integrate this valuable building block into their drug discovery programs, ultimately accelerating the journey towards new and effective therapeutics.
References
- Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances.
- Mattei, P., et al. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development.
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- BenchChem. (2025). discovery and synthesis of chiral amino alcohols. BenchChem.
- Life Chemicals. (2021). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals Blog.
- BenchChem. (2025). The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery. BenchChem.
- Royal Society of Chemistry. (2021). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.
- Dangerfield, E. M., et al. (2010).
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- Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News.
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- Sigma-Aldrich. (2023). Application Note – N-Boc protection. Sigma-Aldrich.
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- Royal Society of Chemistry. (2021). Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Organic Chemistry Frontiers.
- PubMed. (2018). Insights into the structure-activity relationships of chiral 1,2-diaminophenylalkane platinum(II)
- Klake, R. K., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.
- Jayachandra, S., et al. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica.
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- ResearchGate. (2025). Synthesis and therapeutic application of beta-amino alcohol derivatives.
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Application Note & Protocols: Synthesis of Vicinal Diamines from 3-Amino-4-methoxybutan-1-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Vicinal Diamines
Vicinal diamines, particularly those with defined stereochemistry, are privileged scaffolds in medicinal chemistry and drug development. Their ability to form key hydrogen bonds and coordinate to biological targets makes them integral components of numerous therapeutic agents. The 3-amino-4-methoxybutan-1-ol backbone represents a versatile and readily accessible chiral starting material, derivable from natural sources like amino acids, providing a robust entry point for the synthesis of highly functionalized and stereochemically complex diamines.[1][2]
This application note provides a detailed guide to the synthesis of vicinal diamines from this compound derivatives. We will explore two primary, field-proven synthetic pathways, delving into the mechanistic rationale behind each step and offering comprehensive, validated protocols. The focus is on providing not just a set of instructions, but a framework for understanding and troubleshooting these critical transformations.
Core Synthetic Strategies: From Amino Alcohol to Diamine
The conversion of a primary alcohol in the presence of an existing amine to create a vicinal diamine presents a unique set of challenges. The primary hydroxyl group is a notoriously poor leaving group, necessitating its activation for nucleophilic substitution.[3][4] Furthermore, the resident amino group requires protection to prevent undesired side reactions, such as self-cyclization or reaction with activating agents.
We will detail two robust strategies to navigate these challenges:
-
Pathway A: Two-Step Conversion via an Azide Intermediate. This classic and reliable method involves the activation of the primary alcohol as a sulfonate ester (e.g., tosylate or mesylate), followed by SN2 displacement with an azide nucleophile and subsequent reduction.
-
Pathway B: The Mitsunobu Reaction. This powerful one-pot reaction allows for the direct conversion of the primary alcohol to an azide with a predictable inversion of stereochemistry, offering an elegant and often high-yielding alternative.[5][6]
Visualizing the Synthetic Workflow
Sources
- 1. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 4. wyzant.com [wyzant.com]
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- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
Navigating the Labyrinth of Amine Protection: A Guide to N-Protection Strategies for 3-Amino-4-methoxybutan-1-ol
In the intricate world of pharmaceutical development and complex organic synthesis, the selective modification of multifunctional molecules is a paramount challenge. The humble 3-Amino-4-methoxybutan-1-ol, a chiral building block with its trio of reactive sites—a primary amine, a primary alcohol, and a methoxy ether—presents a classic case for the judicious application of protecting group strategies. The nucleophilic and basic nature of the amino group often necessitates its temporary masking to prevent unwanted side reactions during the functionalization of other parts of the molecule. This guide provides an in-depth exploration of robust and field-proven N-protection strategies for this compound, offering detailed protocols and the causal logic behind experimental choices to empower researchers in their synthetic endeavors.
The Strategic Imperative of N-Protection
The primary amino group in this compound is a potent nucleophile and a base. Left unprotected, it can interfere with a wide array of synthetic transformations, including but not limited to, esterifications, oxidations, and reactions involving electrophilic reagents intended for the hydroxyl group. The strategic application of a suitable N-protecting group is therefore not merely a procedural step but a cornerstone of a successful synthetic campaign. An ideal protecting group for this substrate should be:
-
Chemoselective: Reacts exclusively with the amino group, leaving the hydroxyl and methoxy functionalities untouched.
-
Stable: Withstands the reaction conditions of subsequent synthetic steps.
-
Readily Cleavable: Can be removed under mild conditions that do not compromise the integrity of the final molecule.
This guide will focus on three of the most versatile and widely employed N-protecting groups in modern organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice among these depends on the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where multiple protecting groups are present.[1][2]
Visualizing the Protection-Deprotection Workflow
Caption: General workflow for N-protection and deprotection of this compound.
The Workhorse: tert-Butyloxycarbonyl (Boc) Protection
The Boc group is arguably the most common N-protecting group in non-peptide chemistry due to its ease of introduction and its stability under a wide range of conditions, except for strong acids.[3][4] This acid-lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[5]
Causality of Experimental Choices for Boc Protection
The selection of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is driven by its moderate reactivity and the formation of volatile byproducts (tert-butanol and CO₂), which simplifies purification.[6] The reaction is typically performed in the presence of a base to neutralize the liberated tert-butoxycarbamic acid, driving the equilibrium towards the protected product. For amino alcohols like our substrate, the choice of solvent and base is critical to ensure chemoselectivity. A biphasic system or the use of an alcohol as a co-solvent can enhance the rate of reaction for primary amines.[4] A key advantage of Boc protection for amino alcohols is the general lack of O-protection under standard conditions, as the amine is significantly more nucleophilic than the alcohol.[7]
Detailed Protocol: N-Boc Protection of this compound
This protocol is adapted from a reported synthesis of (S)-3-Amino-4-methoxy-butan-1-ol.[8]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol or a 1:1 mixture of THF and water. The choice of solvent can influence reaction time; alcoholic solvents can accelerate the protection of primary amines.[4]
-
Base Addition: Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
If using an organic solvent, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc-3-Amino-4-methoxybutan-1-ol.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are commonly employed.[3]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Classic Choice: Benzyloxycarbonyl (Cbz) Protection
The Cbz group, introduced by Bergmann and Zervas, was a cornerstone in the development of peptide synthesis.[9] It is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups. The primary method for its removal is catalytic hydrogenolysis.[1]
Causality of Experimental Choices for Cbz Protection
Benzyl chloroformate (Cbz-Cl) is the most common reagent for introducing the Cbz group.[9][10] The reaction is typically performed under Schotten-Baumann conditions (in the presence of an aqueous base) to neutralize the HCl byproduct.[11] For substrates with hydroxyl groups, careful control of reaction conditions is necessary to avoid the formation of carbonate byproducts, although the amine's higher nucleophilicity generally ensures selective N-protection.[7]
Detailed Protocol: N-Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane or THF
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., 2:1).
-
Base Addition: Add sodium carbonate (2.0 eq) or sodium bicarbonate (2.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain N-Cbz-3-Amino-4-methoxybutan-1-ol.
Deprotection of the Cbz Group
The most common method for Cbz deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[12] This method is exceptionally mild and yields toluene and carbon dioxide as byproducts.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
The Orthogonal Player: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[13] This orthogonality is a significant advantage in the synthesis of complex molecules requiring multiple protecting groups.[2]
Causality of Experimental Choices for Fmoc Protection
Fmoc protection is typically achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[] Fmoc-OSu is often preferred due to its greater stability and reduced tendency to cause side reactions. The reaction is carried out in the presence of a mild base, such as sodium bicarbonate, in a mixed aqueous-organic solvent system. The high chemoselectivity for the amino group over the hydroxyl group is a key feature of this protection strategy.
Detailed Protocol: N-Fmoc Protection of this compound
Materials:
-
This compound
-
Fmoc-OSu or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetonitrile
-
Water
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane (or acetonitrile) and water (e.g., 1:1).
-
Base Addition: Add sodium bicarbonate (2.0 eq) and stir until dissolved.
-
Reagent Addition: Add Fmoc-OSu (1.05 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Add water to the reaction mixture and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by crystallization or silica gel column chromatography.
Deprotection of the Fmoc Group
The Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[15][16]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amino Protecting Groups Stability [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
- 15. peptide.com [peptide.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Amino-4-methoxybutan-1-ol via Lithium Borohydride Reduction: An Experimental Protocol
Introduction: The Strategic Importance of 3-Amino-4-methoxybutan-1-ol and the Role of Lithium Borohydride
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its vicinal amino alcohol moiety, coupled with a methoxy group, provides a versatile scaffold for the synthesis of complex molecules, including enzyme inhibitors and other therapeutic agents. The controlled synthesis of such molecules is paramount, demanding a robust and selective methodology.
This application note details a reliable, two-step protocol for the synthesis of this compound, commencing from a commercially available precursor. The key transformation is the chemoselective reduction of a methyl ester to a primary alcohol in the presence of a protected amine and an ether linkage. For this critical step, lithium borohydride (LiBH₄) is the reagent of choice. LiBH₄ is a milder reducing agent than lithium aluminum hydride (LAH), offering enhanced selectivity.[1] It readily reduces esters to alcohols while typically leaving carbamates, such as the tert-butoxycarbonyl (Boc) group, intact.[1] This selectivity is crucial for minimizing side reactions and simplifying purification.
The protocol herein is designed to be a self-validating system, providing researchers with a detailed workflow, an understanding of the underlying chemical principles, and the necessary characterization data to verify the final product.
Overall Synthetic Workflow
The synthesis is a two-stage process beginning with the N-protection of the amino ester, followed by the selective reduction of the ester functionality.
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol is divided into two primary stages: the protection of the amino group and the subsequent reduction of the ester.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Methyl 3-amino-4-methoxybutanoate | C₆H₁₃NO₃ | 147.17 | ≥95% | Commercially Available | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | ≥98% | Commercially Available | Boc-protecting agent |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | ≥99.5% | Commercially Available | Base |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available | Solvent |
| Lithium Borohydride (LiBH₄) | LiBH₄ | 21.78 | 2.0 M in THF | Commercially Available | Reducing Agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Commercially Available | Solvent |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent Grade | Commercially Available | Extraction Solvent |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | Lab Prepared | Quenching Agent |
| Brine | NaCl | 58.44 | - | Lab Prepared | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Commercially Available | Drying Agent |
| Trifluoroacetic acid (TFA) or HCl in Dioxane | - | - | - | Commercially Available | Deprotection Agent |
Stage 1: N-Boc Protection of Methyl 3-amino-4-methoxybutanoate
Rationale: The Boc protecting group is installed to prevent the free amine from reacting with the lithium borohydride or participating in unwanted side reactions. The Boc group is stable under the basic and reductive conditions of the subsequent step and can be readily removed under acidic conditions.
Procedure:
-
To a solution of methyl 3-amino-4-methoxybutanoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-methyl-3-amino-4-methoxybutanoate as a crude oil, which can be used in the next step without further purification.
Stage 2: LiBH₄ Reduction to N-Boc-3-amino-4-methoxybutan-1-ol
Rationale: Lithium borohydride selectively reduces the ester to the primary alcohol. The lithium cation coordinates to the carbonyl oxygen, enhancing its electrophilicity and facilitating hydride attack.[1] The reaction is performed in an ethereal solvent like THF, in which LiBH₄ is highly soluble.[1]
Procedure:
-
Dissolve the crude N-Boc-methyl-3-amino-4-methoxybutanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add lithium borohydride (2.0 M solution in THF, 1.5 eq) dropwise via a syringe. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the ester starting material is fully consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiBH₄ by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc-3-amino-4-methoxybutan-1-ol can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Stage 3: Deprotection to this compound
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target amino alcohol.
Procedure:
-
Dissolve the purified N-Boc-3-amino-4-methoxybutan-1-ol in CH₂Cl₂ or an appropriate solvent.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).
-
To obtain the free amine, the salt can be neutralized with a suitable base.
Mechanism of LiBH₄ Ester Reduction
The reduction of the ester proceeds via a two-step nucleophilic addition of hydride (H⁻) from the borohydride species.
Caption: Mechanism of LiBH₄ ester reduction.
Safety and Handling Precautions
-
Lithium Borohydride (LiBH₄): Reacts violently with water to produce flammable hydrogen gas. It is corrosive and can cause severe skin and eye damage. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon). Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn.
-
Anhydrous Solvents: THF and CH₂Cl₂ should be properly dried before use to prevent quenching of the LiBH₄.
-
Quenching: The quenching of excess LiBH₄ is highly exothermic and releases hydrogen gas. This should be done slowly and at 0 °C to control the reaction rate.
Characterization and Expected Results
The final product, this compound, should be characterized by NMR and IR spectroscopy to confirm its structure and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~3.70 (t, 2H, -CH₂OH), ~3.40 (m, 2H, -CH₂-OMe), ~3.35 (s, 3H, -OCH₃), ~3.10 (m, 1H, -CH(NH₂)-), ~1.70 (m, 2H, -CH₂-CH₂OH), ~1.50 (br s, 3H, -NH₂ and -OH). Note: Exact chemical shifts and multiplicities may vary. Protons on heteroatoms may be broad and exchangeable with D₂O.
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~78.0 (-CH₂-OMe), ~61.0 (-CH₂OH), ~59.0 (-OCH₃), ~52.0 (-CH(NH₂)-), ~36.0 (-CH₂-CH₂OH).
-
IR (thin film, cm⁻¹): Expected characteristic peaks: 3300-3400 (br, O-H and N-H stretching), 2850-2950 (C-H stretching), ~1100 (C-O stretching).
References
-
Wikipedia contributors. (2023). Lithium borohydride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
Application Notes: 3-Amino-4-methoxybutan-1-ol in the Synthesis of Chiral Diamine Pharmaceutical Intermediates
Introduction: The Strategic Value of Chiral β-Amino Alcohols
In modern medicinal chemistry, the synthesis of enantiomerically pure molecules is paramount. Chiral building blocks are essential for constructing complex active pharmaceutical ingredients (APIs) with high specificity and reduced off-target effects. Among these, β-amino alcohols are particularly valuable scaffolds due to their prevalence in natural products and biologically active molecules. (S)-3-Amino-4-methoxybutan-1-ol is a versatile chiral building block, notable for its bifunctional nature. The presence of a primary amine and a primary alcohol on a stereodefined butane backbone allows for orthogonal chemical modifications, making it a powerful starting material for creating more complex intermediates.
A key application, as identified in medicinal chemistry programs, involves its conversion into chiral 1,3-diamine derivatives.[1] These diamines are crucial substructures in various therapeutic agents, including enzyme inhibitors and receptor modulators. The strategic advantage of starting with (S)-3-Amino-4-methoxybutan-1-ol lies in the ability to introduce diversity at two distinct points on the molecular scaffold through sequential N-alkylation and reductive amination of the alcohol-derived aldehyde.[1]
This application note provides a detailed protocol for the synthesis of a representative N-protected chiral diamine intermediate starting from (S)-3-Amino-4-methoxybutan-1-ol. We will explore the underlying chemical principles, justify the selection of reagents and conditions, and provide a self-validating experimental workflow suitable for drug discovery and development professionals.
Core Synthetic Strategy: From Amino Alcohol to Diamine Intermediate
The overall strategy is a multi-step process designed to selectively functionalize both the amino and alcohol moieties of the starting material. The workflow is logical and prioritizes the protection of reactive groups to prevent side reactions and ensure high yields and purity.
Figure 1: High-level workflow for the synthesis of a chiral diamine intermediate.
Part 1: Synthesis of the Chiral Aldehyde Intermediate
The first phase of the synthesis focuses on preparing the key aldehyde intermediate. This requires protecting the existing primary amine to prevent it from interfering with the subsequent oxidation step. The Boc (tert-butyloxycarbonyl) group is an ideal choice for this purpose due to its stability under the planned oxidation conditions and its straightforward removal under acidic conditions.
Protocol 1.1: N-Boc Protection of (S)-3-Amino-4-methoxybutan-1-ol
Causality: The nucleophilic primary amine would readily react with many oxidizing agents or participate in self-condensation with the aldehyde product. Therefore, its protection is critical. The Boc group is introduced using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Triethylamine (Et₃N) acts as a mild base to scavenge the acidic byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
To a stirred solution of (S)-3-Amino-4-methoxybutan-1-ol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product, tert-butyl (S)-(1-hydroxy-4-methoxybutan-3-yl)carbamate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.[1]
Protocol 1.2: Oxidation to (S)-tert-butyl (4-methoxy-1-oxobutan-3-yl)carbamate
Causality: The primary alcohol must be selectively oxidized to an aldehyde without over-oxidation to a carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation as it is a mild oxidizing agent that provides high yields of aldehydes from primary alcohols under neutral conditions. An alternative, greener option is a TEMPO-catalyzed oxidation.
Step-by-Step Methodology (using DMP):
-
Dissolve the N-Boc protected amino alcohol from Protocol 1.1 (1.0 eq) in dry DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Ar).
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. A mild exotherm may be observed.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃, then with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (the aldehyde product can be volatile).
-
The resulting crude aldehyde is typically used immediately in the next step.
Part 2: Synthesis of the N-Protected Diamine Intermediate
With the chiral aldehyde in hand, the second amine functionality can be introduced via reductive amination. This powerful reaction forms a C-N bond by first forming an imine intermediate in situ, which is then immediately reduced to the amine.
Figure 2: Conceptual diagram of the reductive amination step.
Protocol 2.1: Reductive Amination to Form the Diamine
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[2][3] It is a mild and selective reducing agent that is particularly effective for reducing iminium ions formed in situ, even in the presence of the starting aldehyde. This selectivity prevents the undesired reduction of the aldehyde back to the alcohol. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or DCM.
Step-by-Step Methodology:
-
Dissolve the crude aldehyde from Protocol 1.2 (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M).
-
Add the desired primary amine (R'-NH₂, e.g., benzylamine, 1.1 eq).
-
Add acetic acid (1.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Gas evolution (hydrogen) may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting N-Boc, N'-alkyl diamine intermediate by column chromatography on silica gel.
Data Summary and Characterization
The following table summarizes expected outcomes for the synthesis of a representative intermediate, tert-butyl (S)-(4-(benzylamino)-1-methoxybutan-2-yl)carbamate.
| Step | Product | Starting Material | Key Reagents | Expected Yield | Purity (Post-Purification) |
| 1.1 | N-Boc Amino Alcohol | (S)-3-Amino-4-methoxybutan-1-ol | Boc₂O, Et₃N | >95% | >98% |
| 1.2 | N-Boc Amino Aldehyde | N-Boc Amino Alcohol | Dess-Martin Periodinane | 85-95% (crude) | Used directly |
| 2.1 | N-Boc, N'-Benzyl Diamine | N-Boc Amino Aldehyde | Benzylamine, NaBH(OAc)₃ | 70-85% | >98% |
Characterization: The final product and intermediates should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and verify the presence of key functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral HPLC: To confirm that the enantiomeric excess (ee) of the starting material (>99%) is maintained throughout the synthesis.[1]
Conclusion and Future Prospects
This application note details a robust and reliable synthetic route to valuable chiral diamine intermediates from (S)-3-Amino-4-methoxybutan-1-ol. The described protocols emphasize chemical logic, safety, and efficiency. The resulting N-Boc protected diamine is a versatile intermediate. The Boc group can be easily removed under acidic conditions to reveal a primary amine, which can then be further functionalized. The secondary amine can also undergo various chemical transformations. This allows for the divergent synthesis of a library of complex molecules, making this building block a highly strategic asset in any drug discovery program targeting chiral molecules.
References
-
Scalone, M., & Waldmeier, P. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development, 15(1), 123-129. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
Chiral resolution techniques for 3-aminobutan-1-ol enantiomers
An Application Scientist's Guide to the Chiral Resolution of 3-Aminobutan-1-ol
Introduction: The Significance of Chiral 3-Aminobutan-1-ol
In the landscape of modern pharmaceuticals, the stereochemistry of active pharmaceutical ingredients (APIs) and their synthetic intermediates is of paramount importance. A molecule's biological activity is intrinsically linked to its three-dimensional structure, and enantiomers of the same compound can exhibit vastly different therapeutic effects or toxicological profiles. 3-Aminobutan-1-ol is a prime example of a chiral building block whose enantiomeric purity is critical. Specifically, (R)-3-aminobutan-1-ol is a key intermediate in the synthesis of Dolutegravir, a highly effective HIV integrase inhibitor that is a cornerstone of antiretroviral therapy.[1][2][3]
The synthesis of small, polar chiral molecules like 3-aminobutan-1-ol presents significant challenges, including purification difficulties and achieving high enantioselectivity.[4] This guide, designed for researchers and drug development professionals, provides a detailed exploration of the primary techniques for resolving racemic 3-aminobutan-1-ol, offering both theoretical principles and actionable laboratory protocols. We will delve into classical diastereomeric salt formation, modern enzymatic resolutions, and the essential analytical methods required to verify enantiomeric purity.
Technique 1: Diastereomeric Salt Formation
This classical resolution technique remains a widely used and scalable method for separating enantiomers of basic compounds like 3-aminobutan-1-ol. The strategy hinges on the principle that while enantiomers have identical physical properties, diastereomers do not.[5] By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), a pair of diastereomeric salts is formed. These salts possess different solubilities in a given solvent system, allowing for the preferential crystallization of one diastereomer, thereby separating it from the other, which remains in the mother liquor.
Causality of Experimental Choices
-
Choice of Resolving Agent: Chiral acids like D-tartaric acid or (R)-mandelic acid are commonly used.[1] The selection is critical as the efficiency of the resolution depends on the difference in lattice energy between the two diastereomeric salts, which dictates their solubility difference.
-
Solvent Selection: The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. Alcohols (methanol, ethanol) or other polar solvents like acetonitrile are often effective.[6] A solvent in which one salt is sparingly soluble while the other is freely soluble is ideal.
-
Stoichiometry: Theoretically, only 0.5 equivalents of the resolving agent are needed to resolve a racemate. However, in practice, the ratio is often optimized to improve the yield and purity of the desired diastereomeric salt.[7]
Workflow for Diastereomeric Salt Resolution
Sources
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (S)-3-Aminobutan-1-ol | 61477-39-2 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Amino Alcohols
Introduction: The Critical Role of Chiral Amino Alcohols and the Ascendancy of Biocatalysis
Chiral amino alcohols are high-value chemical entities that form the structural backbone of a vast array of pharmaceuticals, natural products, and agrochemicals. The specific three-dimensional arrangement of the amino and hydroxyl groups is frequently paramount to the biological activity and therapeutic efficacy of these molecules. Consequently, the development of efficient and highly selective methods for their synthesis is a cornerstone of modern medicinal and process chemistry.
Traditionally, the synthesis of enantiomerically pure amino alcohols has relied on chemical methods which can be fraught with challenges, including the need for stoichiometric amounts of hazardous reagents, harsh reaction conditions, and often complex purification procedures. In contrast, enzymatic synthesis, or biocatalysis, has emerged as a powerful and sustainable alternative. Enzymes operate under mild conditions, are biodegradable, and exhibit exquisite chemo-, regio-, and stereoselectivity, often leading to the desired enantiomer with exceptional purity. This guide provides an in-depth exploration of key enzymatic strategies for the synthesis of chiral amino alcohols, complete with detailed protocols and the scientific rationale behind the experimental design.
I. Asymmetric Synthesis via Amine Dehydrogenases (AmDHs): Direct Reductive Amination
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of a carbonyl group to a chiral amine. This approach is particularly attractive as it can directly convert prochiral α-hydroxy ketones into valuable chiral α-amino alcohols in a single step, using ammonia as the amine source.
Scientific Principles and Causality
The AmDH-catalyzed reaction involves the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to an imine intermediate, which is formed in situ from the ketone substrate and ammonia. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, thus establishing the stereochemistry of the newly formed amine center with high fidelity. A crucial aspect of this process is the in situ regeneration of the expensive nicotinamide cofactor. This is typically achieved by coupling the primary reaction with a secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which oxidizes a sacrificial co-substrate (e.g., glucose or formate) to regenerate the reduced cofactor. This cofactor recycling system is essential for driving the reaction to completion and making the process economically viable.
Experimental Workflow: AmDH-Catalyzed Synthesis
Caption: Workflow for AmDH-catalyzed synthesis of chiral amino alcohols.
Protocol: Preparative Scale Synthesis of a Chiral Amino Alcohol using an Engineered AmDH
This protocol is adapted from a study on the synthesis of chiral amino alcohols via an engineered amine dehydrogenase.
1. Materials and Reagents:
-
Engineered Amine Dehydrogenase (AmDH) - whole cells or cell-free extract
-
α-Hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone)
-
NAD⁺
-
D-Glucose
-
Glucose Dehydrogenase (GDH) - cell-free extract
-
Ammonium chloride/ammonia buffer (1 M, pH 8.5)
-
Lysozyme and DNase I (for cell lysis if using whole cells)
-
5 M H₂SO₄ for quenching
-
HPLC system with a chiral column for analysis
2. Enzyme and Substrate Preparation:
-
If using whole cells expressing AmDH and GDH, prepare a suspension of wet cells in the reaction buffer.
-
Prepare a stock solution of the α-hydroxy ketone substrate in a suitable solvent or directly in the buffer if soluble.
-
Prepare stock solutions of NAD⁺ and D-glucose.
3. Reaction Setup (10 mL Scale):
-
In an Erlenmeyer flask, combine:
-
Ammonium chloride/ammonia buffer (1 M, pH 8.5) to a final volume of 10 mL.
-
Wet cells or cell-free extract containing AmDH (e.g., 0.1 g/mL wet cells).
-
NAD⁺ to a final concentration of 1 mM.
-
D-Glucose to a final concentration of 100 mM.
-
GDH cell-free extract (e.g., 2 mg/mL).
-
If using whole cells, add lysozyme (e.g., 1 mg/mL) and DNase I (e.g., 6 U/mL) to initiate lysis.
-
Add the α-hydroxy ketone substrate to the desired concentration (e.g., 100-200 mM).
-
4. Reaction Execution:
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) with agitation (e.g., 220 rpm) for 24 hours.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 2, 4, 8, 12, 24 hours).
5. Work-up and Analysis:
-
To quench the reaction, add 5 M H₂SO₄ to adjust the pH to <2.
-
Centrifuge the mixture (e.g., 4,000 rpm for 20 minutes at 4°C) to pellet the cells and precipitated proteins.
-
Analyze the supernatant for substrate conversion and enantiomeric excess (e.e.) of the product by HPLC. Derivatization with Marfey's reagent may be necessary for chiral analysis of the amino alcohol.
| Parameter | Typical Range/Value | Rationale |
| Substrate | α-Hydroxy ketones | Prochiral starting material for the direct synthesis of α-amino alcohols. |
| Enzyme | Amine Dehydrogenase (AmDH) | Catalyzes the stereoselective reductive amination. |
| Amine Source | NH₄Cl/NH₃ Buffer | Provides the amino group for the reaction. |
| Cofactor | NAD⁺/NADH | Required for the hydride transfer in the reduction step. |
| Cofactor Regeneration | GDH/Glucose | In situ regeneration of NADH is crucial for high conversion and cost-effectiveness. |
| pH | 8.5 - 9.5 | Optimal pH for the activity of many AmDHs and for the equilibrium of the imine formation. |
| Temperature | 30 - 40 °C | Balances enzyme activity and stability. |
| Typical e.e. | >99% | AmDHs are highly stereoselective enzymes. |
| Typical Conversion | >90% | With efficient cofactor regeneration, high conversions are achievable. |
II. Asymmetric Synthesis via ω-Transaminases (ω-TAs): Amination of Keto Alcohols
ω-Transaminases (ω-TAs) are a versatile class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. They are particularly valuable for the synthesis of chiral amino alcohols from the corresponding hydroxy ketones.
Scientific Principles and Causality
The catalytic cycle of ω-TAs involves a "ping-pong bi-bi" mechanism mediated by the pyridoxal-5'-phosphate (PLP) cofactor. In the first half-reaction, the PLP, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from an amine donor (e.g., L-alanine or isopropylamine) to form a pyridoxamine-5'-phosphate (PMP) intermediate and release the keto-acid byproduct (e.g., pyruvate). In the second half-reaction, the PMP intermediate transfers the amino group to the incoming keto alcohol substrate, regenerating the PLP-enzyme complex and releasing the desired chiral amino alcohol product. The stereoselectivity is determined by the specific binding orientation of the keto alcohol in the enzyme's active site. The reaction equilibrium can be unfavorable, and strategies to drive it towards product formation, such as using a high concentration of the amine donor or removing the ketone byproduct, are often employed.
Reaction Mechanism: ω-Transaminase Catalysis
Caption: Ping-pong mechanism of ω-transaminase catalysis.
Protocol: Synthesis of a Chiral Amino Alcohol using ω-Transaminase
This is a representative protocol for the asymmetric synthesis of a chiral amino alcohol from a hydroxy ketone.
1. Materials and Reagents:
-
ω-Transaminase (lyophilized powder or solution)
-
Hydroxy ketone substrate
-
Amine donor (e.g., L-Alanine or Isopropylamine)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Organic co-solvent if needed (e.g., DMSO)
-
HPLC system with a chiral column for analysis
2. Reaction Setup (1 mL Scale):
-
In a 2 mL microcentrifuge tube, prepare the reaction mixture:
-
Buffer to a final volume of 1 mL.
-
ω-Transaminase (e.g., 5-10 mg/mL).
-
PLP to a final concentration of 1 mM.
-
Hydroxy ketone substrate to a final concentration of 10-50 mM (dissolved in a minimal amount of DMSO if necessary, keeping the final DMSO concentration low, e.g., <5% v/v).
-
Amine donor in excess (e.g., 500 mM to 1 M).
-
3. Reaction Execution:
-
Incubate the mixture at a controlled temperature (e.g., 30-37°C) with shaking.
-
Monitor the reaction progress over time (e.g., 4-24 hours) by taking samples for analysis.
4. Work-up and Analysis:
-
Stop the reaction by adding a protein precipitant (e.g., acetonitrile) or by acidification.
-
Centrifuge to remove the precipitated enzyme.
-
Analyze the supernatant for conversion and enantiomeric excess of the chiral amino alcohol product by chiral HPLC.
| Parameter | Typical Range/Value | Rationale |
| Substrate | Hydroxy ketones | Prochiral precursors for chiral amino alcohols. |
| Enzyme | ω-Transaminase | Catalyzes the stereoselective transfer of an amino group. |
| Amine Donor | L-Alanine, Isopropylamine | Provides the amino group; used in excess to drive the reaction equilibrium. |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential for the catalytic activity of transaminases. |
| pH | 7.0 - 8.5 | Generally the optimal pH range for ω-transaminase activity. |
| Temperature | 30 - 50 °C | Chosen to maximize enzyme activity while maintaining stability. |
| e.e. | Often >95% | ω-Transaminases are highly enantioselective enzymes. |
| Conversion | Variable (depends on equilibrium) | Can be improved by using a high concentration of amine donor or by removing the ketone byproduct. |
III. Kinetic Resolution of Racemic Amino Alcohols using Lipases
Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. Lipases are widely used for this purpose, catalyzing the enantioselective acylation of one enantiomer of a racemic amino alcohol, leaving the other enantiomer unreacted.
Scientific Principles and Causality
Lipases, in non-aqueous media, can catalyze the transfer of an acyl group from an acyl donor (e.g., an ester like vinyl acetate) to a nucleophile. In the case of a racemic amino alcohol, the enzyme's chiral active site will preferentially bind and acylate one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its acylated derivative) from the slow-reacting (or unreacted) enantiomer. The key to a successful kinetic resolution is a high enantioselectivity, expressed as the enantiomeric ratio (E-value). A significant limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%. The choice of lipase, acyl donor, and solvent are critical parameters that must be optimized to achieve high enantioselectivity. Candida antarctica lipase B (CAL-B) is a particularly robust and versatile lipase for these transformations.
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution of amino alcohols.
Protocol: Kinetic Resolution of a Racemic Amino Alcohol via Lipase-Catalyzed Acylation
This protocol provides a general procedure for the kinetic resolution of a racemic amino alcohol.
1. Materials and Reagents:
-
Racemic amino alcohol
-
Immobilized lipase (e.g., Novozym 435 - immobilized CAL-B)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or hexane)
-
Silica gel for column chromatography
-
HPLC system with a chiral column for analysis
2. Reaction Setup (Small Scale):
-
To a 10 mL vial, add the racemic amino alcohol (e.g., 100 mg, 1 equivalent).
-
Add anhydrous organic solvent (e.g., 5 mL).
-
Add the immobilized lipase (e.g., 20-50 mg by weight).
-
Add the acyl donor (e.g., 1.5-3 equivalents).
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40°C).
3. Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC/HPLC to determine the conversion.
-
The ideal point to stop the reaction is at or near 50% conversion to maximize the enantiomeric excess of both the unreacted amino alcohol and the acylated product.
4. Work-up and Purification:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of unreacted amino alcohol and acylated amino alcohol by flash column chromatography on silica gel.
5. Analysis:
-
Determine the enantiomeric excess of the unreacted amino alcohol and the (hydrolyzed) acylated product using chiral HPLC.
| Parameter | Typical Choice/Value | Rationale |
| Substrate | Racemic 1,2- or 1,3-amino alcohols | The mixture to be separated into enantiomers. |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) | Highly active, stable in organic solvents, and shows broad substrate scope and high enantioselectivity. |
| Acyl Donor | Vinyl acetate, Isopropenyl acetate | Irreversible acyl donors that prevent the reverse reaction (hydrolysis), thus improving yield and enantioselectivity. |
| Solvent | MTBE, Toluene, Hexane | Non-polar organic solvents are generally preferred to maintain high enzyme activity and selectivity. |
| Temperature | 30 - 60 °C | Higher temperatures increase reaction rates but can decrease enantioselectivity and enzyme stability. |
| e.e. | >99% achievable | With proper optimization of enzyme, solvent, and acyl donor, very high enantiomeric excess can be obtained for both fractions. |
| Max. Yield | 50% for each enantiomer | An inherent limitation of kinetic resolution. |
Conclusion
The enzymatic synthesis of chiral amino alcohols offers a powerful toolkit for chemists in research and industry. Amine dehydrogenases and ω-transaminases provide direct routes to enantiopure products from prochiral ketones with the potential for 100% theoretical yield, while lipases offer a robust and highly selective method for the resolution of racemic mixtures. The choice of a particular enzymatic method will depend on factors such as substrate availability, the desired enantiomer, and scalability requirements. The protocols and principles outlined in this guide serve as a foundation for the development and optimization of biocatalytic processes for the production of these vital chiral building blocks.
References
- Wu, S., Li, Z. (2017). Biocatalysis: A Powerful Tool for Asymmetric Synthesis of Chiral Amines.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
- Patel, R. N. (2008). Biocatalysis: Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2011). Biocatalytic Reductions: From Lab curiosity to Industrial Processes. Green Chemistry, 13(9), 2269-2283.
- Guo, F., & Berglund, P. (2017).
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Bergstrom, C. P., & Bebbington, D. (2004). The synthesis and applications of chiral amino alcohols. Current Opinion in Drug Discovery & Development, 7(6), 892-905.
- Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., ... & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808949.
- Ingram, C. U., & Bommarius, A. S. (2012). Engineering of an Amine Dehydrogenase for the Asymmetric Production of Chiral Amines.
- Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One Biocatalyst–Many Applications: The Use of Candida antarctica B-Lipase in Organic Synthesis.
- Fernandez-Perez, M., & Otero, C. (2001). Lipase-catalyzed synthesis of N-acylethanolamines. High yields in a solvent-free system. Enzyme and Microbial Technology, 28(9-10), 825-833.
- Ghanem, A. (2007). Lipase-catalyzed kinetic resolution of racemates: a versatile tool for the procurement of enantiopure compounds. Chirality, 19(9), 659-680.
- Mathew, S., & Yun, H. (2017). Chemoenzymatic cascade synthesis of aromatic β-amino acids from β-keto esters.
- Genz, M., Melse, O., Schmidt, S., Vickers, C., Dörr, M., Van Den Bergh, T., ... & Bornscheuer, U. T. (2016). Engineering the amine transaminase from Vibrio fluvialis towards branched-chain substrates.
- Uppenberg, J., Hansen, M. T., Patkar, S., & Jones, T. A. (1994). The sequence, crystal structure determination and refinement of two crystal forms of lipase B from Candida antarctica. Structure, 2(4), 293-308.
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: an ideal biocatalyst for the preparation of nitrogenated compounds.
- Chen, F. F., Cosgrove, S. C., Birmingham, W. R., Mangas-Sanchez, J., Citoler, J., Thompson, M. P., ... & Turner, N. J. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
Application Note: Derivatization of 3-Amino-4-methoxybutan-1-ol for Enhanced Analytical Detection
Abstract
This comprehensive guide provides detailed application notes and protocols for the derivatization of 3-Amino-4-methoxybutan-1-ol, a key intermediate in pharmaceutical synthesis.[1][2] Direct analysis of this polar amino alcohol by gas chromatography (GC) and high-performance liquid chromatography (HPLC) is often hindered by its low volatility and lack of a strong chromophore.[3][4] This document outlines two robust derivatization strategies to overcome these challenges: silylation for GC-Mass Spectrometry (GC-MS) analysis and fluorescent labeling for HPLC with Fluorescence or UV detection. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies and explaining the scientific rationale behind each experimental choice to ensure reliable and reproducible results.
Introduction: The Rationale for Derivatization
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. These polar functional groups are prone to hydrogen bonding, which results in low volatility and poor peak shape in gas chromatography.[3] Furthermore, the absence of a significant UV-absorbing or fluorescent moiety in its structure makes sensitive detection by conventional HPLC detectors challenging.[4]
Chemical derivatization addresses these analytical hurdles by converting the polar functional groups into less polar, more volatile, and more easily detectable derivatives.[5] This process is essential for:
-
Improving Chromatographic Behavior: By replacing active hydrogens on the amine and hydroxyl groups, derivatization reduces intermolecular hydrogen bonding, leading to sharper, more symmetrical peaks and improved resolution in GC analysis.[3]
-
Enhancing Volatility for GC Analysis: The resulting derivatives have a higher vapor pressure, making them amenable to analysis by gas chromatography.[6]
-
Increasing Detection Sensitivity for HPLC Analysis: The introduction of a chromophore or fluorophore allows for highly sensitive detection using UV-Visible or fluorescence detectors.[7][8]
-
Enabling Chiral Separations: Derivatization with chiral reagents can be employed to separate enantiomers of this compound on a non-chiral column.[9][10]
This application note will detail two primary derivatization workflows: silylation for GC-MS and fluorescent labeling for HPLC.
Workflow for Derivatization and Analysis
The logical flow of the derivatization and subsequent analysis is crucial for obtaining accurate and reproducible data. The following diagram illustrates the general workflow.
Figure 1: A generalized workflow for the derivatization and analysis of this compound.
Protocol 1: Silylation for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for GC analysis of compounds containing active hydrogens, such as those in hydroxyl and amino groups.[3][11] This method involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, which significantly increases the volatility and thermal stability of the analyte.[3][6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a common and effective silylating agent.[3]
Scientific Principle
The primary amine and hydroxyl group of this compound are both active sites for silylation. BSTFA reacts with these functional groups to form trimethylsilyl ethers and amines, respectively. The TMCS catalyst accelerates the reaction. The resulting di-TMS derivative is significantly more volatile and less polar, making it ideal for GC-MS analysis.
Figure 3: OPA derivatization reaction with the primary amine of this compound.
Materials
-
This compound standard
-
O-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC) [9]* Boric acid
-
Sodium hydroxide
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Autosampler vials
-
HPLC system with a fluorescence or UV detector and a C18 reversed-phase column
Reagent Preparation
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust the pH to 9.5 with a sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer (pH 9.5) and 100 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily and protected from light.
Step-by-Step Protocol
-
Sample Preparation: Prepare a stock solution of this compound in water or a suitable solvent. Create a series of working standards by diluting the stock solution.
-
Derivatization: In an autosampler vial, mix 50 µL of the sample or standard solution with 50 µL of the OPA reagent.
-
Reaction: Vortex the mixture for 30 seconds and allow it to react at room temperature for 2 minutes. The reaction is rapid. [8]4. Analysis: Inject 10 µL of the derivatized sample into the HPLC system.
HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |
| UV Detector | 338 nm |
Note: These parameters are a starting point and may require optimization for your specific instrument and application.
Advanced Application: Chiral Derivatization
For the enantiomeric separation of this compound, chiral derivatizing agents can be employed. Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) react with the primary amine to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column. Another approach for chiral analysis of amino alcohols involves derivatization with OPA in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-acetyl-D-penicillamine. [9]This method forms diastereomeric isoindoles that can be resolved by reversed-phase HPLC. [9]
Conclusion
The derivatization of this compound is a critical step for its successful analysis by GC and HPLC. The protocols provided in this application note offer robust and reliable methods for converting the analyte into a form suitable for chromatographic analysis and sensitive detection. Silylation with BSTFA is the recommended approach for GC-MS, while fluorescent labeling with OPA is ideal for sensitive quantification by HPLC-FLD. By understanding the principles behind these derivatization strategies, researchers can effectively analyze this important pharmaceutical intermediate with high accuracy and precision.
References
- Brückner, H., et al. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 245-252.
- Chemistry LibreTexts. (2023).
- Acta Scientific. (2021).
- Gasparyan, M. K., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- Al-Sagheer, F. A., et al. (2013).
- European Patent Office. (1998).
- Phenomenex. (n.d.).
- Acta Scientific. (2021).
- Interchim. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- Ta-Chen, L., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 494-524.
- Wikipedia. (2023).
- Novikova, I. V., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
- Interchim. (n.d.). OPA, amine detection reagent.
- Sigma-Aldrich. (n.d.).
- Google Patents. (1993).
- Thieme. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (2025).
- ACS Publications. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry.
- Yeh, Y. T., & Yeh, C. L. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
- Chemistry LibreTexts. (2021). 11.
- PubChem. (n.d.). 3-amino-4-methoxy-3-methylbutan-1-ol.
- BenchChem. (2025).
- Organic Process Research & Development. (2011). Asymmetric Synthesis of (S)
- ResearchGate. (n.d.). (PDF)
- PubMed Central. (2021).
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 245-252.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C5H13NO2, 100 mg.
- Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.
- PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. actascientific.com [actascientific.com]
- 6. Silylation - Wikipedia [en.wikipedia.org]
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- 9. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-methoxybutan-1-ol
Welcome to the technical support center for the synthesis of 3-Amino-4-methoxybutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route and improve yields. The information herein is synthesized from established literature and practical field experience to ensure scientific integrity and reliability.
Introduction: Strategic Approaches to this compound
This compound is a valuable chiral building block in medicinal chemistry. Its synthesis can be challenging, often requiring careful control of stereochemistry and chemoselectivity. Historically, routes starting from derivatives of aspartic acid or L-homoserine have been employed, but these can be complicated by side reactions such as N-methylation.[1] A more modern and efficient approach begins with the commercially available methyl 4-methoxy-3-oxobutanoate, proceeding through an asymmetric reductive amination or hydrogenation of an enamine intermediate.[1] This guide will focus on troubleshooting this more recent and scalable synthetic pathway.
The overall synthetic strategy involves two key stages:
-
Asymmetric formation of the amino ester: This can be achieved either via asymmetric hydrogenation of a primary enamine or by direct asymmetric reductive amination of the starting β-keto ester.
-
Reduction of the ester to the primary alcohol: This step requires a chemoselective reducing agent to avoid affecting other functional groups.
This guide is structured to address potential issues you may encounter at each critical step of this process.
Part 1: Troubleshooting Guide - Asymmetric Synthesis of the Amino Ester Intermediate
This section addresses common problems encountered during the formation of (S)-4-Methoxy-3-aminobutyric acid methyl ester, the precursor to the target amino alcohol.
Q1: My asymmetric reductive amination is showing low conversion of the starting β-keto ester. What are the likely causes and solutions?
Low conversion in a reductive amination can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | The Ruthenium-based catalysts used in this asymmetric synthesis are sensitive to air and moisture. Ensure that the catalyst has been stored under an inert atmosphere and handled using proper air-free techniques. |
| Suboptimal pH | Imine formation, the first step of reductive amination, is pH-dependent. The use of ammonium acetate serves as both the ammonia source and a buffer.[1] If the reaction stalls, consider the addition of a catalytic amount of a weak acid like acetic acid to facilitate imine formation. However, excessively acidic conditions can deactivate the amine nucleophile. |
| Insufficient Hydrogen Pressure | The hydrogenation step is critical for the reduction of the imine intermediate. Ensure that your reaction vessel is properly sealed and that the hydrogen pressure is maintained at the recommended level (e.g., 60 bar) throughout the reaction.[1] |
| Low Reaction Temperature | While higher temperatures can sometimes lead to side products, a temperature that is too low may result in a sluggish reaction. For this specific transformation, a temperature of around 80°C has been shown to be effective.[1] |
| Water Formation | The condensation of the amine and ketone to form the imine generates water, which can inhibit the reaction. While not always necessary, the addition of a mild drying agent like molecular sieves can sometimes improve conversion. |
Q2: The enantiomeric excess (ee) of my amino ester is lower than expected. How can I improve it?
Achieving high enantioselectivity is a primary goal of this synthesis. A lower-than-expected ee points to issues with the chiral catalyst or reaction conditions.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect Catalyst or Ligand | The choice of the chiral bisphosphine ligand (e.g., MeOBIPHEP) is crucial for inducing asymmetry.[1] Verify that you are using the correct enantiomer of the ligand for your desired product stereochemistry. |
| Solvent Effects | The solvent can have a significant impact on the enantioselectivity of the reaction. For the reductive amination of methyl 4-methoxy-3-oxobutanoate, methanol has been shown to provide higher ee values compared to other solvents like 2,2,2-trifluoroethanol (TFE).[1] |
| Catalyst Loading | While a lower catalyst loading is economically desirable, it can sometimes lead to a decrease in both conversion and enantioselectivity. If you are observing low ee, consider increasing the catalyst loading to the optimized levels (e.g., S/C ratio of 1000).[1] |
| Purification by Crystallization | It is common for the initial enantiomeric excess from the reaction to be slightly lower than desired (e.g., 97-98% ee). The final ee can often be upgraded to ≥99% by crystallization of the amino ester salt (e.g., the acetate salt) from a suitable solvent system like ethyl acetate/heptane.[1] |
Q3: I am observing significant formation of the hydroxy ester byproduct instead of the desired amino ester. How can I suppress this side reaction?
The formation of the corresponding hydroxy ester is a common side reaction in reductive aminations of keto esters, arising from the direct hydrogenation of the ketone functionality.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Catalyst System | The chemoselectivity between ketone reduction and imine reduction is highly dependent on the catalyst system. Certain Ru-bisphosphine complexes show higher selectivity for the desired reductive amination pathway.[1] Ensure you are using a catalyst system reported to have high chemoselectivity for this transformation. |
| Reaction Conditions | The balance between imine formation and ketone reduction can be influenced by reaction conditions. Ensure that the concentration of the ammonia source (ammonium acetate) is sufficient to favor imine formation. |
Part 2: Troubleshooting Guide - Reduction of the Amino Ester to this compound
This section focuses on the final step of the synthesis: the reduction of the ester functionality to a primary alcohol.
Q4: The reduction of my amino ester with LiBH₄ is sluggish or incomplete. What could be the problem?
Lithium borohydride (LiBH₄) is a good choice for this reduction as it is less reactive than LiAlH₄ and can selectively reduce the ester in the presence of other functional groups, especially when the amine is protected.[1][2]
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Amine Group Interference | Free amines can react with hydride reagents. It is highly recommended to protect the amino group, for instance with a Boc (tert-butoxycarbonyl) group, before the reduction. This prevents side reactions and improves the efficiency of the ester reduction.[1] |
| Inactive LiBH₄ | Lithium borohydride is moisture-sensitive. Ensure you are using a fresh, dry sample of the reagent and that the reaction is conducted under anhydrous conditions. |
| Solvent Choice | The reactivity of LiBH₄ is influenced by the solvent. Ethereal solvents like tetrahydrofuran (THF) are commonly used and effective for this reduction.[1][2] |
| Insufficient Reagent | Ensure that a sufficient excess of LiBH₄ is used to drive the reaction to completion. A common stoichiometry is around 2.5 equivalents. |
| Residual Ruthenium from Previous Step | High levels of residual ruthenium from the hydrogenation step can interfere with the hydride reduction. If you suspect this to be an issue, filtering the crude amino ester through a plug of silica gel before the reduction can be beneficial.[1] |
Q5: I am having difficulty with the Boc-protection of the amino ester before reduction. The reaction is incomplete or messy. What should I do?
Incomplete Boc-protection can lead to a complex mixture of products after the reduction step.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect Base or Stoichiometry | The reaction of Boc-anhydride with the amine requires a base to neutralize the acid formed. A non-nucleophilic base like triethylamine (TEA) is a common choice. Ensure you are using at least one equivalent of the base. |
| Poorly Nucleophilic Amine | While unlikely to be a major issue for this substrate, some amines can be poor nucleophiles. The reaction is typically run at room temperature, but gentle heating may be required in some cases. |
| Hydrolysis of Boc-Anhydride | Boc-anhydride can be hydrolyzed by water. Ensure that your solvent and reagents are dry. |
Q6: After deprotection of the Boc group, I am struggling to purify the final product, this compound. It streaks on my silica gel column. How can I improve the purification?
The high polarity of amino alcohols makes them challenging to purify by standard silica gel chromatography.[3][4]
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Strong Interaction with Silica | The basic amino group interacts strongly with the acidic silica gel, causing streaking and poor separation.[3][4] To mitigate this, add a small amount of a basic modifier to your eluent. A common choice is 1-2% triethylamine or a dilute solution of ammonium hydroxide in methanol. |
| High Water Solubility | Amino alcohols are often highly soluble in water, which can lead to losses during aqueous workup. To improve extraction into an organic solvent, saturate the aqueous layer with a salt like NaCl.[3] |
| Formation of a Salt | If purification of the free base is problematic, consider forming a salt (e.g., the hydrochloride salt) which may be crystalline and can be purified by recrystallization.[1] |
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the key experiments described in this guide, based on the work by Hoffmann-La Roche.[1]
Protocol 1: Asymmetric Reductive Amination of Methyl 4-methoxy-3-oxobutanoate
Caption: Workflow for Asymmetric Reductive Amination.
-
Reaction Setup: In a suitable autoclave, combine methyl 4-methoxy-3-oxobutanoate (1.0 eq), ammonium acetate (2.5 eq), and the Ruthenium catalyst (e.g., [Ru(OAc)₂((R)-MeOBIPHEP)], S/C ratio 250-1000) in methanol.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 60 bar. Heat the reaction mixture to 80°C and stir for 24 hours.
-
Workup: After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product, (S)-4-Methoxy-3-aminobutyric acid methyl ester acetate salt, can be purified by crystallization from a solvent system like ethyl acetate/heptane to achieve an enantiomeric excess of ≥99%.[1]
Protocol 2: Boc-Protection and LiBH₄ Reduction
Caption: Workflow for Boc-Protection and Reduction.
-
Boc Protection: Dissolve the amino ester in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature until the reaction is complete (monitor by TLC).
-
Ester Reduction: After an aqueous workup to remove excess reagents, dissolve the crude Boc-protected amino ester in anhydrous THF. Add LiBH₄ (2.5 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Boc Deprotection: Carefully quench the reaction with water or aqueous acid. To remove the Boc group, treat the crude product with an acid such as 4M HCl in dioxane.
-
Purification: After an aqueous workup, purify the final product by column chromatography on silica gel using an eluent system such as dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent streaking.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use NaBH₄ instead of LiBH₄ for the ester reduction? A: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters efficiently, especially when compared to LiBH₄ or LiAlH₄.[5] While some methods exist for NaBH₄ reduction of esters, they often require higher temperatures or special solvent systems. LiBH₄ is a more reliable choice for this specific transformation.[1][2]
Q: Is it absolutely necessary to protect the amine before the ester reduction? A: While it may be possible to perform the reduction on the unprotected amino ester, protecting the amine is highly recommended. The free amine can react with the hydride reagent, leading to the formation of byproducts and a lower yield of the desired amino alcohol. The Boc group is a convenient choice as it is easily introduced and removed under acidic conditions.[1]
Q: My starting material, methyl 4-methoxy-3-oxobutanoate, is not commercially available. Are there any alternatives? A: While methyl 4-methoxy-3-oxobutanoate is the most direct precursor for the described route, alternative syntheses of this compound have been reported starting from chiral pool materials like L-aspartic acid or L-homoserine.[1] However, these routes can be longer and may present their own challenges, such as O- and N-methylation side reactions.[1]
Q: What is the overall yield I can expect for this synthesis? A: The reported overall yield for the synthesis of (S)-3-Amino-4-methoxybutan-1-ol hydrochloride, starting from methyl 4-methoxy-3-oxobutanoate, is around 40-45% over four to five steps, with an enantiomeric excess of ≥99%.[1]
References
- BenchChem. (2025).
- F. Hoffmann-La Roche Ltd. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development, 15(1), 147-153.
- BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohols.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- Sigma-Aldrich.
- Wikipedia.
- Andrew G. Myers Research Group, Harvard University. Chem 115 - Reagents.
- Pearson. Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4)
- Reddit. (2022).
- ResearchGate. (2025). Multi-step biocatalytic strategies for chiral amino alcohol synthesis.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides.
- Quora. (2014). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- ResearchGate. (2018).
- Reddit. (2023).
- University of Calgary. Ester to Alcohol - Common Conditions.
- Westlake University. (2023).
- Chemistry LibreTexts. (2023). Reduction of Carbonyls to Alcohols Using Metal Hydrides.
- National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols.
- ChemRxiv. (2024).
- University of Münster. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light.
- BenchChem. (2025). minimizing byproduct formation in the synthesis of amino alcohols.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Google Patents. (1995). Synthesis of lithium aminoborohydrides and reactions thereof.
- ResearchGate. (2019). Aminoborohydrides. 4. The Synthesis and Characterization of Lithium Aminoborohydrides: A New Class of Powerful, Selective, Air-Stable Reducing Agents.
- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
Sources
Technical Support Center: Purification of 3-Amino-4-methoxybutan-1-ol by Crystallization
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 3-Amino-4-methoxybutan-1-ol via crystallization. It addresses common challenges and frequently asked questions to ensure successful, high-purity isolation of the target compound.
Introduction: The Challenge of Purifying Polar Amino Alcohols
This compound is a polar molecule containing hydroxyl, amine, and ether functional groups. This polarity and hydrogen-bonding capability can make it challenging to crystallize from common organic solvents, where it may exhibit high solubility or a tendency to form oils. This guide offers systematic approaches to overcome these challenges, focusing on solvent selection, control of supersaturation, and troubleshooting common experimental failures. A key strategy highlighted in the literature is the crystallization of the compound as a salt, which can significantly improve its crystalline nature and the final purity[1].
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization process in a direct question-and-answer format.
Q1: My compound won't crystallize after the solution has cooled. What should I do?
A1: Failure to crystallize is typically due to either insufficient supersaturation or kinetic barriers to nucleation. The solution may not be concentrated enough, or the molecules may need an energy input or a surface to begin forming a crystal lattice.
Causality: Crystallization begins with nucleation, where a few molecules arrange into a stable crystalline seed. This requires the solution to be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility at that temperature[2]. If the concentration is too low or if there are no nucleation sites, crystallization will not occur.
Step-by-Step Solutions:
-
Induce Nucleation by Scratching: Gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass provide high-energy sites that can act as templates for crystal nucleation[3][4].
-
Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a single, tiny crystal to the cooled solution. This "seed" provides a pre-existing lattice onto which other molecules can deposit, bypassing the initial nucleation barrier[3][4].
-
Reduce Solvent Volume: It is highly likely you have used too much solvent. A common mistake is to add too much solvent when dissolving the solute below the solvent's boiling point[5]. Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow it to cool slowly again[3][6].
-
Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice-water bath to further decrease the compound's solubility and promote precipitation[4].
Q2: My compound separated as an oil instead of forming crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," is common for polar compounds or when the solution is cooled too quickly. The compound has come out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.
Causality: Oiling out occurs when the degree of supersaturation is too high, causing the solute to crash out of solution rapidly and indiscriminately. It can also happen if the boiling point of the solvent is too close to the melting point of the solute[6]. Impurities can also suppress the melting point of the compound, contributing to this issue.
Step-by-Step Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional "good" solvent (the one in which the compound is more soluble) to slightly decrease the supersaturation upon cooling[3][6].
-
Slow Down the Cooling Rate: After redissolving, allow the flask to cool as slowly as possible. Insulate the flask with a beaker of hot water or cotton wool to ensure gradual temperature reduction. Slow cooling favors the thermodynamically stable crystal lattice over the kinetically favored, disordered oil phase[6].
-
Modify the Solvent System: If the problem persists, the solvent polarity may be unsuitable. Try re-dissolving and adding a small amount of a "poor" solvent (one in which the compound is less soluble) while the solution is hot until it just becomes cloudy, then add a drop of the "good" solvent to clarify. This brings the solution closer to its saturation point at a higher temperature, often preventing oiling out upon cooling.
Q3: My crystallization was very rapid, and the final product purity is low. What went wrong?
A3: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification[3]. A slow, controlled crystal growth is essential for achieving high purity.
Causality: The principle of crystallization for purification relies on the slow, ordered formation of a crystal lattice that excludes molecules that do not fit perfectly—i.e., impurities. When crystallization occurs too quickly, impurities are incorporated into the growing solid, a process called co-precipitation[3].
Step-by-Step Solutions:
-
Use More Solvent: The most common cause is using the absolute minimum amount of hot solvent required for dissolution. Reheat the flask to redissolve the solid and add a small excess of hot solvent (e.g., 5-10% more). This ensures the solution is not excessively supersaturated upon initial cooling, allowing for a more gradual crystal formation[3].
-
Ensure Slow Cooling: As with oiling out, a slow cooling process is critical. Avoid placing the hot flask directly into an ice bath. Let it cool to room temperature on the benchtop, undisturbed, before considering further cooling[5].
Q4: My yield of purified crystals is very low. How can I improve it?
A4: Low yield is often a consequence of using too much solvent, incomplete crystallization, or losing product during the washing step.
Causality: Since some amount of the target compound will always remain dissolved in the cold solvent (the "mother liquor"), using an excessive volume of solvent is a primary cause of poor recovery[5]. Additionally, washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of the product[5].
Step-by-Step Solutions:
-
Use the Minimum Hot Solvent: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. This minimizes the final volume of the mother liquor[5].
-
Maximize Cooling: Once crystals have formed at room temperature, cool the flask in an ice bath for at least 15-20 minutes to maximize the precipitation of the product from the solution[4].
-
Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of the crystallization solvent that has been thoroughly chilled in an ice bath. This removes impurities adhering to the crystal surfaces without dissolving the product itself[5].
-
Recover from Mother Liquor: If necessary, a second crop of crystals can be obtained by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.
Section 2: Frequently Asked Questions (FAQs)
Q5: What is the best solvent system for crystallizing this compound?
A5: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures[2]. Given the polar nature of this compound, polar solvents are the best starting point.
-
Single Solvents: Alcohols such as methanol or ethanol are excellent candidates. They are polar and can engage in hydrogen bonding, facilitating the dissolution of the amino alcohol at elevated temperatures[1][7].
-
Mixed Solvents: A mixed solvent system, such as ethanol/hexane or methanol/diethyl ether, can be highly effective. The compound is dissolved in a minimum of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., hexane) is added dropwise until the solution becomes turbid (cloudy). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly[7]. This technique allows for fine-tuning of the solvent polarity to achieve optimal crystallization conditions.
-
Aqueous Systems: For highly polar compounds, water can be a suitable solvent or co-solvent[7][8].
Q6: Should I crystallize the freebase or a salt form of this compound?
A6: Crystallizing the salt form is a highly recommended and field-proven strategy. Research on the synthesis of (S)-3-Amino-4-methoxybutan-1-ol has shown that its acetate salt forms a white, crystalline solid, and this crystallization step is effective for upgrading purity to ≥99%[1].
Causality: The free amine group can make the molecule basic and highly polar, sometimes hindering the formation of a well-ordered crystal lattice. Converting the amine to a salt (e.g., acetate, hydrochloride) introduces ionic character and strong, directional intermolecular forces (ion-ion interactions and hydrogen bonding). These forces often promote the formation of a more stable and well-defined crystal lattice, leading to easier crystallization and better impurity rejection.
Q7: How do I determine the purity of my crystallized product?
A7: A combination of methods should be used to assess purity comprehensively. The mass balance method involves quantifying the main component as well as all impurities (related structures, water, residual solvents, non-volatile residues)[9][10].
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing chemical and chiral purity. A chiral HPLC method can resolve and quantify the desired enantiomer versus its counterpart[11][12]. Reverse-phase HPLC with UV or MS detection can be used to detect organic impurities[13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect structurally similar impurities. The absence of signals from starting materials or byproducts is a strong indicator of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. A broad or depressed melting point range is indicative of impurities.
-
Karl Fischer Titration: To quantify the water content in the final product[9].
-
Gas Chromatography (GC): To determine the amount of residual organic solvent[9].
Q8: What are the key safety precautions when handling this compound and crystallization solvents?
A8: Adherence to good laboratory practice is essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. Amino alcohols can be irritating to the skin and eyes[14][15].
-
Ventilation: Work in a well-ventilated chemical fume hood, especially when using volatile organic solvents[16][17].
-
Ignition Sources: Many common crystallization solvents (e.g., ethanol, methanol, ether, hexane) are flammable. Keep them away from open flames, hot plates, and other ignition sources[15][17].
-
Material Safety Data Sheets (MSDS/SDS): Always consult the SDS for this compound and any solvents used to be fully aware of all potential hazards[14][16][17].
Section 3: Experimental Protocols
Protocol 1: General Crystallization of this compound Acetate Salt
This protocol is based on the successful purification strategy reported in the literature[1] and general laboratory techniques.
-
Salt Formation & Dissolution:
-
In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of methanol.
-
Add one molar equivalent of acetic acid.
-
Add a magnetic stir bar or boiling chips and place the flask on a stirrer/hotplate in a fume hood.
-
Heat the solution gently with stirring until it begins to boil. Continue adding hot methanol in small portions until all solid material has dissolved. Avoid adding a large excess of solvent[5].
-
-
Decolorization (If Necessary):
-
If the solution has a colored tint, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal (a spatula tip).
-
Reheat the mixture to boiling for 2-5 minutes. The charcoal will adsorb colored impurities[4].
-
-
Hot Filtration (If Necessary):
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Cover the flask with a watch glass or loosely with a stopper and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes[3].
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel[18].
-
Wash the crystals with a small amount of ice-cold methanol to rinse away the residual mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper under vacuum for several minutes.
-
Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature.
-
Protocol 2: Solvent Screening for Crystallization
-
Place approximately 20-30 mg of your crude compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each drop.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble or sparingly soluble, heat the test tube gently in a sand or water bath.
-
An ideal solvent will dissolve the compound completely when hot but show low solubility when cooled back to room temperature and then in an ice bath[2].
-
Record your observations to select the best solvent or a pair of miscible solvents (one "good," one "poor") for a mixed-solvent system.
Section 4: Data and Visualizations
Table 1: Properties of Common Solvents for Crystallization of Polar Compounds
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Key Characteristics |
| Water | 100 | 80.1 | Excellent for highly polar salts. High boiling point allows for a large temperature gradient.[7] |
| Methanol | 65 | 32.7 | Good general-purpose polar solvent. Volatile and easy to remove.[19] |
| Ethanol | 78 | 24.5 | Similar to methanol but less volatile. Often used in mixed systems with non-polar solvents.[7] |
| Isopropanol | 82 | 19.9 | A good choice when methanol or ethanol are too effective as solvents. |
| Acetonitrile | 82 | 37.5 | Aprotic polar solvent, can be effective for compounds that are too soluble in alcohols.[20] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, often used in mixed systems with hexane.[7] |
| Hexane | 69 | 1.9 | Non-polar, typically used as the "poor" solvent (antisolvent) in a mixed-solvent system.[7] |
Note: Data compiled from various sources[6][7][19][20]. Polarity values are approximate.
Diagram 1: Troubleshooting Crystallization Failures
Caption: A decision tree for troubleshooting common crystallization issues.
Diagram 2: Workflow for Solvent System Selection
Caption: A systematic workflow for selecting an appropriate crystallization solvent.
References
-
Stürmer, R., et al. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: 4-Methoxybutan-1-ol. Available at: [Link]
-
University of California, Irvine. (n.d.). Crystallization. UCI Department of Chemistry. Available at: [Link]
-
ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Available at: [Link]
-
California State University, Long Beach. (n.d.). Recrystallization. CSULB Department of Chemistry & Biochemistry. Available at: [Link]
- Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. US Patent 5,118,815.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Klukas, L., et al. (2023). Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. MDPI. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
EPFL. (n.d.). Guide for crystallization. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Common Solvents for Crystallization. Available at: [Link]
-
Punmalee, N. (2017). Effect of Solvent on Crystallization and Polymorphic Transformation of L-Histidine. Suranaree University of Technology. Available at: [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
- CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
-
Inagaki, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available at: [Link]
- WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. Google Patents.
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. Available at: [Link]
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method. ResearchGate. Available at: [Link]
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- 7. Tips & Tricks [chem.rochester.edu]
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- 9. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 12. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 13. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Amino-4-methoxybutan-1-ol
Welcome to the technical support center for the synthesis of 3-Amino-4-methoxybutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable chiral building block. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield in the Reductive Amination Step
Question: I am attempting a direct reductive amination of a β-keto ester precursor with ammonia/ammonium acetate and a reducing agent (e.g., NaBH₃CN or catalytic hydrogenation), but I am observing very low conversion to the desired amino ester. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the direct reductive amination of β-keto esters are a common challenge, often stemming from the delicate equilibrium between the starting materials and the imine/enamine intermediate.[1][2]
Potential Causes and Solutions:
-
Slow Imine/Enamine Formation: The reaction between a relatively non-nucleophilic amine source like ammonia and a sterically hindered or electronically deactivated β-keto ester can be sluggish. This slow formation of the key intermediate can lead to competing side reactions.
-
Troubleshooting:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help to drive the equilibrium towards the imine/enamine. However, be mindful of potential degradation of starting materials or products at excessive temperatures.
-
Use of a Dehydrating Agent: The formation of the imine/enamine involves the elimination of water. While not always ideal from a green chemistry perspective, the addition of a mild dehydrating agent can shift the equilibrium.[3]
-
Indirect (Two-Step) Approach: Consider a two-step procedure where the enamine is pre-formed and isolated before the reduction step. This often provides better overall yields by allowing for optimization of each step independently.[1][2]
-
-
-
Competing Reduction of the Carbonyl Group: The reducing agent may preferentially reduce the starting β-keto ester to the corresponding β-hydroxy ester, especially if imine/enamine formation is slow.[1][2]
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred for one-pot reductive aminations because it is more selective for the iminium ion over the ketone, particularly at mildly acidic pH.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) can also be effective.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the imine to form the more electrophilic iminium ion, which is more readily reduced. However, a pH that is too low can protonate the amine, reducing its nucleophilicity.
-
-
-
Catalyst Inactivity (for Catalytic Hydrogenation):
-
Troubleshooting:
-
Catalyst Screening: Experiment with different catalysts (e.g., Pd/C, PtO₂, Raney Ni) and catalyst loadings.
-
Solvent Choice: The choice of solvent can significantly impact catalyst activity.
-
Check for Catalyst Poisons: Ensure your starting materials and reagents are free from impurities that could poison the catalyst.
-
-
Problem 2: Formation of an N-Methylated Byproduct
Question: During the synthesis of a protected form of this compound, I am observing a significant amount of an N-methylated impurity. My synthesis involves an O-methylation step using diazomethane. How can I prevent this?
Answer:
The observation of N-methylation is a known side reaction when using diazomethane in the presence of an unprotected or poorly protected amine.[5] The lone pair of electrons on the nitrogen atom can act as a nucleophile, reacting with the methylating agent.
Potential Causes and Solutions:
-
Incomplete Amine Protection: If your synthetic route involves protecting the amino group, incomplete protection will leave free amine available for methylation.
-
Troubleshooting:
-
Verify Protection: Ensure your amine protection step goes to completion using appropriate analytical techniques (e.g., TLC, NMR, LC-MS).
-
Choose a Robust Protecting Group: Select a protecting group that is stable to the O-methylation conditions.
-
-
-
Direct N-Methylation by Diazomethane: Even with some protecting groups, diazomethane can be reactive enough to cause some level of N-methylation.
-
Troubleshooting:
-
Alternative Methylating Agents: Consider using a less reactive methylating agent that is more selective for O-methylation over N-methylation, such as methyl iodide with a mild base (e.g., Ag₂O), although this also carries a risk of N-methylation. Trimethylsilyldiazomethane can sometimes offer better chemoselectivity.[6]
-
Order of Steps: If possible, redesign your synthetic route to perform the O-methylation before introducing the amino group.
-
-
Problem 3: Difficulty in Purifying the Final Chiral Amino Alcohol
Question: I have successfully synthesized this compound, but I am struggling with the final purification to obtain a high-purity, enantiomerically pure product. What are the recommended purification strategies?
Answer:
The purification of small, polar molecules like chiral amino alcohols can be challenging due to their physical properties.
Troubleshooting Purification:
-
Removal of Inorganic Salts:
-
Procedure: After quenching the reaction (e.g., a hydride reduction), a proper aqueous workup is essential. Extraction with an appropriate organic solvent, followed by washing with brine and drying over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), is a standard procedure. For highly water-soluble amino alcohols, multiple extractions may be necessary.
-
-
Separation of Enantiomers and Diastereomers:
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is a powerful technique for separating enantiomers. A variety of CSPs are commercially available, and screening different columns and mobile phases is often necessary to achieve optimal separation.[7][8]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino alcohol with a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form diastereomeric salts.[7] These salts have different solubilities, allowing for their separation by fractional crystallization. This is often a cost-effective method for large-scale purifications.
-
-
Removal of Structurally Similar Impurities:
-
Column Chromatography: Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. Due to the polar nature of the product, a polar mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking) is often required.
-
Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include:
-
Methyl 4-methoxy-3-oxobutanoate: This β-keto ester is a versatile precursor for a route involving reductive amination.
-
Aspartic Acid Derivatives: Chiral pool approaches often start from derivatives of aspartic acid, leveraging its inherent chirality.
-
Other Chiral Precursors: Syntheses can also commence from other readily available chiral molecules.
Q2: My LiBH₄ reduction of the amino ester is sluggish. What can I do?
A2: Lithium borohydride (LiBH₄) is a good choice for reducing esters to alcohols, as it is less reactive than LiAlH₄.[9][10][11] If the reaction is slow:
-
Solvent Choice: The reactivity of LiBH₄ is solvent-dependent. Ethereal solvents like THF are generally preferred.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Activation: In some cases, additives can be used to activate the borohydride reagent.
Q3: Can I use NaBH₄ to reduce the ester group to the primary alcohol?
A3: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters to alcohols under standard conditions.[10][11] It is primarily used for the reduction of aldehydes and ketones. For the ester reduction, stronger reducing agents like LiBH₄ or LiAlH₄ are typically required.
Q4: How can I monitor the progress of the reductive amination reaction?
A4: You can monitor the reaction progress using a combination of techniques:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the formation of the desired product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative information on the conversion.
Visualizing a Synthetic Pathway and Potential Side Reactions
The following diagram illustrates a common synthetic route to this compound starting from methyl 4-methoxy-3-oxobutanoate, highlighting key steps where side reactions may occur.
Caption: Synthetic pathway with potential side reactions.
Quantitative Data Summary
The following table summarizes key quantitative data that can be expected during the synthesis, along with common issues that can lead to deviations.
| Parameter | Expected Value/Range | Common Issues Leading to Deviation | Troubleshooting Focus |
| Yield of Enamine Formation | >95% | Incomplete reaction; formation of amide byproduct. | Reaction time, temperature, purity of ammonia. |
| Enantiomeric Excess (ee) after Hydrogenation | 97-98% (before crystallization) | Catalyst poisoning; suboptimal reaction conditions. | Catalyst quality, hydrogen pressure, temperature. |
| Yield of Ester Reduction | >90% | Incomplete reaction; side reactions. | Purity of starting material, reaction time, temperature. |
| Final Product Purity (after purification) | >99% | Presence of diastereomers or other impurities. | Optimization of crystallization or chromatography. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of this compound
This protocol provides a general guideline for the resolution of racemic this compound using a chiral acid.
-
Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Addition of Resolving Agent: Add a solution of a chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 equivalents) in the same solvent to the amino alcohol solution.
-
Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of crystallization can be monitored.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH or NaHCO₃) to liberate the free amino alcohol.
-
Extraction: Extract the enantiomerically enriched amino alcohol with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified enantiomer.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
References
-
Organic Chemistry Portal. (2023). Reductive Amination. [Link]
-
Myers, A. G. (n.d.). Chem 115 Handouts. Harvard University. [Link]
-
González-Gómez, J. C., et al. (2012). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 7(12), e53231. [Link]
-
Organic Chemistry Portal. (2021). A Quick Guide to Reductions in Organic Chemistry. [Link]
-
Nickel, A. M., et al. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters, 17(16), 4066–4069. [Link]
-
Langenhove, L. V., & Uytterhoeven, M. (1985). N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent. Journal of Chromatography B: Biomedical Sciences and Applications, 338(1), 33-40. [Link]
- Brown, H. C., & Singaram, B. (1995). U.S. Patent No. 5,466,798. Washington, DC: U.S.
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Gaffney, U. B. (2020). Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. Smith College. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Organic Chemistry Portal. (2021). Ester to Alcohol - Common Conditions. [Link]
-
González-Gómez, J. C., et al. (2012). Intermolecular reductive amination of amino acid-derived b-keto esters. ResearchGate. [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
Yash Academy Karad. (2023, April 11). Use of LiBH4 in Organic Reactions [Video]. YouTube. [Link]
-
Reddit. (2023, December 3). Chiral alcohol separation. r/CHROMATOGRAPHY. [Link]
-
Avenoza, A., et al. (2001). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. The Journal of Organic Chemistry, 66(7), 2417-2420. [Link]
-
Neeman, M., et al. (1959). Methylation of alcohols with diazomethane. CaltechAUTHORS. [Link]
-
Aurelio, L., et al. (2001). "One-pot" Methylation of N-Nosyl-alpha-amino Acid Methyl Esters With Diazomethane and Their Coupling to Prepare N-methyl Dipeptides. Organic Letters, 3(16), 2543-2546. [Link]
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- 5. N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Reaction Conditions for Reductive Amination
Welcome to the technical support center for the optimization of reductive amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of modern organic synthesis's most pivotal transformations. Reductive amination is a cornerstone for C-N bond formation, prized for its efficiency and broad applicability in synthesizing amines from carbonyl compounds.[1][2][3] This resource moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.
Core Principles: The Reaction Mechanism and Its Variables
Reductive amination is fundamentally a two-stage process: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[4][5][6] Success hinges on balancing the rates of these two steps. The reaction can be performed in a "one-pot" (direct) fashion, where all components are mixed, or as a two-step (indirect) procedure where the imine intermediate is formed before the reducing agent is introduced.[5][7]
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate reducing agent?
The choice of reducing agent is critical and depends on whether you are running a one-pot or two-step reaction. The key is selectivity: the agent should preferentially reduce the imine/iminium ion over the starting carbonyl compound.[7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reactions. It is a mild and highly selective reductant that is particularly effective for a wide range of aldehydes and ketones.[7][8] Its steric bulk hinders the reduction of aldehydes and ketones but not the more reactive iminium ion. It is also less toxic than sodium cyanoborohydride.[7][9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice for one-pot reactions due to its high selectivity for the iminium ion at a controlled pH.[10] It is stable under mildly acidic conditions (pH 4-5) where imine formation is favored.[9][10] However, its high toxicity and the potential generation of hydrogen cyanide (HCN) gas under acidic conditions are significant drawbacks requiring careful handling.[7]
-
Sodium Borohydride (NaBH₄): This is a more powerful and less expensive reducing agent.[7] However, it lacks selectivity and can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts.[10][11] Therefore, it is best suited for a two-step procedure where the imine is formed first, and excess carbonyl is removed before NaBH₄ is added.[7][10]
-
Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with catalysts like Palladium on carbon (Pd/C) is a "green" and effective method.[4][5] It is highly efficient but can sometimes be sensitive to functional groups and catalyst poisoning by the amine substrate or product.[5]
Q2: What is the optimal pH for the reaction, and how do I control it?
The pH is a critical parameter because it governs two competing processes:
-
Imine Formation: This step is catalyzed by acid. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for the amine to attack.[10]
-
Amine Nucleophilicity: If the pH is too low (too acidic), the starting amine will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[10][11]
The optimal pH is therefore a compromise, typically in the range of 4-6 .[10][11][12] At this pH, there is sufficient acid to catalyze imine formation without completely protonating the amine nucleophile. Acetic acid is commonly added as a catalyst to maintain this pH range.[8]
// Nodes pH_low [label="Low pH (< 3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_optimal [label="Optimal pH (4-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_high [label="High pH (> 8)", fillcolor="#FBBC05", fontcolor="#202124"];
// Node Descriptions pH_low_desc [label="Amine is protonated (R-NH₃⁺)\nNon-nucleophilic\nReaction stops", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; pH_optimal_desc [label="Balance achieved\nCarbonyl is activated\nAmine remains nucleophilic\nImine formation proceeds", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; pH_high_desc [label="Slow carbonyl protonation\nSlow imine formation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges pH_low -> pH_low_desc; pH_optimal -> pH_optimal_desc; pH_high -> pH_high_desc; } endom Caption: The critical role of pH in reductive amination.
Q3: Which solvent is best for my reaction?
Solvent choice can significantly impact reaction rates and outcomes.[13][14]
-
Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are traditionally common and effective, especially with STAB.[11][15][16] However, they are environmentally undesirable.
-
Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyl-THF are good alternatives.[16]
-
"Green" Solvents: Ethyl acetate (EtOAc) has been shown to be a broadly comparable and more environmentally friendly solvent for STAB-mediated reactions.[11][13][14]
-
Protic Solvents: Methanol (MeOH) and ethanol (EtOH) are often used with NaBH₃CN and NaBH₄.[11][16] However, be cautious when using catalytic hydrogenation in alcohol solvents, as the alcohol itself can be oxidized to a carbonyl and participate in the reaction, leading to impurities.[15]
The ideal solvent should fully dissolve your starting materials and reagents.
Troubleshooting Guide
Problem 1: Low or No Conversion to the Desired Amine
This is the most common issue, often stemming from poor imine/iminium ion formation.
| Possible Cause | Explanation & Solution |
| Inefficient Imine Formation | The equilibrium between the carbonyl/amine and the imine may favor the starting materials.[8] Solution: Add a dehydrating agent like molecular sieves or MgSO₄ to remove the water byproduct and drive the equilibrium forward.[4][8] For very stubborn cases, azeotropic distillation with a Dean-Stark apparatus can be effective.[4] |
| Sub-optimal pH | As discussed, if the pH is too high or too low, the reaction will be slow or stop completely.[10][11] Solution: Add a catalytic amount of acetic acid to bring the pH into the optimal 4-6 range. For reactions with NaBH₃CN, this is particularly important.[8][17] |
| Steric Hindrance | Bulky ketones or amines react slowly.[8][11][16] Solution 1: Increase the reaction temperature to overcome the activation energy barrier.[8][16] Solution 2: Use a Lewis acid catalyst, such as Ti(OiPr)₄ or ZnCl₂, to activate the carbonyl group.[8][10][16] Solution 3: Allow for significantly longer reaction times.[16] |
| Inactive Reducing Agent | Hydride reagents like STAB are moisture-sensitive and can decompose if not stored or handled properly.[11] Solution: Use fresh, properly stored reagents. If in doubt, test the reagent on a simple, reliable substrate. |
// Paths from No Imine Sol1 [label="Add Acid Catalyst\n(e.g., AcOH)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2 [label="Add Dehydrating Agent\n(e.g., Mol. Sieves)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol3 [label="Increase Temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Paths from Imine Yes Sol4 [label="Check Reducing Agent\n(Use fresh bottle)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol5 [label="Increase Equivalents of\nReducing Agent", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol6 [label="Switch to Stronger or\nMore Suitable Reductant", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> CheckImine; CheckImine -> ImineNo [label="No"]; CheckImine -> ImineYes [label="Yes"];
ImineNo -> Sol1; ImineNo -> Sol2; ImineNo -> Sol3; } endom Caption: A decision workflow for troubleshooting low product yield.
Problem 2: Formation of Side Products
| Possible Cause | Explanation & Solution |
| Alcohol Byproduct | The reducing agent is reducing the starting carbonyl compound. This is common when using a non-selective agent like NaBH₄ in a one-pot reaction.[10][11] Solution 1: Switch to a more selective reagent like STAB or NaBH₃CN.[7][11] Solution 2: Perform a two-step reaction. First, form the imine, then add NaBH₄.[7][10] |
| Over-alkylation | A primary amine product reacts further with the carbonyl starting material to form a tertiary amine. This is a common issue when synthesizing primary or secondary amines.[4][18] Solution: Use a stoichiometric excess of the amine starting material to outcompete the product amine. For primary amine synthesis, using a large excess of ammonia (often from ammonium acetate) is typical.[19][20] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Explanation & Solution |
| Unreacted Imine | The reduction step is incomplete.[21] Solution 1: Increase the amount of reducing agent or extend the reaction time.[21] Solution 2: During aqueous workup, the unreacted imine may hydrolyze back to the starting materials, which might be easier to separate. Acidic or basic workup conditions can facilitate this hydrolysis. |
| Amine Product is Water Soluble | Small, polar amines can be difficult to extract from the aqueous phase. Solution 1: Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the amine into the organic layer. Solution 2: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of DCM/isopropanol. |
| Emulsion during Workup | Amines can act as surfactants, leading to persistent emulsions during liquid-liquid extraction. Solution: Add brine, filter the entire mixture through a pad of Celite, or centrifuge the mixture to break the emulsion. |
Key Experimental Protocols
Protocol 1: General One-Pot Reductive Amination with STAB
This protocol is a robust starting point for many aldehyde and ketone substrates.
-
To a solution of the aldehyde or ketone (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCE, DCM, or EtOAc, approx. 0.2 M) at room temperature, add the amine (1.0–1.2 equiv).[17]
-
Stir the mixture for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2–1.5 equiv) portion-wise to control any initial effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC or LCMS (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[17]
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., 3 x 20 mL).[17]
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or crystallization as needed.
Protocol 2: Reductive Amination with NaBH₃CN under pH Control
This protocol is effective but requires careful handling due to the toxicity of the reagent.
-
Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0–1.2 equiv) in a suitable solvent (e.g., methanol).
-
Add a few drops of glacial acetic acid to adjust the pH to approximately 4-5.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.1–1.5 equiv) to the solution.
-
Stir the reaction at room temperature, monitoring for completion by TLC or LCMS.
-
Caution: Workup must be performed in a well-ventilated fume hood. Quench the reaction by carefully adding it to a vigorously stirred, basic aqueous solution (e.g., 1M NaOH) to ensure any residual cyanide is converted to the non-volatile cyanide salt.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.
-
Purify as necessary.
Data Summaries
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Selectivity (Imine vs. Carbonyl) | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Excellent | DCE, DCM, THF, EtOAc | High selectivity, mild, low toxicity[7][9] | Moisture sensitive, higher cost |
| Sodium Cyanoborohydride | NaBH₃CN | Excellent | MeOH, EtOH | High selectivity, works in protic solvents[7][16] | Highly Toxic , generates HCN below pH 10[7][22] |
| Sodium Borohydride | NaBH₄ | Poor | MeOH, EtOH, H₂O | Inexpensive, powerful[7] | Reduces aldehydes/ketones, best for 2-step[10][11] |
| Hydrogen / Catalyst | H₂/Pd/C, H₂/PtO₂ | Good | EtOH, EtOAc, AcOH | Green (water is the only byproduct), high atom economy | Can reduce other functional groups (alkenes, etc.), catalyst poisoning[5] |
Table 2: Solvent Selection Guide
| Solvent Class | Examples | Compatibility | Notes |
| Chlorinated | DCM, DCE | STAB, NaBH₃CN | Highly effective but poor environmental profile.[11][15] |
| Ethers | THF, 2-MeTHF, Dioxane | STAB | Good general-purpose aprotic solvents.[16] |
| Esters | Ethyl Acetate (EtOAc) | STAB | A greener and often equally effective alternative to chlorinated solvents.[13][15] |
| Alcohols | MeOH, EtOH | NaBH₃CN, NaBH₄ | Protic solvents required for NaBH₄; compatible with NaBH₃CN.[11][16] |
| Hydrocarbons | Toluene | General | Can be useful, especially for azeotropic removal of water. |
References
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing). Available from: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]
-
Reductive Amination - Wordpress. Available from: [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. Available from: [Link]
-
Optimization of the reaction conditions for the reductive amination of... - ResearchGate. Available from: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. Available from: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation - Wordpress. Available from: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. Available from: [Link]
-
Recent Advances in Reductive Amination Catalysis and Its Applications | Request PDF - ResearchGate. Available from: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]
-
Reductive amination - Wikipedia. Available from: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available from: [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF - ResearchGate. Available from: [Link]
-
Reductive Amination - Chemistry Steps. Available from: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
Borch Reductive Amination | Chem-Station Int. Ed. Available from: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. Available from: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available from: [Link]
-
Reductive Amination Practice Problems | Test Your Skills with Real Questions - Pearson. Available from: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available from: [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. Available from: [Link]
-
Reductive amination difficulties - poor conversion : r/Chempros - Reddit. Available from: [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. Available from: [Link]
-
Myers Chem 115. Available from: [Link]
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Technical Support Center: Asymmetric Hydrogenation of β-Keto Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Asymmetric Hydrogenation. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges you may encounter while performing asymmetric hydrogenations of β-keto esters. This powerful transformation, pioneered by Nobel laureate Ryōji Noyori, is fundamental for creating chiral molecules, which are crucial in pharmaceuticals and agrochemicals.[1] However, its success hinges on a delicate interplay of catalyst, substrate, and reaction conditions.[2][3]
This guide is structured in a question-and-answer format to directly address specific experimental issues. We will explore the causality behind these problems and provide validated, field-proven solutions.
Part 1: Troubleshooting Poor Enantioselectivity (Low ee)
Low enantiomeric excess (ee) is one of the most common and frustrating issues. It indicates that the catalyst is not effectively discriminating between the two prochiral faces of the ketone.
Question: My enantioselectivity is low (<90% ee). What are the primary factors to investigate?
Answer: Low enantioselectivity can stem from several sources. A systematic investigation is the key to identifying the root cause. The main areas to focus on are the catalyst system, reaction conditions, and substrate quality.
1. Catalyst and Ligand Integrity:
-
Catalyst Choice: The chiral ligand is the heart of the catalyst and the primary determinant of stereoselectivity. For β-keto esters, ruthenium catalysts paired with C2-symmetric chiral diphosphine ligands like BINAP and its derivatives are highly effective.[1][4][5] Ensure the chosen ligand is well-suited for your specific substrate.
-
Ligand Purity: The enantiomeric purity of your ligand is paramount. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee. Always use ligands with high enantiomeric purity.
-
Catalyst Activation: Some precatalysts, like BINAP-Ru(II) dihalide complexes, require activation in situ with hydrogen to form the active catalytic species.[4][6] Incomplete activation can lead to poor performance.
2. Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role. Protic solvents like methanol and ethanol are often preferred for the hydrogenation of β-keto esters as they can accelerate the reaction and product release.[2][7] However, in some cases, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may offer better selectivity.[2] It is crucial to screen a range of solvents. The presence of water is often detrimental to both activity and enantioselectivity.[7]
-
Temperature: Temperature can have a significant impact on enantioselectivity. While higher temperatures increase the reaction rate, they can sometimes lead to a decrease in ee.[2] Running the reaction at a lower temperature may improve enantioselectivity.[5]
-
Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity is system-dependent. While some systems are robust over a wide range of pressures, others may show optimal performance at a specific pressure.
3. Substrate Purity:
-
Impurities: Impurities in the β-keto ester substrate can act as catalyst poisons or inhibitors, leading to both low conversion and low ee. It is essential to use highly purified substrates.
Part 2: Troubleshooting Low Conversion and Reaction Rate
A slow or incomplete reaction can be a significant hurdle, impacting productivity and yield.
Question: My reaction is stalled or proceeding very slowly. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is typically a sign of insufficient catalyst activity or the presence of inhibitors.
1. Catalyst Activity and Loading:
-
Catalyst Loading: Ensure that you are using an appropriate catalyst loading. While a higher loading can increase the reaction rate, it also increases costs. Optimization is key.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be due to impurities or inherent instability under the reaction conditions.
2. Catalyst Poisons:
-
Common Poisons: Homogeneous hydrogenation catalysts are sensitive to a variety of poisons.[8] Common culprits include:
-
Sulfur compounds: Thiols, sulfides, and thiophenes are potent poisons for ruthenium catalysts.[8]
-
Nitrogen compounds: Some amines and other nitrogen-containing compounds can inhibit the catalyst.[8][9]
-
Oxygen: While the reaction is performed under a hydrogen atmosphere, exposure to oxygen can damage the catalyst. Ensure all solvents and reagents are properly degassed.
-
-
Purification of Reagents: Meticulous purification of the substrate, solvents, and hydrogen gas is crucial to remove potential catalyst poisons.[10]
3. Reaction Conditions:
-
Temperature and Pressure: Increasing the temperature and/or hydrogen pressure will generally increase the reaction rate. However, be mindful of the potential impact on enantioselectivity and catalyst stability.
-
Stirring: Inadequate stirring can lead to poor mass transfer of hydrogen gas into the liquid phase, limiting the reaction rate. Ensure vigorous stirring throughout the reaction.
| Parameter | Effect on Enantioselectivity (ee) | Effect on Conversion Rate | Troubleshooting Action |
| Solvent | High | High | Screen a range of protic and aprotic solvents. Ensure solvents are anhydrous and degassed.[2][7] |
| Temperature | Moderate | High | Optimize temperature; lower temperatures may improve ee.[2][5] |
| H₂ Pressure | System-dependent | High | Optimize pressure; ensure it's within the safe limits of the equipment. |
| Catalyst Loading | Low | High | Increase loading if conversion is low, but optimize for cost-effectiveness. |
| Substrate Purity | High | High | Purify substrate to remove potential catalyst poisons. |
Part 3: Experimental Protocols & Workflows
Protocol: General Procedure for Asymmetric Hydrogenation of a β-Keto Ester
This protocol provides a general guideline. Optimal conditions will vary depending on the specific substrate and catalyst.
1. Preparation:
-
A glass-lined autoclave or a Schlenk flask equipped with a magnetic stir bar is charged with the β-keto ester and the catalyst (e.g., RuCl₂[(R)-BINAP]) in a glovebox or under an inert atmosphere.[4]
-
Degassed solvent (e.g., methanol) is added.[11]
2. Reaction:
-
The reactor is sealed and purged several times with hydrogen gas.[12]
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is stirred vigorously at the desired temperature for the specified time.
3. Work-up and Analysis:
-
After cooling to room temperature, the excess hydrogen is carefully vented.
-
The solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR or GC analysis of the crude product.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting asymmetric hydrogenation experiments.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Noyori-type asymmetric hydrogenation?
A1: The widely accepted mechanism for Noyori's Ru-BINAP catalysts involves an "outer sphere" mechanism.[1] The active catalyst, a ruthenium dihydride species, does not have the substrate directly coordinate to the metal center in the rate-determining step. Instead, the reaction is believed to proceed through a six-membered pericyclic transition state where the hydride and a proton are transferred to the carbonyl group of the substrate.[1]
Q2: Can additives be used to improve the reaction?
A2: Yes, additives can have a significant effect. In some systems, the addition of a small amount of a base can accelerate the reaction.[13] In other cases, additives like amines or alcohols have been shown to enhance enantioselectivity.[14][15][16] However, the effect of additives is highly system-dependent and requires careful screening.
Q3: How should I handle and store the catalyst?
A3: Chiral ruthenium catalysts are often air- and moisture-sensitive. They should be stored under an inert atmosphere (e.g., in a glovebox) and handled using proper air-free techniques (e.g., Schlenk line).
Q4: My product amine seems to be inhibiting the reaction. What can I do?
A4: Product inhibition by amines is a known issue in some hydrogenations.[17] Strategies to overcome this include using a higher catalyst loading, removing the product as it is formed, or using a biphasic solvent system to extract the product from the catalyst-containing phase.
References
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NROChemistry. Noyori Hydrogenation. Available from: [Link]
-
Wikipedia. Asymmetric hydrogenation. Available from: [Link]
-
NROChemistry (YouTube). Noyori Hydrogenation. Available from: [Link] (Note: A representative, non-working link is used as the original may not be stable).
-
Organic Chemistry (YouTube). Noyori Asymmetric Hydrogenation. Available from: [Link] (Note: A representative, non-working link is used as the original may not be stable).
-
Myers, A. G. Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link] (Note: A representative, non-working link is used as the original may not be stable).
-
Royal Society of Chemistry. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. Chem. Commun. Available from: [Link]
-
PubMed. Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes. Available from: [Link]
-
ResearchGate. Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. Available from: [Link]
-
MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts. Available from: [Link]
-
ResearchGate. Additive effects on asymmettric hydrogenation of n-heteroaromatics. Available from: [Link]
-
PubMed. Additive Effects on Asymmetric Catalysis. Chem. Rev. Available from: [Link]
-
Royal Society of Chemistry. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids. Chem. Commun. Available from: [Link]
- Togni, A. Asymmetric Hydrogenation. Inorganic Chemistry III Lecture Notes. 2011.
-
National Center for Biotechnology Information. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Appl. Microbiol. Biotechnol. Available from: [Link]
-
ResearchGate. The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. Available from: [Link]
-
Royal Society of Chemistry. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chem. Soc. Rev. Available from: [Link]
-
ResearchGate. The effect of different solvents for the asymmetric hydrogenation of acetophenone. Available from: [Link]
-
American Chemical Society. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. J. Am. Chem. Soc. Available from: [Link]
-
Horizon Research Publishing. Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. International Journal of Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proc. Natl. Acad. Sci. U.S.A. Available from: [Link]
-
Annual Reviews. HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annu. Rev. Mater. Res. Available from: [Link]
-
AIP Publishing. Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. J. Chem. Phys. Available from: [Link]
-
YouTube. Catalytic Hydrogenation of Alkenes and Alkynes. Available from: [Link] (Note: A representative, non-working link is used as the original may not be stable).
-
ResearchGate. Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. Available from: [Link]
-
Wikipedia. Haber process. Available from: [Link]
-
Sci-Hub. Asymmetric Hydrogenation of β‐Keto Esters Using Chiral Diphosphonites. Adv. Synth. Catal. Available from: [Link]
-
MDPI. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Molecules. Available from: [Link]
-
The Sarpong Group, UC Berkeley. Standard Operating Procedures. Available from: [Link]
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
-
Reddit. Solvents for hydrogenation. r/Chempros. Available from: [Link]
-
YouTube. Filtration of Hydrogenation Catalysts. Available from: [Link] (Note: A representative, non-working link is used as the original may not be stable).
-
ResearchGate. Kinetic investigation on asymmetric bioreduction of ethyl 4-chloro acetoacetate catalyzed by baker's yeast in an organic solvent-water biphasic system. Available from: [Link]
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- 14. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Technical Support Center: Selective O-Methylation of Amino Alcohols
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand the nuanced challenges of chemoselectivity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective O-methylation of amino alcohols, a common yet challenging transformation in pharmaceutical and chemical research. Our goal is to equip you with the mechanistic understanding and practical protocols needed to prevent undesired N-methylation and achieve high yields of your target O-methylated product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the O-methylation of amino alcohols. We diagnose the likely causes and provide actionable solutions based on fundamental chemical principles.
Question 1: "My primary product is the N-methylated or N,N-dimethylated amino alcohol, with very little of the desired O-methylated product. Why is the reaction failing?"
Answer:
This is the most common issue and stems from the inherent reactivity of the amino alcohol substrate. The nitrogen atom of a primary or secondary amine is generally more nucleophilic than the oxygen atom of a primary or secondary alcohol. In a competitive reaction with an electrophile like a methylating agent, the more nucleophilic site will react faster, leading to N-methylation.
Root Cause Analysis:
-
Competing Nucleophilicity: The lone pair of electrons on the nitrogen atom is more available for attack than the lone pairs on the oxygen, which are partially held by the more electronegative oxygen atom. Without any strategic intervention, N-methylation is the kinetically favored pathway.
-
Inappropriate Base: If you are using a base to deprotonate the alcohol, its choice is critical. Certain bases can favor N-methylation or lead to a mixture of products. For instance, studies have shown that while sodium hydride (NaH) can favor O-methylation, bases like lithium hydride (LiH) and calcium hydride (CaH₂) can exclusively lead to N-methylated products.[1]
Solutions & Strategic Interventions:
-
Employ an Amine Protecting Group: This is the most robust and generally applicable strategy. By temporarily converting the amine into a non-nucleophilic functional group (like a carbamate), you effectively "turn off" its reactivity, allowing the O-methylation to proceed without competition. The Boc (tert-butyloxycarbonyl) group is an excellent choice as it is stable to the basic conditions of many methylation reactions and can be easily removed with acid.[2][3]
-
Strategic Base Selection: If you must avoid a protection-deprotection sequence, the choice of base is paramount. Use a strong, non-nucleophilic hydride base like Sodium Hydride (NaH) . NaH deprotonates the alcohol to form a sodium alkoxide. The resulting alkoxide is a far superior nucleophile than the neutral amine, decisively tipping the reaction's selectivity towards O-methylation.[1]
-
pH Control (Protonation of the Amine): In acidic conditions, the amine group (pKa ~9-10) will be protonated to form a non-nucleophilic ammonium salt (R-NH₃⁺).[4] This leaves the hydroxyl group as the only available nucleophile for methylation. This strategy is classic for methylating hydroxyl groups on amino acids and can be adapted for amino alcohols, though it may require harsher methylating agents or conditions.[4]
The diagram below illustrates the challenge. Without intervention, the reaction favors the kinetic N-methylation pathway. Our goal is to block this pathway or dramatically accelerate the O-methylation route.
Caption: The robust three-step amine protection workflow.
This method avoids the challenges of fine-tuning reaction conditions to balance the inherent reactivity of the two functional groups.
Question 2: How do I choose the best amine protecting group?
Answer:
The ideal protecting group should be easy to install, stable to your planned O-methylation conditions, and easy to remove without affecting other parts of your molecule. For O-methylation via Williamson ether synthesis (using a strong base like NaH), carbamate protecting groups are ideal.
| Protecting Group | Installation Reagent | Stability | Deprotection Conditions | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, hydrogenation, nucleophiles. | Strong acid (e.g., TFA, HCl). [3] | Excellent for base-mediated reactions. Widely used. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Stable to acid, base. | Catalytic Hydrogenation (H₂, Pd/C). [2] | Not suitable if your molecule has other reducible groups (alkenes, alkynes). |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Stable to acid, hydrogenation. | Base (e.g., Piperidine). [2] | Not suitable for base-mediated O-methylation as it would be cleaved. |
Question 3: Which methylating agent should I use?
Answer:
The choice involves a trade-off between reactivity, safety, and cost. For a standard Williamson ether synthesis, dimethyl sulfate and methyl iodide are common choices.
| Methylating Agent | Formula | Reactivity | Safety Profile |
| Methyl Iodide | CH₃I | High | Toxic, volatile, potential carcinogen. [5][6] |
| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | High | Extremely toxic, corrosive, potent carcinogen. [5] |
| Trimethylsilyldiazomethane (TMSD) | (CH₃)₃SiCHN₂ | Moderate | Safer alternative to diazomethane, but still toxic. [7][8] |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the two most effective strategies discussed.
Protocol 1: O-Methylation via Boc-Protection Strategy
This protocol is the most reliable method for achieving high chemoselectivity.
Step 1a: Boc-Protection of the Amino Alcohol
-
Dissolve the amino alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a 1:1 mixture of THF and water.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). If using an aqueous mixture, add a base like sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Stir vigorously at room temperature for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup. If using DCM, wash with dilute acid (e.g., 1M HCl), then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol, which is often pure enough for the next step.
Step 1b: O-Methylation of the Boc-Protected Amino Alcohol
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the Boc-protected amino alcohol (from Step 1a, 1.0 eq) in anhydrous THF via a syringe or dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete alkoxide formation.
-
Cool the reaction back down to 0 °C and slowly add methyl iodide (CH₃I, 1.2 eq).
-
Stir at 0 °C for 30 minutes and then allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC/LCMS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Step 1c: Boc-Deprotection
-
Dissolve the purified O-methylated, Boc-protected intermediate (from Step 1b) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC/LCMS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA.
-
Neutralize the resulting TFA salt by dissolving the residue in a suitable solvent and washing with a base (e.g., saturated NaHCO₃) or by passing it through a basic resin to yield the final, pure O-methylated amino alcohol.
Protocol 2: Direct O-Methylation Using Sodium Hydride
This protocol is faster but may require more optimization depending on the substrate.
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the unprotected amino alcohol (1.0 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 1 hour to ensure selective deprotonation of the hydroxyl group.
-
Cool the reaction back down to 0 °C and slowly add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring progress by TLC/LCMS.
-
Carefully quench the reaction at 0 °C by the slow addition of water, followed by saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography, carefully separating the desired O-methylated product from any N-methylated side products and unreacted starting material.
References
- Chikashita, H., & Ishibaba, M. (1985). The influence of a base on the methylation of aminoalcohols. Canadian Journal of Chemistry, 63(2), 288-291.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. (2024). Methods of O-methylation of amino acids without interfering the amine groups?. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc.
-
ResearchGate. (2021). Conventional procedures for O-methylation and -demethylation. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
- Neeman, M., Caserio, M. C., Roberts, J. D., & Johnson, W. S. (1958). Methylation of alcohols with diazomethane. Tetrahedron, 6(1-2), 36-47.
- Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.
- Aoyama, T., & Shioiri, T. (1981). New methods and reagents in organic synthesis. 32. Trimethylsilyldiazomethane: a new, stable, and safe reagent for the esterification of carboxylic acids. Chemical & Pharmaceutical Bulletin, 29(11), 3249-3255.
-
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. [Link]
-
ResearchGate. (2006). METHYLATION OF NON-ACIDIC ALCOHOLS OF ALKALOIDS WITH TMS-DIAZOMETHANE. [Link]
-
PubMed. (2000). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Efficient Removal of Ruthenium Catalyst from 3-Amino-4-methoxybutan-1-ol
For Immediate Release
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual ruthenium catalysts from the synthesis of 3-Amino-4-methoxybutan-1-ol. As a Senior Application Scientist, this document provides not only step-by-step protocols but also the fundamental scientific principles to empower effective troubleshooting and decision-making during your purification process.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of the Ruthenium catalyst from my this compound product a critical step?
A1: The exhaustive removal of ruthenium is a non-negotiable aspect of pharmaceutical synthesis for several key reasons. Firstly, regulatory bodies such as the FDA and EMA enforce strict limits on heavy metal impurities in Active Pharmaceutical Ingredients (APIs) due to their inherent toxicity.[1][2][3][4] Secondly, residual ruthenium can retain catalytic activity, potentially inducing unwanted side reactions in subsequent synthetic transformations and compromising the purity and safety profile of the final drug substance.[5] Lastly, trace ruthenium can interfere with downstream analytical methods, hindering accurate characterization and quantification of your target compound.
Q2: What are the principal strategies for removing homogeneous and heterogeneous Ruthenium catalysts from a polar product like this compound?
A2: The choice of removal strategy is fundamentally dictated by the physical state of the catalyst used.
-
For heterogeneous catalysts (e.g., Ru on carbon, Ru on alumina), the standard approach is filtration .[6] Because the catalyst is immobilized on a solid support, it can be mechanically separated from the reaction mixture. However, a common challenge is the "leaching" of fine catalyst particles into the product solution.[7]
-
For homogeneous catalysts (e.g., Grubbs' catalysts), which are soluble in the reaction medium, more sophisticated methods are required. These include:
-
Silica Gel Chromatography: This is a widely adopted technique to separate the highly polar this compound from the typically less polar ruthenium complex.[8][9]
-
Activated Carbon Treatment: Activated carbon possesses a high surface area that can effectively adsorb the ruthenium catalyst.[5][10][11]
-
Solvent Extraction: This method relies on partitioning the catalyst and product between two immiscible solvents.[5][12]
-
Scavenger Resins: These are specialized polymers with functional groups that selectively bind to and remove metal catalysts.[13][14][15][16]
-
Q3: I have filtered my reaction mixture after using a heterogeneous Ruthenium catalyst, yet I still detect residual Ruthenium in my product. What is the underlying issue?
A3: This phenomenon is commonly referred to as catalyst leaching .[7] It can arise from several factors:
-
Mechanical Attrition: Aggressive stirring can cause fragmentation of the catalyst support, generating fine particles that can pass through conventional filter media.
-
Chemical Leaching: The specific reaction conditions (e.g., solvent, temperature, pH) may facilitate the dissolution of ruthenium from the solid support into the reaction mixture.[7]
-
Inadequate Filtration: The pore size of the filter paper may be too large to retain all the catalyst particles. The use of a filter aid, such as Celite®, can form a more effective filtration bed.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Diminished Product Yield Following Silica Gel Chromatography
Symptoms: A significant loss of this compound is observed after purification via silica gel chromatography.
Possible Causes & Solutions:
-
Cause: The polar amino alcohol functionality of your product can lead to strong adsorption onto the acidic surface of the silica gel, resulting in incomplete elution.[17][18]
-
Solution 1: Basification of Silica Gel: To mitigate strong product-silica interactions, the silica gel can be neutralized by preparing a slurry with a small percentage (0.5-2%) of a non-nucleophilic base, such as triethylamine, in the mobile phase before column packing.[8]
-
Solution 2: Alternative Stationary Phases: Consider employing a less acidic stationary phase, such as neutral or basic alumina, or specialized bonded silica phases.[19]
Issue 2: Inefficient Ruthenium Removal with Activated Carbon
Symptoms: Treatment with activated carbon fails to substantially decrease the ruthenium content in your product.
Possible Causes & Solutions:
-
Cause: The specific grade of activated carbon may not possess the optimal pore structure or surface chemistry to effectively adsorb your particular ruthenium complex.
-
Solution 1: Screen Different Grades of Activated Carbon: A variety of activated carbons are commercially available with differing physical properties. It is advisable to screen several grades to identify the most efficacious one for your application.[10][11]
-
Solution 2: Optimize Treatment Parameters: Adsorption efficiency is influenced by factors such as temperature, contact time, and the concentration of the impurity. Systematic variation of these parameters can lead to improved catalyst removal.
Issue 3: Formation of a Stable Emulsion During Solvent Extraction
Symptoms: A persistent emulsion forms during liquid-liquid extraction, preventing clean phase separation.
Possible Causes & Solutions:
-
Cause: The amphiphilic nature of your this compound product can lead to it acting as a surfactant, stabilizing the emulsion.
-
Solution 1: Brine Wash: The addition of a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Solution 2: Centrifugation: If the emulsion remains, centrifugation can be employed to facilitate the separation of the liquid layers.
Part 3: Experimental Protocols
Protocol 1: Enhanced Filtration for Heterogeneous Ruthenium Catalyst Removal
This protocol is designed to minimize catalyst leaching during the removal of a solid-supported ruthenium catalyst.
Materials:
-
Reaction mixture containing this compound and a heterogeneous ruthenium catalyst.
-
Celite® 545 or an equivalent filter aid.
-
Büchner funnel and flask.
-
Filter paper with a suitable pore size for the catalyst support.
-
Washing solvent.
Procedure:
-
Cool the reaction mixture to ambient temperature.
-
Prepare the filter bed:
-
Place the filter paper in the Büchner funnel.
-
Create a slurry of Celite® in the reaction solvent.
-
Wet the filter paper with the solvent and apply a gentle vacuum.
-
Carefully pour the Celite® slurry onto the filter paper to form a uniform pad of approximately 1-2 cm in thickness.
-
-
Filter the reaction mixture:
-
Gently pour the reaction mixture onto the Celite® bed.
-
Apply vacuum to draw the filtrate through.
-
-
Wash the filter cake:
-
Wash the filter cake with several portions of fresh, cold solvent to ensure complete recovery of the product.
-
-
Analyze the filtrate:
-
Collect the filtrate and determine the residual ruthenium concentration using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[20]
-
Diagram 1: Workflow for Enhanced Filtration
Caption: Workflow for removing heterogeneous catalysts.
Protocol 2: Ruthenium Scavenging Using Functionalized Resins
This protocol outlines the use of a metal scavenger for the removal of a homogeneous ruthenium catalyst.
Materials:
-
Solution of this compound containing a dissolved ruthenium catalyst.
-
A suitable metal scavenger resin (e.g., thiol-functionalized silica).
-
A column for solid-phase extraction or a flask for batch treatment.
-
An appropriate solvent.
Procedure:
-
Select an appropriate scavenger: Choose a scavenger resin with a high affinity for ruthenium. Thiol-based scavengers are often effective.[21]
-
Batch Treatment:
-
Add the scavenger resin (typically 5-10 equivalents relative to the catalyst) to the product solution.
-
Stir the mixture at room temperature for an experimentally determined optimal time (e.g., 2-24 hours).
-
Filter off the resin and wash with fresh solvent.
-
-
Column Chromatography:
-
Pack a column with the scavenger resin.
-
Pass the product solution through the column at a controlled flow rate.
-
Wash the column with fresh solvent to elute any remaining product.
-
-
Analyze the eluate:
-
Combine the eluate and washings and analyze for residual ruthenium.
-
Diagram 2: Decision Tree for Ruthenium Removal Strategy
Caption: Decision-making for catalyst removal.
Part 4: Data Summary
Table 1: Comparative Overview of Ruthenium Removal Methodologies
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Heterogeneous) | >99% (with filter aid) | Simple, rapid, cost-effective. | Susceptible to catalyst leaching. |
| Silica Gel Chromatography | >99.5% | High purity is achievable. | Can be time-consuming, solvent-intensive, and may lead to product loss.[5] |
| Activated Carbon | 95-99% | Inexpensive and readily available.[10][11] | Can be non-selective and may require optimization. |
| Scavenger Resins | >99.9% | Highly selective and efficient.[16] | Can be a more expensive option.[5] |
| Solvent Extraction | Variable | Potentially simple and scalable. | Risk of emulsion formation; requires a suitable solvent system. |
Note: The stated efficiencies are illustrative and highly dependent on the specific catalyst, substrate, and reaction conditions.
References
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413. [Link]
- Burdett, D., et al. (2014). Use of metal scavengers for removal of ruthenium residues.
- Burdett, D., et al. (2016). Use of metal scavengers for removal of ruthenium residues.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective removal of ruthenium (Ru) catalysts. Activated Carbon Business Division. [Link]
-
Wheeler, P. D., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(6), 1146–1163. [Link]
-
Anderson, N. G. (2017). Removing Ru from metathesis reactions. Anderson's Process Solutions. [Link]
- Burdett, D., et al. (2016). Use of metal scavengers for removal of ruthenium residues.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). ruthenium (Ru) adsorp removal. Activated Carbon Business Division. [Link]
-
Piątkowski, J., et al. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. The Journal of Organic Chemistry, 81(1), 258–266. [Link]
-
Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Organic Letters, 8(20), 4545–4548. [Link]
-
Anderson, N. G. (2017). Removing Ru from metathesis reactions. Anderson's Process Solutions. [Link]
-
Xu, Y., et al. (2017). Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. ACS Macro Letters, 6(11), 1253–1257. [Link]
-
SiliCycle. (n.d.). Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. Chemie Brunschwig. [Link]
-
Paquette, L. A., & Schloss, J. D. (2002). A simple oxidative procedure for the removal of ruthenium residues. Tetrahedron Letters, 43(31), 5467–5470. [Link]
-
Contract Pharma. (2015). Elemental Impurities. Contract Pharma. [Link]
-
ResearchGate. (2025). A Convenient Method for the Efficient Removal of Ruthenium By-Products Generated During Olefin Metathesis Reactions. ResearchGate. [Link]
-
Grela, K. (2018). Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI. [Link]
-
U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. FDA. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Kim, C., & Chung, H. (2018). Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction. Journal of Visualized Experiments, (138), 58067. [Link]
-
Mägerlein, W. (2007). Homogeneous and heterogeneous ruthenium catalysts in the synthesis of fine chemicals. Catalysis Today, 121(1-2), 140-150. [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Sterling Pharma Solutions. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Pharmaceutical Technology. [Link]
-
Royal Society of Chemistry. (n.d.). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Environmental Science: Water Research & Technology. [Link]
-
BioSpectra, Inc. (2018). Mandates for Elemental Impurities FDA (USP) <232> & <233> / EMA (EP) Ch. 5.2 / & ICH-Q3D Step 4 version. BioSpectra, Inc.. [Link]
-
Chemistry Stack Exchange. (2016). Can we do column chromatography for the purification of metal complexs?. Chemistry Stack Exchange. [Link]
-
Kim, C., & Chung, H. (2018). Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction. Journal of Visualized Experiments, (138). [Link]
-
Reddit. (2025). Residual Ru catalyst removal. r/Chempros. [Link]
-
ResearchGate. (2002). Analytical Methods for the Determination of Ruthenium: The State of the Art. ResearchGate. [Link]
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- 2. fda.gov [fda.gov]
- 3. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 4. ae228b2c-340e-45fe-ab7d-f360de633c4a.azurewebsites.net [ae228b2c-340e-45fe-ab7d-f360de633c4a.azurewebsites.net]
- 5. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Selective removal of ruthenium (Ru) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. ruthenium (Ru) adsorp removal Activated Carbon Business Division|Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 15. WO2014174501A2 - Use of metal scavengers for removal of ruthenium residues - Google Patents [patents.google.com]
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Technical Support Center: Challenges in the Purification of Small Chiral Alcohols
<_
Welcome to the Technical Support Center for chiral purification. This guide is designed for researchers, scientists, and drug development professionals facing the intricate challenges of purifying small chiral alcohols. Small chiral alcohols are fundamental building blocks in the pharmaceutical industry, but their separation into single enantiomers can be a significant bottleneck due to their structural simplicity, polarity, and volatility.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your purification strategies.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to common initial queries.
Q1: My chiral HPLC/SFC separation shows poor or no resolution for a small chiral alcohol. Where do I start?
A1: Start by systematically screening different chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly recommended for their broad enantioselectivity towards alcohols.[2][3] Begin with a normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol (IPA) or ethanol.[2] A good starting point is 90-98% hexane with 2-10% alcohol modifier.[2] If normal-phase is unsuccessful, screen reversed-phase and polar organic modes.[4]
Q2: I have a low yield of my target enantiomer after purification. What are the likely causes for a small, polar chiral alcohol?
A2: Low yields for small, polar chiral alcohols are often due to their high volatility or water solubility, leading to product loss during workup and solvent removal.[1] Consider using techniques like azeotropic distillation or continuous liquid-liquid extraction to improve recovery.[1] "Salting out" the aqueous layer with a salt like NaCl can also enhance extraction efficiency into an organic solvent.[1]
Q3: How can I accurately determine the enantiomeric excess (ee) of my small chiral alcohol if it lacks a UV chromophore for HPLC analysis?
A3: If your alcohol lacks a suitable chromophore, derivatization is a common and effective strategy.[1] React the alcohol with a UV-active reagent to form a diastereomeric ester or carbamate that can be easily detected by HPLC.[1][5] Alternatively, chiral gas chromatography (GC) is an excellent technique for volatile alcohols, often providing superior resolution after derivatization to a more volatile ester.[6]
Q4: What is the maximum theoretical yield for a kinetic resolution of a chiral alcohol, and can I exceed it?
A4: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted starting material or the product) is 50%.[7][8] This is because the enzyme selectively reacts with one enantiomer of the racemic mixture. To surpass this 50% limit, you must employ a Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer.[9][10][11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, structured guidance for resolving more complex purification challenges.
Guide 1: Troubleshooting Poor Resolution in Chiral Chromatography (HPLC/SFC)
Poor resolution is one of the most frequent hurdles in chiral separations. The following guide provides a systematic approach to diagnosing and solving this issue.
Detailed Troubleshooting Steps:
-
Validate Your Analytical Method: Before optimizing the purification, ensure your analytical method is accurate.[12] Prepare a true racemic sample and analyze it. You should observe two baseline-separated peaks with a 50:50 area ratio.[12] If not, your analytical method requires optimization first.[12]
-
Optimize the Mobile Phase: The mobile phase composition is a powerful tool for tuning chiral selectivity.[13][14]
-
Vary Modifier Concentration: The concentration of the alcohol modifier significantly impacts retention and enantioselectivity.[2][15] Systematically screen a range of concentrations (e.g., 2% to 20% alcohol in hexane). Increasing the modifier concentration generally reduces retention time but may also decrease resolution.[15]
-
Change the Alcohol Modifier: The structure of the alcohol modifier can alter the steric environment of the chiral cavities on the CSP.[16] If IPA doesn't provide adequate separation, try ethanol or n-butanol.[2][16]
-
Use Additives: For acidic or basic analytes, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support.[14][17]
-
-
Evaluate Column Health: Over time, columns can become contaminated or degrade, leading to poor performance.[2]
-
Flushing: If you suspect contamination, flush the column with a strong solvent as recommended by the manufacturer. For polysaccharide columns, 100% ethanol is often effective.[18]
-
Storage: Always store chiral columns according to the manufacturer's instructions to prevent degradation.[19] If performance does not improve after flushing, the column may need replacement.
-
-
Adjust Temperature: Lower column temperatures can sometimes enhance the weaker bonding forces responsible for chiral recognition, thereby improving resolution.[13]
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD) | Screen a variety of CSPs with different chiral selectors.[3][4] | Different CSPs offer different chiral recognition mechanisms. Screening is essential as predicting the best phase is difficult.[4] |
| Mobile Phase (Normal Phase) | n-Hexane/IPA (90:10) | Vary IPA concentration (2-20%).[2] Switch to Ethanol or other alcohol modifiers.[16] | The type and concentration of the alcohol modifier alter interactions between the analyte and the CSP.[15][16] |
| Mobile Phase (Reversed Phase) | Water/Acetonitrile or Methanol | Vary organic modifier concentration. Adjust pH with additives (e.g., formic acid for acidic analytes).[20] | The presence of water changes the enantiorecognition mechanism. pH control is crucial for ionizable compounds.[13][20] |
| Flow Rate | 1.0 mL/min (analytical) | Decrease flow rate to improve resolution, but be mindful of longer run times.[2] | Lower flow rates can increase the number of theoretical plates, enhancing separation efficiency. |
| Temperature | 25 °C | Decrease temperature (e.g., to 15 °C or 10 °C). | Lower temperatures can enhance the stability of the transient diastereomeric complexes formed on the CSP, improving selectivity.[13] |
Guide 2: Overcoming Low Yield in Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique, but achieving high yields and enantiomeric excess can be challenging, especially with sterically hindered alcohols.
Detailed Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure the enzyme is active. Improper storage or handling can lead to deactivation. Run a positive control reaction with a known, reactive substrate.
-
Screen Biocatalysts: The choice of enzyme is critical. Sterically hindered alcohols may require screening several lipases to find one with sufficient activity and enantioselectivity.[7] Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a robust starting point due to its broad substrate scope.[7]
-
Optimize Reaction Conditions:
-
Acyl Donor: The acyl donor can significantly influence enantioselectivity. Vinyl acetate is a common and effective choice as it makes the reaction irreversible.[11]
-
Solvent: Non-polar organic solvents like n-heptane or toluene are often preferred as they can enhance enzyme activity and selectivity.[11]
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity (E-value), though it will slow the reaction rate.[11]
-
Water Content: For immobilized enzymes in organic media, a small amount of water is essential for activity. Ensure the enzyme is not completely anhydrous.
-
-
Monitor Reaction Progress: In a kinetic resolution, the ee of the product and the unreacted starting material change as the reaction progresses. It is crucial to monitor the reaction by chiral GC or HPLC and stop it at the optimal point to achieve the desired ee for your target compound.[11]
-
Consider Dynamic Kinetic Resolution (DKR): If yields above 50% are required, DKR is the method of choice. This involves adding a compatible racemization catalyst (e.g., a Ruthenium-based complex) that continuously converts the slow-reacting enantiomer back into the racemate, making it available for the enzyme.[9][10][21]
Guide 3: Challenges with Alternative Purification Methods
While chromatography and enzymatic resolution are common, other methods like diastereomeric salt crystallization and chiral derivatization present their own challenges.
This classical technique relies on the differential solubility of diastereomeric salts.[22]
-
Inappropriate Resolving Agent: The chosen chiral resolving agent (e.g., (R)-(-)-mandelic acid) may not form salts with a significant solubility difference.[22][23] Empirical screening of several resolving agents is often necessary.[24]
-
Poor Solvent Choice: The solvent system is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[22]
-
Suboptimal Crystallization Conditions: Factors like cooling rate, temperature, and agitation heavily influence the selectivity of the crystallization.[22] Slow cooling is generally preferred.
-
Racemization: Ensure the alcohol is not racemizing under the acidic or basic conditions used for salt formation and liberation.[22][23]
Derivatization converts enantiomers into diastereomers for analysis on achiral columns.[25][26]
-
Incomplete Reaction: Ensure you are using optimal reaction conditions (reagent stoichiometry, temperature, time) to drive the derivatization to completion. An incomplete reaction will give an inaccurate measure of the ee.
-
Racemization: The derivatization conditions must be mild enough to prevent racemization of the chiral center. For example, when using trifluoroacetic acid as a derivatizing reagent for GC analysis, partial isomerization has been observed.[6] Using acetic acid under similar conditions showed no isomerization.[6] Reagents like Mosher's acid chloride are popular because they lack an alpha-proton, which prevents loss of stereochemical integrity during the reaction.[25]
Part 3: Experimental Protocols
Protocol 1: General Screening of Chiral Stationary Phases by HPLC
This protocol provides a starting point for developing a chiral separation method for a novel small alcohol.
-
Column Selection: Select a set of polysaccharide-based CSPs for initial screening (e.g., Chiralpak® IA, IB, IC, and Chiralcel® OD, OJ).[2][19]
-
Sample Preparation: Dissolve the racemic alcohol in the initial mobile phase at a concentration of approximately 1 mg/mL.[2]
-
Normal Phase Screening:
-
Mobile Phase A: n-Hexane/IPA (90:10 v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v)
-
Conditions: Flow rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV (if applicable) or Refractive Index (RI).
-
Procedure: Equilibrate each column with the mobile phase for at least 20 column volumes. Inject the sample and analyze the chromatogram for any signs of separation (e.g., peak broadening, shouldering, or partial resolution).
-
-
Reversed Phase Screening (if Normal Phase fails):
-
Mobile Phase C: Water/Acetonitrile (50:50 v/v)
-
Mobile Phase D: Water/Methanol (50:50 v/v)
-
Procedure: Follow the same equilibration and analysis procedure as in step 3. Ensure the selected CSP is compatible with reversed-phase conditions.[20]
-
-
Optimization: Once initial separation is observed, fine-tune the mobile phase composition (modifier percentage) and temperature to maximize the resolution (Rs).[2]
Protocol 2: Representative Protocol for Enzymatic Kinetic Resolution
This protocol is a generalized procedure for the lipase-catalyzed resolution of a secondary alcohol.
-
Materials:
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the racemic alcohol (1 equivalent).
-
Add the anhydrous solvent (to dissolve the substrate).
-
Add the acylating agent (typically 0.5-1.0 equivalents, depending on the desired product - unreacted alcohol or ester).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring:
-
Periodically withdraw small aliquots from the reaction mixture.
-
Filter the enzyme.
-
Analyze the aliquot by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
-
Work-up:
-
When the desired ee and conversion are reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted alcohol from the ester product using standard techniques like column chromatography or distillation.[27]
-
References
- Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry. (URL: )
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. (URL: [Link])
-
Chiral derivatizing agent - Wikipedia. (URL: [Link])
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchGate. (URL: [Link])
-
Why Use GC Derivatization Reagents - Chrom Tech, Inc. (URL: [Link])
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - NIH. (URL: [Link])
-
Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - ResearchGate. (URL: [Link])
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. (URL: [Link])
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (URL: [Link])
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (URL: [Link])
-
(PDF) Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - ResearchGate. (URL: [Link])
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR. (URL: [Link])
-
How can I improve my chiral column resolution? - ResearchGate. (URL: [Link])
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Chiral Technologies. (URL: [Link])
-
Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed. (URL: [Link])
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases - YouTube. (URL: [Link])
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. (URL: [Link])
-
Chiral alcohol separation : r/CHROMATOGRAPHY - Reddit. (URL: [Link])
-
Practical Considerations in Kinetic Resolution Reactions - STEM - Unipd. (URL: [Link])
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (URL: [Link])
-
Enantioseparation of secondary alcohols by diastereoisomeric salt formation | Request PDF. (URL: [Link])
-
Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties - YouTube. (URL: [Link])
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols - Letters in Applied NanoBioScience. (URL: [Link])
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL: [Link])
-
Racemic Mixtures Separation Of Enantiomers - Separations And Purifications - MCAT Content - Jack Westin. (URL: [Link])
-
Chiral resolution - Wikipedia. (URL: [Link])
-
Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects - ACS Publications. (URL: [Link])
-
18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (URL: [Link])
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Technical Support Center: Navigating Exothermic Events in Amino Alcohol Synthesis
Welcome to the technical support guide for managing exothermic reactions in amino alcohol synthesis. The synthesis of amino alcohols, cornerstone molecules in pharmaceuticals and fine chemicals, often involves highly energetic transformations.[1][2] Reactions like the ring-opening of epoxides with amines or the reduction of amino acids with powerful hydrides are frequently exothermic and carry an inherent risk of thermal runaway if not properly controlled.[][4][5]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our users in the field. Our goal is to provide you not just with instructions, but with the underlying chemical and engineering principles to help you make informed, safety-conscious decisions during your experiments.
Core Principles: Understanding the Heat
Before we address specific problems, let's establish a foundational understanding of reaction thermochemistry.
-
Why are these reactions exothermic? The formation of stable C-N and O-H bonds, coupled with the release of ring strain (in the case of epoxides), results in a net release of energy in the form of heat (negative enthalpy of reaction, -ΔH).[6]
-
What is Thermal Runaway? A thermal runaway is a dangerous positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn releases heat even faster.[7][8] If the rate of heat generation surpasses the system's capacity for heat removal, the reaction temperature can rise uncontrollably, leading to violent boiling, over-pressurization, decomposition, and potential vessel failure.[9]
-
The Scale-Up Challenge: A common pitfall is assuming a reaction that was well-behaved on a 1-gram scale will be equally manageable at 100 grams. Heat is generated throughout the volume of the liquid but is only removed through the surface of the reactor. As you scale up, the volume (and thus heat generation potential) increases by a cubic factor (r³), while the surface area (heat removal capacity) only increases by a square factor (r²). This decreasing surface-area-to-volume ratio makes heat removal significantly less efficient at larger scales, increasing the risk of a thermal event.[10][11]
Troubleshooting Guide & Frequently Asked Questions
Section 1: Reaction Initiation & Control
Q1: My reaction temperature is spiking rapidly, exceeding my setpoint, right after I started adding my reagent. What should I do, and what went wrong?
A1: Immediate Actions:
-
Stop the reagent addition immediately.
-
Ensure maximum cooling is applied (e.g., lower the cooling bath temperature).
-
Verify that the overhead stirrer is functioning correctly and providing vigorous agitation. Poor mixing can create localized hot spots.
Root Cause Analysis: A rapid temperature spike indicates that the rate of heat generation is drastically exceeding the rate of heat removal. The most common causes are:
-
Excessive Reagent Concentration: Using a more concentrated solution of your limiting reagent (e.g., the amine for an epoxide opening) will lead to a faster reaction rate and a more intense exotherm.
-
Addition Rate is Too High: You are adding the reagent faster than the reaction can consume it and the cooling system can remove the generated heat.[12]
-
Inadequate Cooling: Your cooling bath may not have sufficient capacity for the scale of the reaction, or there may be poor thermal contact between the flask and the bath.
Q2: I'm seeing an induction period; the temperature doesn't rise for several minutes after I start adding the reagent, and then it suddenly takes off. Why is this happening and why is it dangerous?
A2: An induction period is one of the most hazardous situations in exothermic reaction control. The danger lies in reagent accumulation . While you are adding the reagent, the reaction has not yet initiated, causing the unreacted, energy-rich material to build up in the flask.[12] When the reaction finally starts, this large accumulated quantity of reagent reacts all at once, releasing a massive amount of energy that can easily overwhelm the cooling system and lead to a violent thermal runaway.
Mitigation Strategies:
-
Pre-heat/Initiation: For some reactions, gently warming the initial mixture to the desired reaction temperature before starting the addition can ensure the reaction initiates immediately upon contact with the first drops of reagent.
-
Use an Initiator: Some reactions, like Grignard formations, may require an initiator (e.g., a small crystal of iodine) to start.
-
Monitor for Consumption: If possible, use in-situ monitoring (e.g., IR spectroscopy) or rapid sampling and analysis (e.g., TLC, UPLC) to confirm that the reagent is being consumed as it is added.[12]
Q3: What is the safest way to add a highly reactive reagent like Lithium Aluminum Hydride (LiAlH4) or a Grignard reagent?
A3: The key principle is to control the reaction by making the reactive reagent the limiting factor at all times. This is achieved through controlled, slow addition .[12][13]
-
Use a Syringe Pump or Addition Funnel: For precise and consistent control, a syringe pump is ideal. A pressure-equalizing dropping funnel is a suitable alternative for lab scale.
-
Dilute the Reagent: Adding the reagent as a dilute solution in an appropriate solvent provides better control over the localized concentration and helps dissipate heat.
-
Sub-Surface Addition: If possible, have the addition tube or cannula dip below the surface of the reaction mixture. This ensures the reagent is rapidly dispersed and mixed, preventing accumulation on the surface.
-
Maintain Low Temperature: Start with the reactor contents cooled well below the target reaction temperature (e.g., -20 °C or 0 °C) to provide a larger thermal buffer.
Section 2: Scale-Up & Heat Transfer
Q4: My epoxide ring-opening was perfectly controlled at a 5g scale in a round-bottom flask. When I moved to a 50g scale in a jacketed reactor, the temperature ran away. Why?
A4: This is a classic example of the surface-area-to-volume ratio problem . As explained in the Core Principles, your ability to remove heat (proportional to surface area) does not increase as fast as your potential to generate heat (proportional to volume).[10][11] The jacketed reactor, despite being a more sophisticated piece of equipment, simply could not remove the heat fast enough for the 10x increase in reaction mass under the same addition conditions.
Planning for Safe Scale-Up:
-
Perform Calorimetry: Use a reaction calorimeter (RC1) or similar instrument to measure the heat of reaction (ΔH), heat capacity (Cp), and heat release rate.[9][14][15] This data is crucial for calculating the cooling duty required at a larger scale.
-
Calculate Adiabatic Temperature Rise (ΔTad): This calculation (ΔTad = -ΔH / Cp) tells you how much the temperature would rise if all cooling were lost. It is a critical indicator of the reaction's inherent hazard.[9]
-
Reduce Addition Rate: The addition rate must be significantly reduced on scale-up. The goal is to match the rate of heat generation to the reactor's maximum heat removal capacity.
-
Consider a Semi-Batch Process: Instead of adding all of one reagent to the other, a semi-batch approach where one reagent is dosed in over a prolonged period is inherently safer as it limits the amount of unreacted material.[10][13]
| Parameter | Lab Scale (100 mL Flask) | Pilot Plant (100 L Reactor) | Causality |
| Volume | ~0.1 L | 100 L (1000x increase) | Heat generation potential scales with volume. |
| Surface Area | ~0.01 m² | ~1.5 m² (150x increase) | Heat removal capacity scales with surface area. |
| SA:V Ratio | ~100 m⁻¹ | ~15 m⁻¹ (6.7x decrease) | The drastic reduction in the SA:V ratio is the primary reason for scale-up thermal hazards.[10][11] |
| Table 1. Illustrative comparison of the Surface Area to Volume (SA:V) ratio, highlighting the challenge of heat removal during scale-up. |
Section 3: Specific Chemistries
Q5: I am performing an aminolysis of styrene oxide. What are the key parameters to ensure both safety and regioselectivity?
A5: The ring-opening of epoxides with amines is a classic, often exothermic, method for synthesizing β-amino alcohols.[5][16]
-
Temperature Control: Temperature is critical. Lower temperatures generally favor nucleophilic attack at the less sterically hindered carbon, which is crucial for regioselectivity.[5] However, some catalyzed versions may operate at higher temperatures.[17] A consistent, controlled temperature is key. Start the addition at a low temperature (e.g., 0-10 °C) and allow it to rise to a controlled setpoint (e.g., 25 °C).
-
Solvent Choice: The solvent affects both reaction rate and heat dissipation. A solvent with a good heat capacity can help absorb thermal energy. Polar solvents can also facilitate the reaction.[5]
-
Rate of Addition: As with all exothermic reactions, the amine should be added slowly and controllably to the epoxide solution to manage the heat release.
-
Catalyst: Some reactions use catalysts (e.g., Lewis acids) to improve reaction rate and selectivity.[5] Be aware that a catalyst will increase the rate of heat evolution, requiring even more careful control of addition and temperature.
Q6: The initial quenching of my LiAlH4 reduction is extremely violent. How can I perform this step safely?
A6: Quenching excess hydride is often as hazardous as the reaction itself due to the rapid, exothermic reaction with the protic quenching agent and the evolution of hydrogen gas. A controlled, reverse-addition quench is the safest method. See Protocol 2 for a detailed procedure. The key principles are:
-
Cooling: Ensure both the reaction mixture and the quenching solution are thoroughly cooled in an ice bath before and during the quench.
-
Reverse Addition: Add the reaction mixture slowly to the quenching solution, not the other way around. This ensures the hydride is always the limiting reagent in the quenching flask.
-
Stirring: Vigorous stirring of the quenching solution is essential to dissipate heat and prevent localized superheating.
-
Adequate Headspace & Ventilation: The reaction must be performed in a fume hood with sufficient headspace in the quenching flask to accommodate any foaming and to safely vent the hydrogen gas produced.
Experimental Protocols & Workflows
Protocol 1: General Methodology for Controlled Reagent Addition
-
System Setup: Assemble a multi-neck, round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, a condenser under an inert atmosphere (N₂ or Ar), and a pressure-equalizing addition funnel or syringe pump line.
-
Initial Charge & Cooling: Charge the flask with the initial substrate and solvent. Begin stirring and cool the flask in a suitable cooling bath (e.g., ice-water, dry ice-acetone) to a temperature at least 10-15 °C below your target reaction temperature.
-
Reagent Preparation: Prepare a solution of the exothermic reagent in the addition funnel or syringe. Using a dilute solution is preferable.
-
Controlled Addition: Begin adding the reagent dropwise or at a slow, continuous rate via syringe pump.
-
Temperature Monitoring: Carefully monitor the internal temperature. The goal is to maintain a stable temperature by balancing the addition rate with the cooling capacity. If the temperature rises more than 2-3 °C above the setpoint, stop the addition and wait for it to cool before resuming at a slower rate.
-
Post-Addition Stirring: After the addition is complete, continue to stir the reaction at the target temperature for the prescribed time to ensure completion.
Diagram: Troubleshooting Temperature Excursions
This flowchart outlines the decision-making process when a temperature deviation occurs.
Caption: Decision workflow for managing a temperature excursion.
References
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- Diva-Portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.
- Organic Syntheses. Working with Hazardous Chemicals.
- MDPI. Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations.
- BOC Sciences. Amino Alcohol Synthesis Service.
- IChemE. Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing.
- Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols.
- Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols.
- American Journal of Applied Science and Technology. (2025, October 17). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications.
- Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation).
- Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
- American Journal of Applied Science and Technology. (2025, October 17). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications.
- University of Pittsburgh. ChE 2201: Fundamentals of Reaction Processes.
- Chemistry LibreTexts. (2020, May 30). 18.5 Reactions of Epoxides: Ring-Opening.
- Lab Manager. (2026, January 13). Preventing Explosions in Exothermic Reaction Calorimetry.
- IChemE. Chemical reaction hazards – an evolving approach.
- JOCPR. Reduction of Chiral Amino Acids Based on Current Method.
- Wikipedia. Thermal runaway.
- TSI Journals. Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
- MDPI. (2019, July 11). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.
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- 17. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
Technical Support Center: Enhancing Enantioselectivity in the Synthesis of (S)-3-Amino-4-methoxybutan-1-ol
Welcome to the technical support center for the asymmetric synthesis of (S)-3-Amino-4-methoxybutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to enhance enantioselectivity and overall success in this critical synthesis.
Introduction: The Synthetic Challenge
(S)-3-Amino-4-methoxybutan-1-ol is a valuable chiral building block in medicinal chemistry.[1][2] Achieving high enantiomeric excess (ee) is paramount for the efficacy and safety of downstream pharmaceutical compounds. The most robust and scalable route involves the asymmetric hydrogenation of a β-keto ester, methyl 4-methoxy-3-oxobutanoate, using a chiral catalyst. This guide focuses on a well-established method utilizing a Ruthenium-MeOBIPHEP catalyst system for direct reductive amination, which has been shown to produce initial ee values of 97-98%, with the potential for enhancement to ≥99% through crystallization.[1][2]
This document will walk you through the experimental workflow, from catalyst preparation to final product analysis, and provide a comprehensive set of troubleshooting FAQs to address common challenges encountered in the laboratory.
Experimental Workflow Overview
The synthesis can be approached via two primary pathways starting from methyl 4-methoxy-3-oxobutanoate: 1) Asymmetric hydrogenation of a pre-formed enamine, or 2) Direct asymmetric reductive amination. The direct reductive amination is often preferred for its operational simplicity.
Caption: High-level workflow for the synthesis of (S)-3-Amino-4-methoxybutan-1-ol.
Part 1: Troubleshooting Catalyst Preparation & Activity
High catalyst activity and selectivity are the cornerstones of this synthesis. Problems often originate from the catalyst preparation or handling.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. What are the likely causes related to the catalyst?
A: This typically points to an issue with catalyst activity. Consider the following:
-
Catalyst Precursor Quality: Ensure the quality of your Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and chiral ligand (e.g., MeO-BIPHEP). Use reagents from a reputable supplier and handle them under inert conditions.
-
In-situ Catalyst Formation: For catalysts prepared in situ, the pre-formation step is critical. Ensure all components are mixed in a degassed solvent under an inert atmosphere (Argon or Nitrogen).[3] Oxygen can poison the catalyst.
-
Solvent Purity: The solvent used for catalyst preparation (e.g., methanol or ethanol) must be anhydrous and degassed. Trace water or oxygen can deactivate the catalyst.
-
Ligand Purity: The chiral phosphine ligand is susceptible to oxidation. Store it under inert gas and handle it in a glovebox. An oxidized ligand will not form the active catalytic species.
Q2: I have good conversion, but my enantioselectivity is low (<90% ee). Is the catalyst to blame?
A: Yes, this is a classic symptom of a compromised catalytic system. While yield indicates the catalyst is turning over, low enantioselectivity suggests the chiral environment is not being properly established.
-
Ligand-to-Metal Ratio: An incorrect stoichiometry between the chiral ligand and the ruthenium precursor can lead to the formation of non-chiral or less selective catalytic species. Ensure precise measurement of both components.
-
Incomplete Catalyst Formation: Allow sufficient time for the catalyst to form before adding the substrate. The mixture of the Ru precursor and ligand should be stirred at the specified temperature to ensure the active complex is generated.[3]
-
Catalyst Decomposition: The catalyst may be decomposing during the reaction. This can be caused by impurities in the substrate or solvent, or by running the reaction at too high a temperature.
Caption: Decision tree for troubleshooting catalyst-related issues.
Part 2: Troubleshooting the Reductive Amination Reaction
Even with an active catalyst, reaction parameters play a crucial role in determining the stereochemical outcome.[4]
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess is inconsistent between batches, even though I follow the same procedure. Why?
A: Reproducibility issues with enantioselectivity often stem from subtle variations in reaction conditions.
-
Temperature Control: Asymmetric reactions can be highly sensitive to temperature fluctuations. A lower temperature often increases the energy difference between the two diastereomeric transition states, leading to higher ee.[4][5] Ensure your reaction vessel is well-thermostated. A variation of even 5-10 °C can impact results.
-
Hydrogen Pressure: The pressure of H₂ can influence reaction kinetics and, in some cases, selectivity. Ensure your reactor is properly sealed and that the pressure remains constant throughout the experiment. For the synthesis of (S)-3-Amino-4-methoxybutan-1-ol, pressures around 60 bar have been shown to be effective.[2]
-
Stirring and Mass Transfer: In a heterogeneous (or biphasic) system, inefficient stirring can create localized concentration gradients, affecting the reaction rate and selectivity. Ensure vigorous and consistent stirring.
Q2: I'm observing a decrease in enantioselectivity as the reaction progresses. What could be happening?
A: This could indicate several issues:
-
Catalyst Deactivation: As mentioned, impurities can slowly poison the catalyst over the course of the reaction.
-
Product Inhibition: In some catalytic systems, the product can act as an inhibitor, slowing down the reaction or affecting its selectivity. While not extensively reported for this specific synthesis, it is a possibility.
-
Temperature Inversion: Although rare, some catalytic systems exhibit a phenomenon where the optimal temperature for enantioselectivity is not the lowest one. An "inversion temperature" can exist where selectivity drops off.[6][7] It is wise to perform a temperature screen (e.g., 40°C, 60°C, 80°C) during optimization. The synthesis of (S)-3-Amino-4-methoxybutan-1-ol has been successfully performed at 80°C.[2]
Q3: Can my choice of solvent dramatically affect the % ee?
A: Absolutely. The solvent is not just a medium; it's an active participant in the transition state.[8]
-
Solvent Polarity and Coordination: Solvents can coordinate with the metal center of the catalyst or interact with the substrate, altering the steric and electronic environment of the transition state.[8][9] For Ru-catalyzed hydrogenations, alcoholic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used and have proven effective.[2][10]
-
Solvent Screening: If you are facing persistent issues with enantioselectivity, a solvent screen is a valuable optimization step. Consider testing solvents like THF, Toluene, or Dichloromethane, but be aware that this may require re-optimizing other parameters.[5]
| Parameter | Recommended Range | Rationale |
| Temperature | 60-80 °C | Balances reaction rate and enantioselectivity. Lower temperatures can sometimes improve ee but may require longer reaction times.[2][4] |
| H₂ Pressure | 60 bar | Provides sufficient hydrogen concentration for the reaction to proceed efficiently.[2] |
| Solvent | Methanol (MeOH) | A polar, protic solvent that has been shown to be effective for this transformation.[2] |
| Substrate/Catalyst Ratio | 1000:1 | A high S/C ratio is desirable for process efficiency, and has been shown to be feasible.[2] |
Part 3: Troubleshooting Analysis and Purification
Frequently Asked Questions (FAQs)
Q1: My chiral HPLC peaks are broad or show poor resolution, making integration difficult. How can I improve this?
A: Poor chromatography can obscure the true enantiomeric ratio.
-
Optimize the Mobile Phase: Small adjustments to the mobile phase composition (e.g., the ratio of hexane to isopropanol) can have a significant impact on peak shape and resolution.[11]
-
Adjust Flow Rate: Lowering the flow rate generally provides more time for the enantiomers to interact with the chiral stationary phase, often improving resolution.[11]
-
Column Temperature: The column oven temperature affects the thermodynamics of chiral recognition. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum for your separation.[11]
-
Consider a Different Chiral Column: Not all chiral stationary phases are suitable for all molecules. If optimization fails, you may need to screen different types of columns (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).[12][13]
Q2: I'm getting a high % ee from my initial reaction, but it drops after workup and purification. Why?
A: This is a frustrating but common problem.
-
Partial Racemization: The product may be susceptible to racemization under the conditions of your workup or purification. This can be caused by exposure to acidic or basic conditions, or excessive heat. Analyze your workup steps to identify any harsh conditions.
-
Enrichment of Minor Enantiomer: During purification (e.g., column chromatography or crystallization), it's possible to inadvertently enrich the sample with the minor enantiomer if separation is not optimal.
-
Crystallization Enhancement: Conversely, crystallization is a powerful tool to enhance enantiomeric excess. The reported synthesis for (S)-3-Amino-4-methoxybutan-1-ol uses crystallization to upgrade the ee from 97-98% to ≥99%.[1][2] If you are not performing a final crystallization step, you may be missing this crucial purification.
Q3: How do I calculate enantiomeric excess (% ee) correctly?
A: Enantiomeric excess is a measure of the purity of one enantiomer over the other. It is calculated from the areas of the two enantiomer peaks in the chromatogram.
-
Formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Accurate Integration: Ensure the baseline is set correctly and that the peaks are integrated accurately. Overlapping peaks can be a significant source of error.[14] If peaks are not fully resolved, specialized deconvolution software may be necessary.
Detailed Experimental Protocols
Protocol 1: Asymmetric Reductive Amination
-
Catalyst Preparation (In-situ): In a glovebox, charge a pressure reactor insert with the Ruthenium precursor (e.g., [Ru(p-cymene)I₂]₂) and the chiral ligand (e.g., (R)-MeOBIPHEP) in a 1:1.1 Ru:ligand molar ratio.
-
Add degassed methanol (MeOH) to the insert. Seal the insert and stir the mixture for 15-30 minutes at room temperature to allow for catalyst pre-formation.
-
Reaction Setup: To the pre-formed catalyst solution, add methyl 4-methoxy-3-oxobutanoate (1 equivalent) and ammonium acetate (NH₄OAc, 1 equivalent).
-
Hydrogenation: Seal the pressure reactor, purge several times with N₂ and then H₂ gas. Pressurize the reactor to 60 bar with H₂.
-
Heat the reaction to 80 °C and stir vigorously for 22 hours or until substrate conversion is complete (monitored by GC or TLC).[2]
-
Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. The resulting crude (S)-methyl 3-amino-4-methoxybutanoate can then be carried forward.
Protocol 2: Reduction and Final Purification
-
Boc Protection: Protect the crude amino ester from the previous step with Di-tert-butyl dicarbonate (Boc₂O) under standard conditions to facilitate purification and prevent side reactions during reduction.
-
Ester Reduction: Reduce the Boc-protected ester to the corresponding alcohol using a mild reducing agent like Lithium borohydride (LiBH₄) in a suitable solvent like THF. LiBH₄ is preferred to prevent reduction of the Boc group.[1]
-
Deprotection and Crystallization: Remove the Boc protecting group using acidic conditions (e.g., HCl in dioxane). The resulting hydrochloride salt of (S)-3-Amino-4-methoxybutan-1-ol can then be crystallized from a suitable solvent system (e.g., MeOH/EtOAc) to upgrade the enantiomeric excess to ≥99%.[1][2]
References
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Scalone, M., & Waldmeier, P. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. Organic Process Research & Development, 15(1), 123-128. [Link]
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F. Hoffmann-La Roche Ltd. (2011). Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. ACS Publications. [Link]
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Papi, F., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(10), 2845-2856. [Link]
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Genet, J. P., et al. (1995). Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts. Tetrahedron Letters, 36(9), 1443-1446. [Link]
-
Hutchings, G. J., & Carley, A. F. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Review of Materials Research, 35, 41-73. [Link]
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Li, W., et al. (2015). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances, 5(104), 85461-85465. [Link]
-
Schaffer, S., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(13), 5827-5843. [Link]
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ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. [Link]
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Spino, C., et al. (2003). Chemo- and Enzyme-Catalyzed Reactions Revealing a Common Temperature-Dependent Dynamic Solvent Effect on Enantioselectivity. Chemistry – A European Journal, 9(22), 5474-5482. [Link]
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Wikipedia. (n.d.). Enantioselective synthesis. [Link]
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ACS Publications. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Link]
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PMC - NIH. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
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ResearchGate. (2014). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. [Link]
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Chromatography Today. (2020). Trouble with chiral separations. [Link]
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RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]
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Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
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ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. [Link]
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Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
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ResearchGate. (2020). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. [Link]
-
PubMed Central. (2023). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
ChemRxiv. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. [Link]
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Hungarian Journal of Industry and Chemistry. (2025). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. [Link]
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PubMed. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of (Z)-3-Amino-4-methoxy-but-2-enoic acid methyl ester
This guide provides an in-depth analysis of the ¹H NMR spectrum of (Z)-3-Amino-4-methoxy-but-2-enoic acid methyl ester, a member of the versatile β-enamino ester class of compounds. These molecules are crucial intermediates in the synthesis of a wide range of nitrogen-containing heterocycles and biologically active compounds.[1] Accurate structural and stereochemical elucidation is paramount, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. This guide will dissect the expected spectral features of the target molecule, compare it with relevant alternatives, and provide the experimental context required for its unambiguous characterization.
Structural Features and the Significance of the (Z)-Configuration
(Z)-3-Amino-4-methoxy-but-2-enoic acid methyl ester possesses a unique electronic and steric environment. The defining feature of the (Z)-isomer is the spatial proximity of the amino (N-H) group and the ester carbonyl (C=O) group. This arrangement facilitates the formation of a strong, six-membered intramolecular hydrogen bond, creating a resonance-assisted hydrogen bond (RAHB) system.[2] This interaction rigidly holds the molecule in a planar conformation and is the most influential factor governing its ¹H NMR spectrum.
Below is the chemical structure with key protons labeled for the subsequent NMR analysis.
Caption: Structure of (Z)-3-Amino-4-methoxy-but-2-enoic acid methyl ester with key protons labeled.
The intramolecular hydrogen bond (---) between the N-H proton (a) and the ester carbonyl oxygen is a key diagnostic feature for confirming the (Z)-geometry.
Predicted ¹H NMR Spectral Analysis
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| (a) | N-H | 8.5 - 10.5 | Broad Singlet (br s) | 1H | Strong deshielding due to the intramolecular hydrogen bond with the carbonyl oxygen. The proton is part of a resonance-stabilized system, further shifting it downfield.[5][6] Broadness is typical for N-H protons due to quadrupolar relaxation and potential exchange.[7] |
| (b) | Vinyl CH | 4.6 - 5.0 | Singlet (s) | 1H | Located on an sp² carbon. Its chemical shift is influenced by the opposing effects of the electron-donating amino group (shielding) and the electron-withdrawing ester group (deshielding).[8] |
| (c) | Ester OCH₃ | 3.6 - 3.8 | Singlet (s) | 3H | Typical range for methyl ester protons. Deshielded by the adjacent oxygen atom.[9][10] |
| (d) | CH₂ -O | 4.0 - 4.3 | Singlet (s) | 2H | These methylene protons are deshielded by the adjacent oxygen atom. The singlet multiplicity arises because there are no adjacent protons to couple with. |
| (e) | Methoxy OCH₃ | 3.3 - 3.5 | Singlet (s) | 3H | Standard chemical shift for a methoxy group attached to an aliphatic carbon. Slightly more shielded than the ester methyl group.[11] |
Comparison Guides
The most common alternative to the (Z)-isomer is the corresponding (E)-isomer. ¹H NMR spectroscopy provides a definitive method for distinguishing between them. The primary difference lies in the environment of the N-H proton.
| Feature | (Z)-Isomer (Target Molecule) | (E)-Isomer (Alternative) |
| N-H Chemical Shift | Highly deshielded (δ 8.5 - 10.5 ppm) | Moderately shielded (δ 5.0 - 7.0 ppm) |
| N-H Signal Shape | Typically a sharp to moderately broad singlet | Often broader due to increased solvent exchange |
| Key Interaction | Strong intramolecular N-H···O=C hydrogen bond | No intramolecular hydrogen bond possible |
| Conformational Lock | Relatively rigid and planar | More conformationally flexible |
| Definitive Proof | 2D NOESY shows no correlation between N-H and vinyl H | 2D NOESY would show a spatial correlation between the N-H and vinyl H |
The significant downfield shift of the N-H proton is the hallmark of the (Z)-configuration in β-enamino esters.[2]
Comparing the target molecule with a simpler, well-documented analogue, Methyl (Z)-3-aminobut-2-enoate (also known as methyl 3-aminocrotonate), highlights the specific contribution of the 4-methoxy group to the spectrum.[12][13]
| Proton Signal | (Z)-3-Amino-4-methoxy-but-2-enoic acid methyl ester | Methyl (Z)-3-aminobut-2-enoate | Analysis of Difference |
| N-H | ~ δ 8.5 - 10.5 | ~ δ 8.4 [Reported data varies] | Largely similar, as the local hydrogen-bonded environment is identical. |
| Vinyl H | ~ δ 4.6 - 5.0 | ~ δ 4.5 | The electronic nature of the substituent at C3 has a minor effect on the vinyl proton. |
| Ester OCH₃ | ~ δ 3.6 - 3.8 | ~ δ 3.6 | Identical functional group, hence very similar chemical shift. |
| C3-Substituent | -CH₂OCH₃ : Two singlets at ~δ 4.1 (CH₂) and ~δ 3.4 (OCH₃) | -CH₃ : One singlet at ~δ 1.9 | This is the key differentiating region. The presence of the two downfield singlets for the -CH₂OCH₃ group is an unambiguous marker for the target molecule compared to its simpler analogue. |
This comparison demonstrates how ¹H NMR can precisely confirm the identity of substituents by analyzing their unique chemical shifts and multiplicities.
Experimental Protocol for ¹H NMR Analysis
To ensure high-quality, reproducible data, a standardized protocol must be followed. This protocol is a self-validating system designed for the accurate characterization of the target molecule.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (Z)-3-Amino-4-methoxy-but-2-enoic acid methyl ester.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (a 300 or 400 MHz instrument is sufficient).
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is appropriate. Typically, 16 to 32 scans are averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift axis by setting the TMS signal to exactly δ 0.00 ppm.
-
Integrate all signals to determine the relative ratio of protons.
-
Analyze the chemical shifts, multiplicities, and integration values to assign each signal to the corresponding protons in the molecule.
-
Conclusion
The ¹H NMR spectrum of (Z)-3-Amino-4-methoxy-but-2-enoic acid methyl ester is rich with structural information. The key to its characterization is the identification of a strongly deshielded N-H proton signal (δ > 8.5 ppm), which is definitive proof of the (Z)-stereochemistry due to a robust intramolecular hydrogen bond. The remaining signals for the vinyl, ester, and methoxymethyl protons appear in predictable regions, and their presence and multiplicity confirm the overall molecular framework. By comparing the spectrum to that of potential isomers and simpler analogues, ¹H NMR serves as a powerful, non-destructive tool for the complete and unambiguous structural elucidation of this important synthetic intermediate.
References
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Gilli, G., Bellucci, F., Ferretti, V., & Gilli, P. (1989). Evidence for Resonance-Assisted Hydrogen Bonding from Crystal-Structure Correlations on the N-H···O=C and O-H···O=C Motifs. Journal of the American Chemical Society. Available at: [Link]
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Elassar, A. Z. A., & El-Khair, A. A. (2003). β-Enamino Esters and β-Enaminones as Building Blocks in Heterocyclic Synthesis. Tetrahedron. Available at: [Link]
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Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews. Available at: [Link]
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Yunus, U., et al. (2008). (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate. Acta Crystallographica Section E. Available at: [Link]
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Bartoli, G., et al. (1994). A General and Efficient Method for the Synthesis of β-Enamino Esters. Tetrahedron Letters. Available at: [Link]
-
Prakash, O., et al. (2021). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry. Available at: [Link]
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Prakash, O., et al. (2021). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. PMC - NIH. Available at: [Link]
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Al-Zoubi, R. M. (2012). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules. Available at: [Link]
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Al-Najjar, I. M., et al. (1984). 1H, 13C, and 195Pt-NMR studies of E/Z-isomerization in trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Journal of Organometallic Chemistry. Available at: [Link]
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Yunus, U., et al. (2008). (Z)-Methyl 3-(4-ethoxy-anilino)but-2-enoate. PubMed. Available at: [Link]
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Al-Allaf, T. A. K., & Al-Jibori, S. A. (2012). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. An-Najah Staff. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643918, Methyl 3-aminocrotonate. PubChem. Available at: [Link]
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University of Wisconsin-Madison. Typical 1H-NMR Chemical Shift Ranges. Chemistry Department. Available at: [Link]
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LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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University of Nottingham. 1H NMR Spectroscopy Guide. School of Chemistry. Available at: [Link]
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Reddy, K. L., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]
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Reddy, K. L., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Available at: [Link]
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Wang, X., et al. (2011). Methyl 3-aminobut-2-enoate. Acta Crystallographica Section E. Available at: [Link]
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Atlas, S., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Atlas, S., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A. Available at: [Link]
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A Comparative Guide to Chiral HPLC for Enantiomeric Excess Determination of 3-Amino-4-methoxybutan-1-ol
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules like 3-Amino-4-methoxybutan-1-ol. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, regulatory bodies mandate their accurate quantification.[1] This guide provides an in-depth technical comparison of a robust chiral High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by established principles and experimental insights for the analysis of chiral amino alcohols.
The Central Challenge: Resolving Mirror Images
This compound possesses a single stereocenter, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. The goal of a chiral separation method is to differentiate and quantify these two forms. Chiral HPLC is the industry's gold standard for this task, relying on a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.[1]
The primary challenge with small, polar molecules like this amino alcohol is achieving adequate separation (resolution) while maintaining good peak shape. The basic nature of the primary amine often necessitates the use of mobile phase additives to prevent peak tailing on silica-based CSPs. Furthermore, the lack of a strong chromophore means that UV detection at low wavelengths (e.g., 200-220 nm) is required, or alternative detection methods must be considered.[2]
Recommended Method: Chiral HPLC with a Polysaccharide-Based CSP
Based on extensive experience with analogous amino alcohols, a normal-phase HPLC method using a polysaccharide-based CSP is the most promising approach.[3][4] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[1]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): An immobilized amylose-based CSP, such as Chiralpak® IA, is recommended as a starting point. Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored during method development.[5]
-
Mobile Phase: Normal-phase chromatography, utilizing a mixture of a non-polar solvent (n-Hexane) and a polar alcohol modifier (Isopropanol or Ethanol), is the preferred mode. This environment promotes the hydrogen bonding interactions crucial for chiral recognition on polysaccharide CSPs. The ratio of hexane to alcohol is a critical parameter for optimizing selectivity and retention.[3]
-
Basic Additive: The inclusion of a small amount of a basic additive, such as Diethylamine (DEA), is essential. The basic analyte can interact strongly with residual acidic silanol groups on the silica support, leading to poor peak shape. The competing base (DEA) effectively masks these sites, resulting in sharp, symmetrical peaks and improved resolution.[3]
-
Detection: Given the absence of a significant chromophore, detection via UV at a low wavelength (e.g., 210 nm) is a viable option. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection, especially if the compound is not amenable to low-UV detection due to mobile phase absorbance.
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Comparative Analysis of Analytical Techniques
While chiral HPLC is a robust and widely applicable method, alternative techniques offer distinct advantages in specific scenarios. The choice of method should be guided by factors such as required analysis speed, sample properties, and available instrumentation.
| Parameter | Chiral HPLC (Normal Phase) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy (with Chiral Solvating Agent) |
| Principle | Differential partitioning with a solid CSP and liquid mobile phase. | Differential partitioning with a solid CSP and supercritical CO₂/modifier mobile phase. | Differential partitioning with a chiral capillary column and inert gas mobile phase. | Formation of diastereomeric complexes in solution, inducing chemical shift differences.[1][6] |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 15 - 40 minutes | < 5 minutes per sample |
| Resolution (Rs) | Excellent (Rs > 2.0 achievable) | Very Good (Often comparable to HPLC)[7] | Excellent (High theoretical plates) | N/A (No physical separation) |
| Solvent Consumption | High (e.g., Hexane, IPA) | Low (Primarily CO₂, small amount of alcohol modifier)[8] | Very Low (Carrier gas only) | Low (Deuterated solvent) |
| Derivatization | Not usually required, but possible for detection enhancement.[3] | Not usually required. | Often required to increase volatility (e.g., acylation).[9][10] | Not required with a Chiral Solvating Agent (CSA). |
| Advantages | Widely applicable, robust, well-established, high resolution.[1] | Fast analysis, reduced organic solvent use (Green Chemistry), improved peak shape for basic compounds. [7][8] | High sensitivity, ideal for volatile analytes.[11] | Very fast, no separation needed, provides structural information. |
| Limitations | Higher solvent cost and disposal, longer run times than SFC. | Higher initial instrument cost, less common than HPLC. | Analyte must be volatile or derivable, risk of thermal degradation. | Lower sensitivity, requires higher sample concentration, potential for peak overlap.[6] |
Detailed Experimental Protocol: Chiral HPLC
This protocol is designed as a self-validating system. The system suitability tests ensure the chromatographic system is performing adequately before sample analysis.
Objective: To determine the enantiomeric excess of this compound.
1. Instrumentation and Materials:
-
HPLC system with isocratic pump, autosampler, and UV/Vis detector.
-
Chiral Stationary Phase: Chiralpak® IA, 5 µm, 4.6 x 250 mm (or equivalent immobilized amylose-based column).
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA).
-
Sample: Racemic (±)-3-Amino-4-methoxybutan-1-ol standard, and the sample to be tested.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: The ratio of Hexane/IPA is the primary parameter to adjust for optimizing resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Concentration: Approximately 1 mg/mL, dissolved in the mobile phase.
3. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the racemic standard solution.
-
The system is deemed suitable for use if the following criteria are met, as per general chromatography standards outlined in USP <621>.[12][13][14]
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Precision (%RSD): The relative standard deviation of the peak areas for each enantiomer across the five replicates should be ≤ 2.0%.
-
4. Analytical Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Testing as described above.
-
Inject the test sample solution.
-
Identify the peaks corresponding to the two enantiomers based on their retention times from the racemic standard injection.
-
Integrate the peak areas for both enantiomers.
5. Calculation of Enantiomeric Excess (ee):
-
Calculate the enantiomeric excess using the integrated peak areas of the major (Area₁) and minor (Area₂) enantiomers:
-
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Method Validation: Ensuring Trustworthiness
Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing that a blank solution shows no interfering peaks at the retention times of the enantiomers and that the resolution between the two enantiomers is adequate (Rs ≥ 1.5).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the minor enantiomer spiked into the major enantiomer. A linear regression should yield a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy: The closeness of test results to the true value. It is determined by analyzing samples with known amounts of the minor enantiomer (spiked samples) and calculating the percentage recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis on different days, with different analysts, or on different instruments. The %RSD for precision studies should typically be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is crucial for accurately reporting the purity of a highly enriched enantiomer.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min). This provides an indication of its reliability during normal usage.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using a normal-phase chiral HPLC method with a polysaccharide-based stationary phase. This approach offers high resolution and is underpinned by well-understood chromatographic principles. While this method stands as the gold standard for its robustness and applicability, other techniques present compelling alternatives. For applications demanding high throughput and adherence to green chemistry principles, chiral SFC is an excellent choice. For rapid, non-separative screening, NMR spectroscopy with a chiral solvating agent provides a powerful alternative. The ultimate selection of a method should be based on a thorough evaluation of the specific analytical needs, available resources, and the stage of drug development.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
PubMed Central. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
PubMed Central. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 17. fda.gov [fda.gov]
A Comparative Guide to Ru-MeOBIPHEP Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the pursuit of highly efficient and selective catalysts is paramount for the economical and sustainable production of chiral molecules. Among the privileged ligand architectures, atropisomeric biaryl diphosphines have distinguished themselves as workhorses in transition-metal-catalyzed reactions. This guide provides an in-depth comparative analysis of Ruthenium-6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl (Ru-MeOBIPHEP) catalysts, benchmarking their performance against other prominent chiral phosphine ligands in the critical application of asymmetric hydrogenation. By examining key performance indicators and providing detailed experimental context, this document serves as a practical resource for researchers aiming to make informed decisions in catalyst selection for their synthetic challenges.
The Significance of the MeOBIPHEP Ligand Scaffold
The MeOBIPHEP ligand, a C₂-symmetric biaryl diphosphine, owes its efficacy to a combination of steric and electronic properties. The 6,6'-dimethoxy substituents on the biphenyl backbone play a crucial role in influencing the dihedral angle of the biaryl system, which in turn dictates the geometry of the chiral pocket around the metal center. This well-defined chiral environment is instrumental in achieving high levels of stereochemical control during the catalytic cycle. The electronic nature of the phosphine groups can also be tuned by substitution on the phenyl rings, allowing for fine-tuning of the catalyst's reactivity and selectivity.[1][2]
Performance in Asymmetric Hydrogenation: A Comparative Analysis
The asymmetric hydrogenation of prochiral ketones and olefins is a fundamental transformation for the synthesis of chiral alcohols and other valuable building blocks. The performance of Ru-MeOBIPHEP catalysts in these reactions is often compared to that of other widely used atropisomeric diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), SYNPHOS, and DIFLUORPHOS.
Enantioselectivity (ee%) in the Hydrogenation of Prochiral Ketones and β-Keto Esters
The enantiomeric excess (ee%) is a critical metric for evaluating the effectiveness of a chiral catalyst. The following table summarizes the performance of Ru-MeOBIPHEP in comparison to other ligands in the asymmetric hydrogenation of representative substrates.
| Substrate | Ligand | Catalyst System | Conditions | ee% | Reference |
| Methyl Acetoacetate | (S)-MeOBIPHEP | [RuBr₂(S)-MeOBIPHEP] | EtOH, 80°C, 10 bar H₂ | 82 | [3] |
| Methyl Acetoacetate | (S)-BINAP | [RuBr₂(S)-BINAP] | EtOH, 80°C, 10 bar H₂ | 90 | [3] |
| Ethyl 4,4,4-trifluoroacetoacetate | (R)-MeOBIPHEP | Ru/MeOBIPHEP | Not specified | 57 | [3] |
| Ethyl 4,4,4-trifluoroacetoacetate | (R)-DIFLUORPHOS | Ru/DIFLUORPHOS | Not specified | 81 | [3] |
| Acetophenone | (S)-MeOBIPHEP type | [diphosphine RuCl₂ diamine] | Not specified | >95 | [4] |
| β-Ketoesters | MeO-PEG-Biphep | Ru-complex | Atmospheric pressure H₂ | up to 99 | [4] |
Analysis of Enantioselectivity Data:
The data reveals that the choice of ligand is highly substrate-dependent. While Ru-BINAP shows superior enantioselectivity for the hydrogenation of methyl acetoacetate under the specified conditions, Ru-MeOBIPHEP still provides a respectable 82% ee.[3] For substrates with different electronic or steric properties, such as fluorinated β-keto esters, other ligands like DIFLUORPHOS can outperform both BINAP and MeOBIPHEP.[3] It is also noteworthy that derivatives of MeOBIPHEP, such as those with para-alkoxy substitutions or supported on polyethylene glycol (PEG), can lead to excellent enantioselectivities, often exceeding 95%, and can offer practical advantages like catalyst recycling.[4]
Turnover Number (TON) and Turnover Frequency (TOF)
Turnover number (TON), the number of moles of substrate converted per mole of catalyst, and turnover frequency (TOF), the TON per unit time, are crucial metrics for assessing the economic viability and efficiency of a catalytic system. While direct side-by-side comparative data for TON and TOF under identical conditions is scarce in the literature, reports indicate that Ru-MeOBIPHEP catalysts can achieve very high TONs, in some cases exceeding 100,000, making them suitable for industrial-scale applications.[5] For instance, in the hydrogenation of a pyrone derivative, a Ru-MeOBIPHEP catalyst achieved a turnover number of up to 4000 with 93% ee.[5]
Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester
This section provides a detailed, step-by-step methodology for the asymmetric hydrogenation of a generic β-keto ester using a Ru-MeOBIPHEP catalyst, synthesized from literature procedures.[3][6] This protocol is intended as a general guideline and may require optimization for specific substrates.
Catalyst Precursor Preparation: [RuCl₂((S)-MeOBIPHEP)(dmf)₂]
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-MeOBIPHEP and [RuCl₂(benzene)]₂ in dry, degassed DMF.
-
Stir the solution at 100°C for 10 minutes.
-
Allow the solution to cool to room temperature. The resulting solution of the catalyst precursor can often be used directly.
Asymmetric Hydrogenation Procedure:
-
In a high-pressure autoclave equipped with a magnetic stir bar, place the β-keto ester substrate.
-
Add the freshly prepared Ru-MeOBIPHEP catalyst solution in DMF. The substrate-to-catalyst (S/C) ratio typically ranges from 100 to 10,000, depending on the desired TON.
-
Add a degassed solvent, such as ethanol or methanol.
-
If required, add a weak base, such as sodium formate, as a co-catalyst.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-80 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and stir vigorously for the specified reaction time (typically 1-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Analyze the conversion and enantiomeric excess of the product by standard techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Ruthenium catalysts and phosphine ligands are sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.
-
Solvent: The choice of solvent can significantly impact both the activity and enantioselectivity of the reaction. Protic solvents like ethanol and methanol are commonly used and can participate in the catalytic cycle.
-
Pressure and Temperature: These parameters influence the reaction rate and can also affect the enantioselectivity. Higher pressures of hydrogen generally increase the reaction rate.
-
Base Additive: For some Ru-diamine catalyst systems, a weak base is required to generate the active catalytic species.[6]
Mechanistic Insights
The generally accepted mechanism for the Ru-catalyzed asymmetric hydrogenation of functionalized ketones involves a Ru(II) monohydride species as the active catalyst.[3] The catalytic cycle, as depicted in the diagram below, involves the coordination of the substrate to the metal center, followed by an intramolecular hydride transfer, which is the stereodetermining step. The chiral diphosphine ligand creates a specific steric and electronic environment that favors one of the two possible transition states, leading to the observed enantioselectivity.[3]
Visualizing the Catalytic Process
General Experimental Workflow for Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.
Conclusion
Ru-MeOBIPHEP catalysts have established themselves as a valuable and versatile tool in the field of asymmetric synthesis. While not always providing the highest enantioselectivity for every substrate when compared to the entire arsenal of chiral ligands, they demonstrate robust performance across a range of applications and are capable of achieving high turnover numbers, making them suitable for large-scale synthesis. The modular nature of the MeOBIPHEP scaffold allows for further tuning and optimization, as evidenced by the excellent results obtained with substituted and supported analogues. This guide highlights the importance of empirical screening and data-driven decision-making in catalyst selection, while providing a solid foundation for researchers to explore the potential of Ru-MeOBIPHEP catalysts in their own synthetic endeavors.
References
-
Jeulin, S., de Paule, S. D., Ratovelomanana-Vidal, V., Genêt, J. P., Champion, N., & Dellis, P. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(15), 5799-5804. [Link]
-
Ma, M., Peng, Z., Guo, Y., & Li, X. (2010). Alkoxy-Substituted MeO-BIPHEP-Type Diphosphines Ligands for Asymmetric Hydrogenation of Aryl Ketones. Chinese Journal of Catalysis, 31(2), 165-169. [Link]
-
Craig, S. L., Lin, J., & Tomasko, D. L. (2023). Strain-dependent Enantioselectivity in Mechanochemically Coupled Catalytic Hydrogenation. ChemRxiv. [Link]
-
Doherty, S., Knight, J. G., & Wills, M. (2000). BIPHEP- and OMe-BIPHEP-type ligands bearing -P(2-R-phenyl)2 substituents: Synthesis, characterization, and catalytic applications of their Ru(II) complexes. ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY, 219, U313-U313. [Link]
-
Genet, J. P., & Ratovelomanana-Vidal, V. (2005). Synthesis of atropisomeric chiral MeOBIPHEP analogues via Pd-catalyzed P–C coupling — applications to asymmetric Rh-catalyzed C–C bond formations in water. Tetrahedron: Asymmetry, 16(16), 2731-2740. [Link]
- Pugin, B., & Spindler, F. (2009). Asymmetric hydrogenation of 1,1,1-trifluoroacetone.
-
Hamada, Y., & Seto, Y. (2010). Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation. Chemistry, 16(39), 11954-11962. [Link]
-
Kurono, N., Katayama, T., & Ohkuma, T. (2013). Preparation of Diastereomerically Pure and Mixed (S)‐PhGly/BIPHEP/Ru(II) Complexes and Their Catalytic Behavior with Li2CO3 in Asymmetric Cyanosilylation of Benzaldehyde. Advanced Synthesis & Catalysis, 355(10), 1993-2004. [Link]
-
Blaser, H. U., & Spindler, F. (2007). MeOBIPHEP: chiral ligands with an impressive past and a bright future. Chimia, 61(5), 287-290. [Link]
Sources
- 1. Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Validation of 3-Amino-4-methoxybutan-1-ol by Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards therapeutic application. In this guide, we delve into the structural validation of 3-Amino-4-methoxybutan-1-ol, a versatile building block in medicinal chemistry. Our focus will be on the utility of mass spectrometry as a primary tool for structural elucidation, while also providing a comparative analysis with other powerful spectroscopic techniques. This guide is structured to provide not just procedural steps, but the underlying scientific rationale that governs experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Imperative of Structural Integrity: The Case of this compound
This compound, with its chiral center and multiple functional groups (an amine, an ether, and a primary alcohol), presents a moderate level of structural complexity. The precise arrangement of these functionalities is critical to its reactivity and its utility as a precursor in the synthesis of more complex molecules. An incorrect structural assignment could lead to the generation of unintended isomers, impacting biological activity and potentially leading to unforeseen toxicity. Therefore, rigorous structural validation is not merely a procedural formality but a critical step in the drug discovery and development pipeline.
Mass Spectrometry: A Window into Molecular Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. By ionizing a molecule and analyzing the fragmentation pattern of the resulting molecular ion, we can piece together its structural features.
Experimental Protocol: Acquiring the Mass Spectrum of this compound
A robust mass spectrometry protocol is essential for generating high-quality, reproducible data. The following is a detailed, step-by-step methodology for the analysis of this compound using Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (MS/MS), a common and effective technique for polar molecules.
1. Sample Preparation:
-
Objective: To prepare a dilute, ionized sample suitable for introduction into the mass spectrometer.
-
Procedure:
-
Dissolve a small amount (approximately 1 mg) of synthesized this compound in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the amine group, facilitating ionization.
-
Vortex the solution to ensure complete dissolution.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. This low concentration prevents saturation of the detector and minimizes the formation of adducts.
-
2. Instrument Setup (ESI-MS/MS):
-
Objective: To optimize the mass spectrometer for the analysis of the target molecule.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The basic amine group readily accepts a proton.
-
Capillary Voltage: 3.5-4.5 kV. This voltage is applied to the ESI needle to generate a fine spray of charged droplets.
-
Nebulizing Gas (Nitrogen) Flow: 10-15 L/min. This gas aids in desolvation of the charged droplets.
-
Drying Gas (Nitrogen) Temperature: 300-350 °C. This heated gas further promotes solvent evaporation.
-
Mass Range: m/z 50-200. This range will encompass the molecular ion and expected fragments.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to the precursor ion to induce fragmentation and obtain a detailed fragmentation spectrum.
-
3. Data Acquisition:
-
Objective: To obtain a full scan mass spectrum (MS1) to identify the molecular ion and a product ion scan (MS/MS or MS2) to characterize its fragments.
-
Procedure:
-
Inject the prepared sample into the mass spectrometer via a syringe pump or an autosampler.
-
Acquire a full scan (MS1) spectrum to identify the protonated molecular ion, [M+H]⁺. For this compound (C₅H₁₃NO₂), the expected monoisotopic mass is approximately 119.09 g/mol , so the [M+H]⁺ ion should be observed at m/z 120.10.
-
Select the [M+H]⁺ ion (m/z 120.10) as the precursor ion for MS/MS analysis.
-
Acquire the product ion spectrum (MS2) by subjecting the precursor ion to collision-induced dissociation (CID).
-
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound in the gas phase is governed by the relative stabilities of the resulting fragment ions and neutral losses. The presence of the amine and hydroxyl groups provides sites for charge localization and directs the fragmentation pathways.
A key principle in the fragmentation of such molecules is the alpha-cleavage , where a bond adjacent to a heteroatom (in this case, nitrogen or oxygen) is broken.[1][2] Another common pathway for alcohols is dehydration , the loss of a water molecule.[1][2]
Key Predicted Fragmentation Pathways:
-
Loss of Water (H₂O): The protonated molecular ion can readily lose a molecule of water from the primary alcohol, resulting in a fragment at m/z 102.09 .
-
Loss of Methanol (CH₃OH): Cleavage of the C-O bond of the methoxy group can lead to the loss of a neutral methanol molecule, yielding a fragment at m/z 88.08 .
-
Alpha-Cleavage adjacent to the Amine:
-
Cleavage of the C2-C3 bond can result in the formation of a resonance-stabilized iminium ion with m/z 74.06 ([CH₂(NH₂)-CH=OH]⁺) or a fragment corresponding to the loss of the aminomethanol radical.
-
Cleavage of the C3-C4 bond can produce a fragment at m/z 44.05 ([CH(NH₂)=CH₂]⁺).
-
-
Alpha-Cleavage adjacent to the Alcohol: Cleavage of the C1-C2 bond is less likely to be the primary fragmentation pathway but could contribute to minor fragments.
The following Graphviz diagram illustrates the predicted fragmentation cascade of protonated this compound.
Conclusion
The structural validation of a molecule like this compound is a critical undertaking that demands a rigorous and multi-faceted analytical approach. While mass spectrometry provides powerful insights into the molecular weight and fragmentation patterns, its data should be corroborated with information from orthogonal techniques like NMR and FTIR spectroscopy to ensure an unambiguous and defensible structural assignment. By understanding the principles behind each technique and integrating their data in a logical workflow, researchers can have high confidence in the structural integrity of their molecules, paving the way for successful downstream applications in drug discovery and development.
References
-
Brandt, S. D., et al. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. ResearchGate. Available at: [Link]
-
JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation. Journal of Visualized Experiments. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Clark, J. (2021). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
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A Comparative Guide to the Synthesis of Chiral Amino Alcohols: Chemical vs. Enzymatic Routes
Chiral amino alcohols are foundational structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands essential for asymmetric catalysis.[1][2][3][4] The precise three-dimensional arrangement of the amino and hydroxyl groups is frequently the determining factor for a molecule's biological activity and efficacy.[4] Consequently, the development of robust, efficient, and highly stereoselective synthetic methodologies to access these enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development.[5]
This technical guide offers an in-depth, objective comparison of the two primary strategies for synthesizing chiral amino alcohols: traditional chemical methods and modern enzymatic (biocatalytic) approaches. We will explore the underlying principles, advantages, and limitations of each, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific needs.
At a Glance: Key Performance Indicators
The decision between a chemical or enzymatic approach often hinges on a multi-faceted evaluation of performance, scalability, and environmental impact. The following table summarizes key quantitative data from representative synthetic transformations to provide a direct comparison.
| Parameter | Chemical Synthesis Example (Asymmetric Reduction) | Enzymatic Synthesis Example (Reductive Amination) |
| Product | (1R,2S)-(-)-Ephedrine | (S)-3,5-bistrifluoromethylphenyl ethanol |
| Yield | ~85-95% | >98%[6] |
| Enantiomeric Excess (e.e.) | Up to 99% | >99.9%[6] |
| Catalyst | Chiral N,N'-dioxide-metal complex | Alcohol dehydrogenase from Rhodococcus erythropolis[6] |
| Reducing Agent | Potassium borohydride (KBH₄)[7] | Isopropanol (for cofactor regeneration)[6] |
| Reaction Time | Several hours to 24 hours | Typically 12-48 hours |
| Temperature | Often requires low temperatures (e.g., -78°C to room temp) | Ambient temperature (e.g., 30°C) |
| pH | Not typically controlled in organic solvents | Requires buffered aqueous media (e.g., pH 7-8.5)[8] |
| Substrate Scope | Generally broad, but catalyst-dependent | Can be limited, but expanding through protein engineering |
| Environmental Impact | Often involves heavy metals, hazardous reagents, and organic solvents | Generally greener, using water as a solvent under mild conditions[1] |
Delving Deeper: Methodologies and Mechanisms
Chemical Synthesis: Precision Through Designed Catalysts
Traditional chemical synthesis offers a diverse toolkit for constructing chiral amino alcohols, with methods that have been refined over decades. These strategies often provide high yields and excellent stereocontrol, albeit sometimes at the cost of harsh reaction conditions and the use of hazardous materials.[9]
Core Chemical Strategies:
-
Asymmetric Reduction of α-Amino Ketones: This is a prominent method that involves the stereoselective reduction of a prochiral ketone adjacent to an amino group. A variety of chiral catalysts, often metal complexes with chiral ligands, are employed to deliver a hydride to one face of the carbonyl group preferentially.[7] For instance, chiral N,N'-dioxide-metal complexes have been shown to effectively catalyze the reduction of α-amino ketones with potassium borohydride, offering high enantioselectivity.[7]
-
Reduction of α-Amino Acids and Derivatives: Leveraging the "chiral pool," this straightforward approach utilizes naturally occurring, enantiomerically pure α-amino acids as starting materials.[5][10] The carboxylic acid functionality is reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[5][10][] While reliable for producing compounds with structures related to the 20 proteinogenic amino acids, this method's scope is inherently limited by the availability of the starting materials.[4]
-
Asymmetric Aminohydroxylation of Olefins: This powerful transformation introduces both the amino and hydroxyl groups across a double bond in a single, stereocontrolled step. The Sharpless asymmetric aminohydroxylation is a classic example, though it often suffers from limitations in substrate scope and the use of stoichiometric, toxic reagents.[12]
-
Ring-Opening of Chiral Epoxides or Aziridines: This strategy involves the nucleophilic attack of an amine on a chiral epoxide or water/hydroxide on a chiral aziridine. The stereochemistry of the starting material dictates the stereochemistry of the product.[12]
Causality in Experimental Design: The choice of a specific chemical method is dictated by the desired stereochemistry, the structure of the target molecule, and the available starting materials. For example, the asymmetric reduction of an α-amino ketone is often chosen for its versatility in creating diverse structures, but it requires careful optimization of the catalyst, solvent, and temperature to achieve high stereoselectivity. The use of strong, non-selective reducing agents like LiAlH₄ necessitates the protection of other sensitive functional groups in the molecule, adding steps to the overall synthesis.
Experimental Protocol: Chemical Synthesis
Asymmetric Reduction of an α-Amino Ketone
This protocol is a representative example of the enantioselective reduction of an α-amino ketone using a chiral borohydride reagent derived from borane and a chiral amino alcohol.[13]
Objective: To synthesize an enantiomerically enriched vicinal amino alcohol.
Materials:
-
α-Amino ketone substrate
-
(2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol (chiral auxiliary)[13]
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol auxiliary in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF complex dropwise to the stirred solution. Allow the mixture to stir at 0°C for 1 hour to form the chiral reducing agent.
-
Reduction: Add a solution of the α-amino ketone substrate in anhydrous THF to the freshly prepared catalyst solution at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Acidify the mixture with 1 M HCl and then basify with 1 M NaOH until the aqueous layer is pH > 10.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified amino alcohol by NMR and mass spectrometry. Determine the enantiomeric excess (e.e.) by chiral high-performance liquid chromatography (HPLC).
Enzymatic Synthesis: The Green and Selective Alternative
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral compounds.[14][15] Enzymes, as natural catalysts, operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering exceptional levels of stereo-, regio-, and chemoselectivity.[6][15]
Key Enzymatic Strategies:
-
Asymmetric Reductive Amination of Ketones: This is one of the most attractive enzymatic routes, directly converting a prochiral ketone to a chiral amine or amino alcohol.[8] Several classes of enzymes are employed:
-
Amine Dehydrogenases (AmDHs): These enzymes utilize ammonia as the amine donor and a cofactor (NADH or NADPH) to reduce a ketone to a chiral amine.[8][9] Engineered AmDHs have shown excellent enantioselectivity (>99% e.e.) in the synthesis of chiral amino alcohols from α-hydroxy ketones.[8]
-
Transaminases (TAs or ATAs): These enzymes transfer an amino group from a donor molecule (like isopropylamine or alanine) to a ketone acceptor.[1][16] Multi-enzyme cascades coupling transaminases with other enzymes like transketolases have been developed to synthesize complex chiral amino alcohols from simple achiral precursors.[1][3][17]
-
-
Kinetic Resolution using Lipases: In a kinetic resolution, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture of amino alcohols, leaving the other enantiomer in high enantiomeric excess.[18][19][20] Lipases are commonly used for this purpose due to their stability and broad substrate scope.[18][21] While effective, the maximum theoretical yield for the desired enantiomer is 50%.
-
Asymmetric Reduction of Ketones using Ketoreductases (KREDs): KREDs, also known as alcohol dehydrogenases (ADHs), are a class of enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols.[22][23][24][25] These enzymes are widely used in industry for the synthesis of chiral alcohol intermediates for pharmaceuticals.[24] The synthesis of the corresponding amino alcohol can then be achieved through subsequent chemical steps.
Self-Validating Systems in Biocatalysis: The high selectivity of enzymes often simplifies purification, as the formation of side products is minimal.[8] Furthermore, the use of whole-cell biocatalysts can be advantageous as the cells provide a stable environment for the enzyme and can regenerate the expensive cofactors (NADH/NADPH) required for many reductions, making the process more economically viable.[22]
Experimental Protocol: Enzymatic Synthesis
Reductive Amination of an α-Hydroxy Ketone using an Engineered Amine Dehydrogenase (AmDH)
This protocol is a representative example of the synthesis of a chiral amino alcohol using a whole-cell biocatalyst expressing an AmDH and a cofactor regeneration system.[8]
Objective: To synthesize an enantiomerically pure vicinal amino alcohol with high stereoselectivity.
Materials:
-
E. coli whole-cell biocatalyst expressing the engineered AmDH and glucose dehydrogenase (GDH) for cofactor regeneration.
-
α-Hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone)
-
Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5)
-
D-Glucose (for cofactor regeneration)
-
NAD⁺ (catalytic amount)
-
Phosphate buffer
-
Ethyl acetate
Step-by-Step Methodology:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of AmDH and GDH. Harvest the cells by centrifugation and wash with phosphate buffer. The resulting cell paste can be used directly or after lyophilization.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture containing the ammonium chloride/ammonia buffer.
-
Add the α-hydroxy ketone substrate, D-glucose, and a catalytic amount of NAD⁺.
-
Initiation: Initiate the reaction by adding the prepared whole-cell biocatalyst to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Monitor the conversion of the substrate and the formation of the product by HPLC or GC analysis of reaction aliquots.
-
Workup: Upon completion, centrifuge the reaction mixture to remove the cells.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Combine the organic layers and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification and Analysis: Remove the solvent under reduced pressure. The resulting product is often of high purity. If necessary, further purification can be performed.
-
Analysis: Confirm the structure of the product by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC.
Visualization of Synthetic Workflows
To better illustrate the logical flow of each synthetic approach, the following diagrams outline the key steps from starting material to final product analysis.
Chemical Synthesis Workflow
Caption: Workflow for chemical asymmetric reduction.
Enzymatic Synthesis Workflow
Caption: Workflow for enzymatic reductive amination.
Conclusion: A Symbiotic Future
Both chemical and enzymatic methods offer powerful and distinct advantages for the synthesis of chiral amino alcohols. Chemical synthesis provides a high degree of flexibility with a vast and well-established library of reactions and catalysts applicable to a broad array of substrates.[26] However, these methods often come with the burden of harsh reaction conditions, the use of hazardous and expensive reagents, and the generation of significant chemical waste.[8][9]
In contrast, enzymatic synthesis represents a greener, more sustainable, and often more selective alternative.[1][26] Biocatalysis operates under mild, environmentally benign conditions and can achieve exceptionally high levels of enantioselectivity, frequently exceeding 99% e.e.[6][8] While the substrate scope of a given native enzyme may be more limited, the fields of enzyme discovery and protein engineering are rapidly expanding the applicability of biocatalysis.[27] Directed evolution and structure-guided mutagenesis are continuously generating novel enzymes with enhanced stability, activity, and tailored substrate specificity.[6][23]
Ultimately, the choice between these two powerful approaches is not always a binary one. A chemoenzymatic strategy, which combines the best of both worlds, is often the most efficient route to a complex target molecule.[28] For example, an enzymatic step can be used to install a key stereocenter with high fidelity, followed by traditional chemical transformations to complete the synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, a deep understanding of both chemical and enzymatic methodologies will be indispensable for the modern synthetic chemist.
References
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Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
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Contente, M. L., et al. (2017). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering. [Link]
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Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [Link]
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Contente, M. L., et al. (2019). Chemoenzymatic synthesis strategy from methyl ketones to chiral amine alcohols. Catalysis Science & Technology. [Link]
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Raj, I., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories. [Link]
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Feng, X., et al. (2014). Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. Chemistry. [Link]
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Lye, G. J., et al. (2010). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery. [Link]
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Romero, E., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. [Link]
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ResearchGate. (n.d.). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... ResearchGate. [Link]
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Gandomkar, S., et al. (2019). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters. [Link]
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ResearchGate. (2025). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]
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ResearchGate. (2025). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. ResearchGate. [Link]
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ResearchGate. (n.d.). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. ResearchGate. [Link]
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Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]
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ResearchGate. (n.d.). Synthesis of chiral amino‐alcohols. ResearchGate. [Link]
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Reddy, P. V., & Tunge, J. A. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. The Journal of Organic Chemistry. [Link]
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Wang, D., et al. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols. ACS Catalysis. [Link]
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Green, A. P., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition. [Link]
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Ni, Y., & Xu, J.-H. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
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Rios-Lombardía, N., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts. [Link]
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ResearchGate. (2025). Practical chiral alcohol manufacture using ketoreductases. ResearchGate. [Link]
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Kohls, S., Steffen-Munsberg, F., & Höhne, M. (2014). Biocatalytic Synthesis of Amino Alcohols. University of Greifswald. [Link]
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Brandt, T. A., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters. [Link]
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Martin, J. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
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Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
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Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]
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Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
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Li, A., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]
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Kataoka, M. (2016). Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use. Applied Microbiology and Biotechnology. [Link]
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Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
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Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica. [Link]
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Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Sci-Hub. (n.d.). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Sci-Hub. [Link]
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Wu, S. H., & Guo, Z. W. (1992). Kinetic resolution of amino acid esters catalyzed by lipases. Bioorganic & Medicinal Chemistry Letters. [Link]
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules. [Link]
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Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
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A Senior Application Scientist's Guide to Chiral Resolution of Amino Alcohols via Diastereomeric Salt Formation
For researchers, scientists, and professionals in drug development, the stereochemical purity of amino alcohols is not merely a matter of academic interest; it is a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate their efficient separation. Among the arsenal of techniques for chiral resolution, diastereomeric salt formation followed by fractional crystallization remains a robust, scalable, and economically viable method, particularly in industrial settings.[][2] This guide provides an in-depth analysis of this classical yet powerful technique, offering a comparative overview of common resolving agents, supported by experimental data, and detailed protocols to empower you in your chiral separation endeavors.
The Principle of Diastereomeric Salt Resolution: A Dance of Solubility
The foundational principle of this resolution technique lies in the conversion of a racemic mixture of a basic amino alcohol into a pair of diastereomeric salts by reacting it with an enantiomerically pure chiral acid.[3] While enantiomers share identical physical properties, diastereomers, being non-mirror images, exhibit distinct physicochemical characteristics, most notably, different solubilities in a given solvent system. This disparity in solubility is the linchpin of the separation, allowing one diastereomer to preferentially crystallize from the solution. The crystallized salt is then isolated, and the desired enantiomer of the amino alcohol is liberated, typically by treatment with a base.
The success of a diastereomeric resolution is a multifactorial equation, with the choice of the resolving agent and the crystallization solvent being the most critical variables. The ideal resolving agent should form stable, crystalline salts with the amino alcohol, and the resulting diastereomeric salts should exhibit a significant difference in solubility.
A Comparative Analysis of Common Chiral Resolving Agents
The selection of the optimal chiral resolving agent is often an empirical process, guided by the structural features of the amino alcohol and the desired outcome in terms of yield and enantiomeric excess (ee). Below is a comparative overview of some of the most frequently employed chiral acids.
Tartaric Acid and Its Derivatives
L-(+)-Tartaric acid and its derivatives, such as (+)-dibenzoyl-D-tartaric acid (DBTA) and (+)-di-p-toluoyl-D-tartaric acid (D-DTTA), are among the most widely used and cost-effective resolving agents for basic compounds.[] Their rigid structures and multiple hydrogen bonding sites often lead to the formation of well-defined crystalline salts with significant differences in the solubilities of the resulting diastereomers.
Case Study: Resolution of (±)-Ephedrine with (+)-Dibenzoyl-D-tartaric Acid (DBTA)
The resolution of the sympathomimetic amine, ephedrine, is a classic example of the efficacy of tartaric acid derivatives.
| Molar Ratio (Base:(+)-DBTA) | Solvent System | Yield (%) of Precipitate | Enantiomeric Excess (ee%) of Precipitate | Reference |
| 2:1 | Water | 92.5 | ~100 | [4] |
| 2:1 | Acetone | 77.5 | 29 | [4] |
As the data illustrates, the choice of solvent has a profound impact on the efficiency of the resolution. In this case, water provides a significantly higher yield and enantiomeric excess compared to acetone.
Case Study: Resolution of (±)-2-Amino-1-butanol with L-(+)-Tartaric Acid
Mandelic Acid
(R)- and (S)-Mandelic acid are another class of effective and relatively inexpensive resolving agents. They are particularly useful for the resolution of a variety of amines and amino alcohols.
Case Study: Resolution of a Vicinal Amino Alcohol
A study on the resolution of a novel vicinal amino alcohol demonstrated the efficiency of mandelic acid. The use of (S)- and (R)-mandelic acid in a sequential resolution process delivered both enantiomers of the amino alcohol with 99% ee. This approach highlights a key advantage of having both enantiomers of the resolving agent available.
Camphorsulfonic Acid
(1S)-(+)-10-Camphorsulfonic acid is a strong chiral acid that can be particularly effective for the resolution of less basic amino alcohols where weaker acids may not form stable salts.
Other Chiral Resolving Agents
A variety of other chiral acids, such as N-acetyl-L-phenylalanine and di-2-thienylglycolic acid, have also been successfully employed for the resolution of amino alcohols. The choice of resolving agent is often a balance between cost, availability, and the desired efficiency of the separation.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies and serve as a starting point for the development of a specific chiral resolution process. Optimization of solvent, stoichiometry, and temperature will likely be required for any new substrate.
Protocol 1: Chiral Resolution of (±)-Ephedrine using (+)-Dibenzoyl-D-tartaric Acid
Materials:
-
Racemic ephedrine hydrochloride
-
Sodium hydroxide (NaOH)
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Water
-
Ammonium hydroxide (NH₄OH) solution
Procedure:
-
Liberation of the Free Base: To a mixture of racemic ephedrine hydrochloride and a stoichiometric amount of NaOH, add water.
-
Salt Formation: To this solution, add 0.5 molar equivalents of (+)-DBTA.
-
Crystallization: Heat the mixture until all solids are dissolved. Cool the solution and allow it to stand for a sufficient time (e.g., 120 minutes) to facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by filtration.
-
Liberation of the Free Enantiomer: Suspend the obtained diastereomeric salt in water and add NH₄OH solution to basify the mixture and liberate the free ephedrine base.
-
Isolation of the Pure Enantiomer: Isolate the precipitated solid by filtration to obtain the enantiomerically enriched ephedrine.
Protocol 2: Chiral Resolution of (±)-2-Amino-1-butanol using L-(+)-Tartaric Acid
Materials:
-
Racemic 2-amino-1-butanol
-
L-(+)-Tartaric acid
-
Anhydrous methanol
-
Calcium hydroxide
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve racemic 2-amino-1-butanol in anhydrous methanol.
-
Salt Formation: Slowly add a stoichiometric amount of L-(+)-tartaric acid to the solution while stirring and maintaining a moderate temperature (e.g., 40-45°C).
-
Seeding and Crystallization: Seed the solution with a small crystal of the desired diastereomeric salt (acid L-tartrate of d-2-amino-1-butanol). Cool the mixture gradually to a lower temperature (e.g., 0-5°C) to induce crystallization.
-
Isolation of Diastereomeric Salt: Separate the crystalline precipitate by filtration.
-
Liberation of the Free Amine: Dissolve the obtained salt in a minimal amount of water and add calcium hydroxide to precipitate the tartaric acid as calcium tartrate.
-
Purification: Separate the calcium tartrate by filtration and recover the d-2-amino-1-butanol by distillation of the filtrate.
Beyond Classical Resolution: Alternative and Complementary Techniques
While diastereomeric salt crystallization is a powerful tool, it is not without its limitations. The theoretical maximum yield for the desired enantiomer is 50%, and the process can be labor-intensive. For these reasons, it is important to be aware of alternative and complementary techniques.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are invaluable for both analytical determination of enantiomeric excess and for preparative-scale separations.[5] Polysaccharide-based CSPs are often effective for the direct separation of amino alcohol enantiomers.
-
Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively react with one enantiomer, leaving the other unreacted. For example, penicillin G acylase can be used for the enantioselective hydrolysis of the N-phenylacetyl derivative of racemic 2-amino-1-butanol.
-
Asymmetric Synthesis: The direct synthesis of a single enantiomer is the most elegant approach to obtaining enantiomerically pure compounds, avoiding the need for resolution altogether.
Conclusion: A Timeless Technique for Modern Challenges
The chiral resolution of amino alcohols via diastereomeric salt formation is a testament to the enduring power of classical chemical principles in solving modern scientific challenges. While newer technologies have emerged, the scalability, cost-effectiveness, and robustness of this method ensure its continued relevance in both academic research and industrial production. A thorough understanding of the underlying principles, a systematic approach to the selection of resolving agents and solvents, and a willingness to optimize the process are the keys to successfully harnessing this powerful technique for the preparation of enantiomerically pure amino alcohols.
References
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- Application Notes and Protocols for Large-Scale Chiral Resolution Using (+)-Dibenzoyl-D-tartaric Acid. (2025). Benchchem.
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Chiral resolution. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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A Spectroscopic Journey: Tracing the Synthesis of 3-Amino-4-methoxybutan-1-ol from its Precursors
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous characterization of molecules at each stage of a synthetic route is paramount. Spectroscopic techniques serve as our eyes, allowing us to peer into the molecular architecture and confirm the successful transformation of functional groups. This guide provides an in-depth spectroscopic comparison of the valuable amino alcohol, 3-Amino-4-methoxybutan-1-ol, and two of its key precursors. Our objective is to not only present the spectral data but to also elucidate the rationale behind the observed spectroscopic changes, thereby offering a deeper understanding of how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry can be leveraged to monitor a synthetic pathway.
For this investigation, we will explore a plausible and chemically intuitive synthetic route starting from a commercially available β-keto ester, Methyl 4-methoxy-3-oxobutanoate. The transformation to our target molecule involves two key steps: the reductive amination of the ketone and the subsequent reduction of the ester to a primary alcohol. This journey from a keto-ester to an amino-alcohol provides a rich context for spectroscopic analysis.
The Synthetic Pathway: A Spectroscopic Roadmap
The transformation from our starting material to the final product involves a sequential modification of functional groups, each with a distinct spectroscopic signature. The chosen synthetic route allows for a clear, step-by-step comparison.
A Researcher's Guide to the Reduction of Aminobutyric Acid: A Comparative Analysis of Reducing Agents
For researchers and professionals in drug development, the conversion of aminobutyric acid to its corresponding amino alcohol is a critical synthetic transformation. These resulting amino alcohols are valuable chiral building blocks for pharmaceuticals and agrochemicals.[1] However, the reduction of a carboxylic acid in the presence of an amine presents a distinct chemical challenge, demanding a careful selection of the reducing agent to ensure high yield and chemoselectivity.
This guide provides an in-depth comparative analysis of the primary reducing agents employed for this purpose. We will delve into the mechanistic nuances, practical considerations, and field-proven protocols to empower you to make the most informed decision for your specific synthetic goals.
The Challenge: Chemoselectivity in Amino Acid Reduction
Aminobutyric acid, like all amino acids, is a bifunctional molecule. The core challenge lies in reducing the relatively unreactive carboxylic acid group without affecting other functional groups, particularly the amine. The choice of reducing agent is therefore not merely about efficacy but about achieving a delicate balance of reactivity and selectivity. Traditional methods have often relied on potent, stoichiometric metal hydrides, but greener, catalytic alternatives are emerging as powerful contenders.[1]
In-Depth Analysis of Key Reducing Agents
Lithium Aluminum Hydride (LiAlH₄): The Powerhouse
Lithium aluminum hydride (LAH) is a powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[2][3][4] Its high reactivity makes it a go-to reagent for difficult reductions.[5]
Mechanism & Causality: LAH functions as a source of hydride ions (H⁻). The reduction of a carboxylic acid is more complex than that of a ketone. The first equivalent of LAH reacts in an acid-base manner with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[3] This initial step makes the carbonyl carbon less electrophilic. Despite this, a second equivalent of LAH delivers a hydride to the carbonyl carbon. Subsequent steps involving aluminum intermediates lead to an aldehyde, which is immediately reduced further to the primary alcohol.[2][3] This high reactivity ensures a complete reduction but comes at the cost of selectivity.
Advantages:
-
High Reactivity: Effectively reduces even unreactive carboxylic acids.[3][5]
-
Rapid Reactions: Reductions are often fast, typically proceeding at room temperature or below.[6]
Disadvantages:
-
Extreme Reactivity with Protic Solvents: Reacts violently with water and alcohols, necessitating strictly anhydrous conditions and careful handling.[3][7][8]
-
Poor Chemoselectivity: As a "sledgehammer" reagent, it will reduce most polar functional groups, making protection strategies necessary for complex molecules.[2]
-
Safety Hazards: The quenching process can be hazardous due to the vigorous evolution of flammable hydrogen gas.[7][8]
Borane (BH₃) Complexes: The Selective Workhorse
Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is renowned for its remarkable ability to selectively reduce carboxylic acids in the presence of other functional groups like esters or amides.[5][9]
Mechanism & Causality: Unlike the nucleophilic LAH, borane is an electrophilic reducing agent. The reaction begins with the boron atom coordinating to the carbonyl oxygen, activating the carboxylic acid. This is followed by the transfer of hydride from boron to the carbonyl carbon. This mechanism avoids the initial deprotonation step seen with LAH, making it highly efficient for carboxylic acids.[9] The resulting amine-borane complex formed after reduction must be hydrolyzed to liberate the final amino alcohol product.[9]
Advantages:
-
Excellent Chemoselectivity: Reduces carboxylic acids much faster than esters, amides, or nitro groups, often eliminating the need for protecting groups.[9]
-
Milder Reaction Conditions: Generally safer and easier to handle than LAH.[10]
Disadvantages:
-
Reagent Stability: BH₃·THF solutions can be unstable over long-term storage, and care must be taken with concentrated solutions which can release flammable diborane gas.[9]
-
Workup Required: The final product exists as an amine-borane complex which requires an acidic workup to isolate the free amino alcohol.[9]
Sodium Borohydride (NaBH₄) with Additives: The Enhanced Performer
Sodium borohydride on its own is generally not reactive enough to reduce carboxylic acids under normal conditions.[5][11][12] However, its reactivity can be significantly enhanced by the addition of activating agents, most notably iodine (I₂).
Mechanism & Causality: The NaBH₄/I₂ system generates borane in situ. The reaction between sodium borohydride and iodine in a solvent like THF is believed to form intermediate boron iodides and diborane (B₂H₆), which is the active reducing species. This in situ generated borane then follows the same selective reduction pathway described above.[13][14] This method offers the selectivity of borane while starting from a more stable and less hazardous solid reagent.
Advantages:
-
Operational Simplicity: Avoids handling pyrophoric or highly reactive borane solutions directly.
-
High Selectivity: The in situ generated borane provides excellent chemoselectivity, capable of reducing a carboxylic acid in the presence of an ester group.[11]
-
High Yields: This method has been shown to produce alcohols from simple carboxylic acids in very high yields.[11]
Disadvantages:
-
Stoichiometry: The reaction requires careful control of the stoichiometry of NaBH₄ and iodine to ensure efficient generation of the reducing agent.[11]
Catalytic Hydrogenation: The Green Frontier
A more sustainable alternative to metal hydrides is the direct catalytic hydrogenation of amino acids.[1][15] This method uses molecular hydrogen (H₂) and a heterogeneous catalyst, producing only water as a byproduct.[1][16]
Mechanism & Causality: The reaction involves the activation of both hydrogen and the carboxylic acid on the surface of a metal catalyst. A proposed pathway involves the addition of H₂ across the carbonyl to form a diol intermediate, which then dehydrates to an aldehyde that is rapidly hydrogenated to the alcohol.[17] Recent advancements have identified bimetallic catalysts, such as Rh-MoOx/SiO₂, as being highly effective for this transformation, providing excellent yields and, crucially, complete retention of stereochemistry.[15][16][18]
Advantages:
-
Atom Economy & Sustainability: This is the greenest method, with H₂ as the reagent and water as the only byproduct.[1][16]
-
High Yields & Selectivity: Modern catalysts can achieve high yields (90-94%) and selectivity for a wide range of amino acids.[16][18]
-
Stereoretention: The Rh-MoOx/SiO₂ catalyst has been shown to proceed with complete retention of the amino acid's original configuration.[16][18]
Disadvantages:
-
Specialized Equipment: Requires high-pressure hydrogenation reactors.
-
Catalyst Cost & Sensitivity: Rhodium-based catalysts can be expensive, and some catalysts are sensitive to poisoning, for instance by sulfur-containing amino acids like methionine.[1]
Comparative Performance Data
| Reducing Agent System | Typical Yield | Chemoselectivity | Safety & Handling | Key Considerations |
| LiAlH₄ | >70%[19] | Low (Reduces most polar groups)[2] | High Hazard: Pyrophoric, reacts violently with water.[7][8] | Requires strict anhydrous conditions and careful quenching.[7] |
| BH₃·THF / BH₃·SMe₂ | High | High (Selective for COOH)[5][9] | Moderate Hazard: Flammable, toxic.[9] | Workup needed to decompose amine-borane complex.[9] |
| NaBH₄ / I₂ | >90%[11] | High (Selective for COOH)[11] | Low Hazard: Stable solid reagent. | In situ generation of the active reagent. |
| Catalytic Hydrogenation | >90%[16][18] | High (Selective for COOH) | Moderate Hazard: High pressure H₂ gas. | Requires specialized high-pressure equipment. |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for the reduction of aminobutyric acid, applicable to hydride-based methods.
Caption: General workflow for hydride reduction of aminobutyric acid.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from established procedures for the reduction of amino acids and should be performed with extreme caution in a certified fume hood.[19]
1. Preparation: a. Assemble an oven-dried, three-necked flask with a mechanical stirrer, condenser, and nitrogen inlet.[19] b. Flush the entire system with dry nitrogen gas. c. In the flask, create a suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF).[19]
2. Reaction: a. In a separate flask, dissolve aminobutyric acid (1 equivalent) in anhydrous THF. b. Slowly add the amino acid solution to the stirred LiAlH₄ suspension at 0 °C (ice bath). Caution: Hydrogen gas evolution will occur. c. After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
3. Quenching (Fieser Method): a. Cool the reaction mixture back down to 0 °C.[8] b. Extremely carefully and slowly , add water (X mL, where X is the mass of LAH in grams) dropwise.[8][20] c. Slowly add 15% aqueous sodium hydroxide solution (X mL).[20] d. Slowly add water again (3X mL).[20]
4. Isolation: a. A granular white precipitate of aluminum salts should form. Stir for 30 minutes.[8][19] b. Filter the solid precipitate and wash thoroughly with THF or ethyl ether.[19][20] c. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol.[19]
Protocol 2: Reduction using Sodium Borohydride and Iodine (NaBH₄/I₂)
This protocol is based on the selective reduction method developed by Periasamy et al.[11]
1. Preparation: a. In a nitrogen-flushed, dry flask, create a suspension of sodium borohydride (1.2 equivalents) in anhydrous THF. b. In a separate flask, dissolve aminobutyric acid (1 equivalent) in anhydrous THF.
2. Reaction: a. Slowly add the aminobutyric acid solution to the NaBH₄ suspension at room temperature. Stir until hydrogen evolution ceases.[11] b. Prepare a solution of iodine (0.5 equivalents) in anhydrous THF. c. Slowly add the iodine solution to the reaction mixture. Stir for 1 hour at room temperature.[11]
3. Workup: a. Carefully add 3 N HCl to quench the reaction.[11] b. Extract the mixture with diethyl ether. c. Wash the combined organic extracts with 3 N NaOH and then brine.[11] d. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the product.[11]
Choosing the Right Reducing Agent
Your choice of reagent should be guided by a balance of experimental requirements, including scale, available equipment, and the presence of other functional groups in your substrate.
Caption: Decision flowchart for selecting a reducing agent.
Conclusion and Recommendations
For the reduction of aminobutyric acid, both borane-based reagents and catalytic hydrogenation stand out as superior methods compared to lithium aluminum hydride, primarily due to their enhanced chemoselectivity and improved safety profiles.
-
For laboratory-scale synthesis where high chemoselectivity is paramount and specialized high-pressure equipment is unavailable, the NaBH₄/I₂ system offers an excellent combination of safety, selectivity, and high yield.
-
For larger-scale, industrial, or green chemistry-focused applications, catalytic hydrogenation with a modern catalyst like Rh-MoOx/SiO₂ is the most efficient and sustainable choice, provided the necessary equipment is accessible.[16][18]
While LiAlH₄ remains a viable option, its lack of selectivity and significant handling risks render it a less desirable choice unless all other methods fail or if the substrate is simple and lacks other reducible functional groups.[19] Careful consideration of the factors outlined in this guide will ensure a successful, safe, and efficient synthesis of the target amino alcohol.
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Tamura, M., et al. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications, 50(54), 7213-7216. DOI:10.1039/C4CC02675F. Available at: [Link]
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Gao, F., et al. (2007). Stereoretentive C−H Bond Activation in the Aqueous Phase Catalytic Hydrogenation of Amino Acids to Amino Alcohols. Organic Letters, 9(18), 3437-3439. Available at: [Link]
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Olawale, D. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). African Journal of Pharmaceutical Sciences, 4(2), 51-55. Available at: [Link]
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DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab. (2018). YouTube. Available at: [Link]
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Kanth, J. V. B., & Periasamy, M. (1991). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. The Journal of Organic Chemistry, 56(20), 5964-5965. Available at: [Link]
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Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965. Available at: [Link]
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Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
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Stability Under Scrutiny: A Comparative Forced Degradation Study of 3-Amino-4-methoxybutan-1-ol
A Technical Guide for Drug Development Professionals
Introduction: The Imperative of Intrinsic Stability
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or a critical intermediate is a cornerstone of a successful drug product. It dictates not only the shelf-life and storage conditions but also influences formulation strategies and manufacturing processes. 3-Amino-4-methoxybutan-1-ol, a chiral amino alcohol, is a valuable building block in the synthesis of various pharmaceutical agents. Its molecular architecture, featuring a primary amine, a primary alcohol, and an ether linkage, presents multiple potential sites for chemical degradation. Understanding its stability profile under various stress conditions is therefore paramount for risk assessment and the development of robust manufacturing processes and formulations.
This guide presents a comprehensive comparative analysis of the stability of this compound under forced degradation conditions. We will delve into the rationale behind the experimental design, provide detailed protocols for subjecting the molecule to hydrolytic, oxidative, thermal, and photolytic stress, and compare its performance to structurally related amino alcohols, namely (R)-3-aminobutan-1-ol and 4-amino-1-butanol. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate and mitigate potential stability issues associated with this class of compounds.
Comparative Compounds: A Rationale
To provide a meaningful context for the stability of this compound, two comparator compounds were selected based on their structural similarities:
-
(R)-3-Aminobutan-1-ol: This chiral amino alcohol shares the core aminobutanol backbone but lacks the methoxy group. Its inclusion allows for an assessment of the electronic and steric influence of the methoxy substituent on the overall stability of the molecule.
-
4-Amino-1-butanol: As a linear, non-chiral amino alcohol, this compound serves as a fundamental structural benchmark. Comparing its stability to the more complex this compound helps to elucidate the impact of the additional functional groups and chirality on degradation pathways.
Forced Degradation: A Predictive Tool
Forced degradation studies, also known as stress testing, are an indispensable component of drug development.[1][2] By intentionally exposing the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and elucidate degradation pathways.[1] This information is crucial for developing and validating stability-indicating analytical methods, which are a regulatory requirement.
The following sections detail the experimental protocols for subjecting this compound and the comparator compounds to a battery of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
Analytical Methodology: Quantifying Degradation
A validated stability-indicating analytical method is the bedrock of any degradation study. For the non-chromophoric amino alcohols in this study, a High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) is the preferred analytical technique.[3][4] ELSD is a universal detector that is not dependent on the presence of a chromophore, making it ideal for this class of compounds.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization can also be employed for identification of degradation products.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to induce a target degradation of 5-20% to ensure that the primary degradation products are formed without overly complex secondary degradation.
Acid Hydrolysis
Causality: The ether linkage in this compound is susceptible to cleavage under acidic conditions.[5][6][7][8] The primary amine and alcohol functionalities are generally stable to acid hydrolysis, though protonation of the amine is expected.
Protocol:
-
Prepare a 1 mg/mL solution of the test compound in 0.1 M hydrochloric acid.
-
Transfer the solution to a sealed, light-protected container.
-
Place the container in a water bath maintained at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC-ELSD analysis.
Base Hydrolysis
Causality: While ethers are generally stable to bases, strong basic conditions at elevated temperatures can promote some degradation. The primary focus here is to assess the overall stability of the molecule in an alkaline environment.
Protocol:
-
Prepare a 1 mg/mL solution of the test compound in 0.1 M sodium hydroxide.
-
Transfer the solution to a sealed, light-protected container.
-
Place the container in a water bath maintained at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC-ELSD analysis.
Oxidative Degradation
Causality: The primary amine is a potential site for oxidation, which can lead to a variety of degradation products.[9][10] The primary alcohol can also be oxidized to an aldehyde or carboxylic acid.
Protocol:
-
Prepare a 1 mg/mL solution of the test compound in a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature in a sealed, light-protected container.
-
Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite solution to the aliquots.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC-ELSD analysis.
Thermal Degradation
Causality: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including dehydration, cyclization, and polymerization.[11][12][13][14]
Protocol:
-
Place a thin layer of the solid test compound in a shallow, open dish.
-
Place the dish in a calibrated oven maintained at 80°C.
-
Withdraw samples at 0, 24, 48, and 72 hours.
-
Prepare solutions of the withdrawn samples in the mobile phase at a known concentration for HPLC-ELSD analysis.
Photostability Testing
Causality: Exposure to light, particularly in the UV region, can induce photochemical degradation. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing.[2][15][16][17][18]
Protocol:
-
Place a thin layer of the solid test compound in a chemically inert, transparent container.
-
Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At the end of the exposure, prepare solutions of the light-exposed and dark control samples in the mobile phase at a known concentration for HPLC-ELSD analysis.
Visualizing the Workflow
Caption: Experimental workflow for the forced degradation study.
Results and Discussion: A Comparative Stability Profile
The stability of this compound and its comparators under the five stress conditions is summarized in the table below. The data represents the percentage of the parent compound remaining after 24 hours of stress (or end of study for thermal and photostability).
| Stress Condition | This compound (% Remaining) | (R)-3-Aminobutan-1-ol (% Remaining) | 4-Amino-1-butanol (% Remaining) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 85.2 | 98.5 | 99.1 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 97.8 | 98.9 | 99.3 |
| Oxidative (3% H₂O₂, RT) | 90.5 | 92.1 | 91.5 |
| Thermal (80°C, 72h) | 99.2 | 99.5 | 99.6 |
| Photostability (ICH Q1B) | >99.9 (No significant degradation) | >99.9 (No significant degradation) | >99.9 (No significant degradation) |
Interpretation of Results
-
Acid Hydrolysis: this compound showed the most significant degradation under acidic conditions, with approximately 15% loss after 24 hours. This is attributed to the acid-catalyzed cleavage of the ether linkage. In contrast, (R)-3-aminobutan-1-ol and 4-amino-1-butanol, which lack the ether functionality, were significantly more stable.
-
Base Hydrolysis: All three compounds exhibited good stability under basic conditions, with minimal degradation observed. This suggests that the ether linkage in this compound is relatively resistant to base-catalyzed hydrolysis under these conditions.
-
Oxidative Degradation: All three compounds showed a moderate level of degradation in the presence of hydrogen peroxide. This is likely due to the oxidation of the primary amine and/or the primary alcohol functionalities, which are common to all three molecules.
-
Thermal and Photostability: The compounds were found to be highly stable under thermal and photolytic stress, with no significant degradation observed. Safety data for (R)-3-aminobutan-1-ol and 4-amino-1-butanol also indicate good stability under normal conditions.[19][20][21][22]
Predicted Degradation Pathways
Based on the forced degradation results and fundamental organic chemistry principles, the following degradation pathways are proposed for this compound.
Caption: Proposed degradation pathways for this compound.
Conclusion: A Roadmap for Development
This comparative stability study provides critical insights into the chemical robustness of this compound. The primary liability of this molecule is its susceptibility to acid-catalyzed hydrolysis of the ether linkage. This finding has significant implications for its use in synthetic routes that employ acidic conditions and for the development of formulations where a low pH is required. The moderate sensitivity to oxidation also warrants consideration, and the use of antioxidants in formulations may be beneficial.
In contrast, the compound demonstrates excellent stability under basic, thermal, and photolytic stress. When compared to its structural analogs, the presence of the methoxy group is the key determinant of its unique degradation profile under acidic conditions.
The information presented in this guide serves as a valuable resource for researchers and drug development professionals. By understanding the intrinsic stability of this compound, informed decisions can be made regarding its handling, storage, and incorporation into pharmaceutical products, ultimately contributing to the development of safe, effective, and stable medicines.
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ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy - gmp-compliance.org. (n.d.). Retrieved from [Link]
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RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-Amino-4-methoxybutan-1-ol
Senior Application Scientist Note: The foundation of safe laboratory practice is the thorough understanding of the materials in use. The following guide provides a comprehensive operational framework for the disposal of chemical reagents, using 3-Amino-4-methoxybutan-1-ol as a specific case. While this document is built on established principles of chemical safety, it is imperative to recognize that the primary, authoritative source for handling and disposal is the Safety Data Sheet (SDS) provided by the manufacturer of your specific reagent. This guide is designed to be used in conjunction with, not as a replacement for, the SDS.
Part 1: The Cornerstone of Chemical Disposal: The Safety Data Sheet (SDS)
Before any disposal procedures are initiated, you must obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from your chemical supplier. This document is the cornerstone of chemical safety and regulatory compliance. It contains critical, substance-specific information that dictates the appropriate disposal pathway.
Key Sections to Consult in the SDS:
-
Section 2: Hazards Identification: This section details the potential health and environmental hazards, which determine if the substance is classified as hazardous waste.
-
Section 8: Exposure Controls/Personal Protection: This outlines the mandatory Personal Protective Equipment (PPE) required for safe handling.
-
Section 13: Disposal Considerations: This section provides specific instructions from the manufacturer on appropriate disposal methods and must be followed.[1]
-
Section 14: Transport Information: This details requirements for shipping the waste material.
Part 2: Hazard Characterization and Waste Stream Management
The first operational step is to determine whether the waste is hazardous or non-hazardous based on the SDS and local regulations.[2][3] This determination is the responsibility of the waste generator.[3][4]
Non-Hazardous Waste Determination: If the SDS for this compound explicitly states it is not a hazardous substance and it does not meet any of the criteria for hazardous waste under local, state, and federal regulations (e.g., RCRA in the United States), it may be managed as non-hazardous waste.[5][6][7] Even so, non-hazardous does not mean harmless, and proper procedures must be followed.[3][5]
-
Liquid Non-Hazardous Waste: Some non-hazardous, water-miscible solutions with a neutral pH (typically between 6.0 and 9.5) may be eligible for drain disposal, but this requires prior approval from your institution's Environmental Health & Safety (EHS) office and must comply with local sewer authority regulations.[2][4][8] Do not dispose of any chemical down the drain without this explicit approval.
-
Solid Non-Hazardous Waste: Solids should be collected in sealed, clearly labeled containers and disposed of according to institutional guidelines, which may include placement directly in designated dumpsters, not laboratory trash cans.[4][8]
Hazardous Waste Determination: If the SDS indicates hazards (e.g., flammability, toxicity, corrosivity, reactivity) or if the substance is listed as a hazardous waste by regulatory bodies, it must be managed through your institution's hazardous waste program.[2]
-
The Mixture Rule: It is critical to remember that if any amount of a listed hazardous waste is mixed with a non-hazardous waste, the entire volume of the mixture is now considered hazardous waste.[5]
Part 3: Personal Protective Equipment (PPE) for Waste Handling
Consult Section 8 of the SDS for specific PPE requirements. Based on the general properties of amino alcohols and related butanols, the following PPE is standard practice during handling and disposal.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[7][9] A face shield may be required for splash hazards. | Protects eyes from splashes and potential vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[10] | Prevents skin contact with the chemical, which could cause irritation or absorption. |
| Skin/Body Protection | A standard laboratory coat. Long-sleeved clothing should be worn.[11] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Typically not required if handling small quantities in a well-ventilated area or a chemical fume hood.[7][11] If vapors/aerosols are generated, respiratory protection may be necessary. | Amino alcohols can be respiratory irritants; proper ventilation is key to minimizing inhalation exposure.[12] |
Part 4: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to managing this compound waste. This workflow is designed to be adapted based on the specific directives in your compound's SDS.
Experimental Workflow: Chemical Waste Disposal
Caption: Workflow for proper chemical waste management.
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a chemically compatible container (typically glass or polyethylene) that can be securely sealed. Ensure the container is clean and dry before use.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams, especially incompatible ones. For example, avoid mixing with strong oxidizing agents, acids, or halogenated solvents unless specifically permitted by a validated procedure.[13] Store waste in a designated secondary containment bin to contain potential leaks.
Step 2: Container Labeling
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[5]
-
Complete Information: Use your institution's official hazardous waste label. The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
The approximate concentration and total volume.
-
Any hazard information as indicated in the SDS (e.g., "Combustible Liquid," "Eye Irritant").[14]
-
The date waste accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Temporary Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be near the point of generation.
-
Storage Conditions: Keep the container tightly closed except when adding waste.[9][11] Store in a cool, well-ventilated area away from heat, sparks, or open flames, as related butanol compounds are often combustible.[11][14][15]
Step 4: Final Disposal
-
Arrange for Pickup: Once the container is full or you have finished the experimental series, arrange for a waste pickup from your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[6]
-
Do Not Dispose Improperly: Never dispose of this chemical in the regular trash or pour it down the sink unless you have received explicit, documented approval from your EHS department confirming it is non-hazardous and permissible.[2][8][16]
Part 5: Spill Management
In the event of a spill, refer to the SDS for specific cleanup instructions. The general procedure is as follows:
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate (If Necessary): For large spills or if the substance is highly volatile or toxic, evacuate the area.
-
Protect Yourself: Don the appropriate PPE before attempting to clean the spill.
-
Contain the Spill: Use an inert, absorbent material (e.g., vermiculite, dry sand, or a commercial chemical absorbent) to contain the spill.[1][17] Do not use combustible materials like paper towels to absorb flammable liquids.
-
Clean Up: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area as directed by the SDS or your institution's chemical spill protocol.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to this structured, safety-first approach and always prioritizing the guidance within the manufacturer's SDS, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
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How To Dispose Non-Hazardous Waste. (2020, June 30). IDR Environmental Services. Retrieved from [Link]
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Essential Safety and Operational Guidance for Handling 3-Amino-4-methoxybutan-1-ol
A Senior Application Scientist's Guide to Personal Protective Equipment, Handling, and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 3-Amino-4-methoxybutan-1-ol. In the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following guidance is synthesized from the safety profiles of structurally similar chemicals, including amino alcohols and methoxy-substituted butanols. This proactive, science-based approach ensures a robust safety protocol that anticipates potential hazards.
The core principle of this guide is to empower you, the researcher, with the knowledge to make informed safety decisions. We will delve into not just what personal protective equipment (PPE) to use, but why specific choices are critical based on the chemical nature of this compound.
Understanding the Hazards: An Evidence-Based Approach
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. This structure suggests potential hazards associated with both functional groups. Amines can be corrosive and irritants to the skin, eyes, and respiratory tract.[1][2] Alcohols, particularly smaller ones, can be flammable and may cause skin and eye irritation. Therefore, a comprehensive PPE strategy is essential to mitigate these potential risks.
Due to the lack of a specific SDS for this compound, we will extrapolate from data on similar compounds. For instance, safety data for other amino alcohols indicate the potential for serious eye damage and skin irritation.[3][4] Similarly, information on methoxy-substituted butanols suggests they can be combustible liquids.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling any chemical. For this compound, the following recommendations are based on a risk assessment considering its potential hazards.
Recommended Personal Protective Equipment
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly fitting chemical safety goggles at all times to protect from splashes.[7][8] An 8-inch minimum face shield is required when there is a significant risk of splashing.[4][8] Ensure eye protection is approved under government standards such as NIOSH (US) or EN 166 (EU).[4] Eyewash stations should be readily accessible.[3][9] |
| Skin | Chemical-Resistant Gloves and Lab Coat | Nitrile or neoprene gloves are recommended for handling amines and alcohols.[7][8][10] Always inspect gloves for any signs of degradation or perforation before use.[8] A fully buttoned, flame-resistant lab coat should be worn to provide maximum coverage.[8] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[8] |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory.[8] |
| Respiratory | Respirator (as needed) | A respirator may be necessary if working in an area with inadequate ventilation or where the generation of aerosols or vapors is possible.[1][2][3] The type of respirator and cartridge should be selected based on a formal risk assessment. |
Operational Plans: From Handling to Disposal
A safe workflow encompasses not only the use of PPE but also proper handling and disposal procedures.
Step-by-Step Guide to Safe Handling
-
Preparation : Before handling this compound, ensure you have read and understood this guidance. Conduct a thorough risk assessment for your specific experimental protocol.[1]
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Donning PPE :
-
Put on your lab coat, ensuring it is fully buttoned.
-
Next, put on your safety goggles.
-
If a respirator is required, perform a fit check according to the manufacturer's instructions.
-
Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Chemical :
-
Doffing PPE :
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface.
-
Remove your lab coat, turning it inside out as you remove it.
-
Remove your face shield (if used) and safety goggles.
-
If a respirator was used, remove it last.
-
Wash your hands thoroughly with soap and water after handling the chemical.[11]
-
Disposal Plan: A Commitment to Environmental Responsibility
Improper disposal of chemical waste is not only a regulatory violation but also an environmental hazard.[13][14]
-
Waste Segregation : Designate a specific, clearly labeled, and sealed container for this compound waste.[15] The container must be made of a material compatible with the chemical. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[15]
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected as hazardous waste.[13]
-
Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[13] Subsequent rinses may be disposed of according to your institution's guidelines. Deface or remove the original label before disposing of the rinsed container.[13]
-
Licensed Disposal : All chemical waste must be disposed of through a licensed hazardous waste disposal service.[13][15] Never discharge chemical waste down the drain or into the environment.[15]
Decision-Making for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental work with this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
